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Core Science & Biosynthesis

Foundational

Physicochemical Properties of Amino-Gly-Gly-DSPE HCl for Liposome Formulation

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Amino-Gly-Gly-DSPE HCl is a specialized functional phospholipid used in the engineerin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amino-Gly-Gly-DSPE HCl is a specialized functional phospholipid used in the engineering of targeted liposomal delivery systems. Unlike standard PEGylated lipids (e.g., DSPE-PEG2000-NH2), which provide steric stabilization ("stealth" properties), this molecule utilizes a short dipeptide spacer (Glycyl-Glycine) to present a primary amine group. This design offers a distinct advantage: it alleviates the steric hindrance of the phosphate headgroup without introducing the large hydrodynamic radius associated with PEG chains. This guide details the physicochemical characteristics, handling protocols, and conjugation strategies required to utilize this lipid effectively in drug development.[1]

Part 1: Physicochemical Profile

The efficacy of Amino-Gly-Gly-DSPE relies on the interplay between its high-transition-temperature hydrophobic tail and its reactive hydrophilic headgroup.

Key Technical Specifications
PropertySpecification
Chemical Name N-(Glycyl-glycyl)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine, Hydrochloride salt
Molecular Formula C₄₅H₈₉ClN₃O₁₀P
Molecular Weight 898.7 Da
Lipid Anchor DSPE (1,2-Distearoyl-sn-glycero-3-phosphoethanolamine)
Spacer Arm Glycine-Glycine (Dipeptide)
Reactive Group Primary Amine (-NH₂)
Phase Transition (Tm) ~74°C (Driven by the stearoyl tails)
Solubility Soluble in Chloroform:Methanol (2:1 or 1:1); Poorly soluble in water without heating/detergents.[2][]
pKa (Terminal Amine) ~7.8 – 8.2 (Lower than free lysine due to the adjacent peptide bond)
Structural Mechanistics[1]
  • The Hydrophobic Anchor (DSPE): The distearoyl (C18:0) chains provide a high phase transition temperature (Tm ~74°C). This results in a rigid, stable bilayer that minimizes drug leakage but requires processing (extrusion) at elevated temperatures (>75°C).

  • The Gly-Gly Spacer: The dipeptide spacer serves a critical geometric function. In standard DSPE-NH₂, the amine is close to the bulky, negatively charged phosphate group, which can electrostatically or sterically hinder reaction with large ligands (e.g., antibodies). The Gly-Gly motif extends the amine away from the interface by approximately 6–8 Å, enhancing reactivity without the "mushroom" or "brush" steric barrier created by PEG.

Part 2: Formulation & Handling Protocols[1]

Storage and Stability
  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Hydrolysis Risk: The ester bonds in the lipid tail and the amide bonds in the spacer are susceptible to hydrolysis. Avoid prolonged exposure to extremes of pH (<4 or >9).

  • Oxidation: While saturated lipids (Stearic acid) are resistant to oxidation, the amine group can oxidize. Always minimize headspace air in storage vials.

Liposome Preparation (Thin Film Hydration)[1]
  • Solvent Selection: Dissolve Amino-Gly-Gly-DSPE HCl in Chloroform:Methanol (2:1 v/v). If the lipid resists solution, add small amounts of Methanol or water (up to 5%) and sonicate briefly.

  • Molar Ratio: Typically incorporated at 1–5 mol% relative to the total lipid content. Higher ratios may lead to domain formation or instability due to charge repulsion at the surface.

  • Hydration: Hydrate the dried lipid film with a buffer (e.g., HEPES, PBS) at 75°C–80°C (above the Tm).

  • Extrusion: Must be performed at >75°C. Attempting to extrude below the Tm will result in filter clogging and structural defects.

Part 3: Bioconjugation Workflow (Self-Validating System)

The primary application of Amino-Gly-Gly-DSPE is the covalent attachment of ligands (proteins, peptides, small molecules) via NHS-ester chemistry.[4]

The "Self-Validating" Protocol

To ensure scientific integrity, this protocol includes checkpoints to validate each step.

Reagents:

  • Ligand: Molecule containing a Carboxyl group (activated to NHS ester) or an inherent NHS ester.[5]

  • Activation: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + Sulfo-NHS.

  • Buffer: HEPES or PBS, pH 7.2 – 8.0. Avoid Tris (contains primary amines that compete).[5]

Step-by-Step Methodology:

  • Ligand Activation (if not pre-activated):

    • Mix Ligand-COOH with 10-fold molar excess of EDC and 25-fold excess of Sulfo-NHS in activation buffer (pH 5.0–6.0) for 15 minutes.

    • Validation Check: Monitor pH; it must remain acidic for efficient ester formation.

  • Conjugation Reaction:

    • Adjust pH to 7.8 – 8.2 . This is critical. The pKa of the Gly-Gly terminal amine is ~8.0. At pH 7.4, ~80% of amines are protonated (NH₃⁺) and unreactive. Raising pH to 8.0 increases the nucleophilic species (NH₂).

    • Add the Amino-Gly-Gly-DSPE liposomes to the activated ligand.

    • Incubate for 2–4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted ligand via Size Exclusion Chromatography (e.g., Sepharose CL-4B) or Dialysis (MWCO appropriate for the ligand).

    • Validation Check: Measure protein/ligand concentration in the eluate fractions. Co-elution of lipid and ligand confirms conjugation.

  • Zeta Potential Shift (Final QC):

    • Measure Zeta potential.

    • Expected Result: Pure Amino-Gly-Gly-DSPE liposomes are positively charged (or less negative than pure PC/PG liposomes). After conjugation (amide bond formation), the positive charge of the amine is lost, typically resulting in a negative shift in Zeta potential.

Visualization of Conjugation Logic

ConjugationWorkflow Ligand Ligand-COOH Activation Activation (EDC/Sulfo-NHS) Ligand->Activation NHS_Ester Ligand-NHS Ester (Semi-Stable) Activation->NHS_Ester Intermediate Reaction Nucleophilic Attack (Amide Bond Formation) NHS_Ester->Reaction Liposome Liposome (Amino-Gly-Gly-DSPE) pH_Control pH Adjustment (Target pH 8.0) Liposome->pH_Control Deprotonation NH3+ -> NH2 pH_Control->Reaction Conjugate Functionalized Liposome (Ligand-Gly-Gly-DSPE) Reaction->Conjugate Validation QC: Zeta Potential Shift & Size Exclusion Conjugate->Validation

Caption: Logical workflow for conjugating carboxyl-containing ligands to Amino-Gly-Gly-DSPE liposomes, highlighting the critical pH adjustment step for amine deprotonation.

Part 4: Critical Quality Attributes (CQAs)

When characterizing liposomes formulated with Amino-Gly-Gly-DSPE, focus on these specific attributes:

  • Zeta Potential:

    • The amine group contributes a positive charge. In a neutral lipid background (e.g., DSPC/Chol), the surface charge will be slightly positive (+5 to +15 mV depending on mol%).

    • Significance: This positive charge can promote interaction with negatively charged cell membranes but may also increase clearance by the Reticuloendothelial System (RES) if not conjugated.

  • Ligand Density:

    • Because the Gly-Gly spacer is short, steric crowding can limit the maximum conjugation efficiency (coupling efficiency).

    • Calculation: Quantify conjugated ligand (e.g., via BCA assay or fluorescence) relative to total lipid concentration. Typical efficiencies range from 30% to 70%.

  • Aggregation:

    • The lack of a long steric barrier (like PEG) makes these liposomes more prone to aggregation in high-salt buffers (PBS) due to charge screening.

    • Mitigation: Ensure rapid conjugation after preparation or include a small percentage (1-2%) of PEG-lipid if stability is compromised, or use cryoprotectants (Sucrose/Trehalose) for lyophilization.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for pKa and NHS chemistry protocols).

  • Tebubio. (n.d.). Amino-Gly-Gly-DSPE HCl salt Technical Data. Retrieved from [Link]

Sources

Exploratory

The Articulated Spacer: Unlocking Ligand-Targeted Delivery with Gly-Gly Functionalized DSPE Lipids

An In-depth Technical Guide for Drug Development Professionals Authored by: A Senior Application Scientist Abstract The functionalization of liposomal nanocarriers with targeting ligands represents a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The functionalization of liposomal nanocarriers with targeting ligands represents a cornerstone of modern drug delivery, aiming to enhance therapeutic efficacy while minimizing off-target effects. The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipids, often conjugated to polyethylene glycol (PEG), provides a robust platform for these systems. However, the very PEG chains that confer stealth properties and stability can paradoxically impede the function of conjugated ligands through steric hindrance. This guide elucidates the strategic advantages of incorporating a simple, yet highly effective, diglycine (Gly-Gly) spacer between the DSPE-PEG anchor and the targeting moiety. We will explore the mechanistic basis for this advantage, detailing how the Gly-Gly linker enhances ligand exposure, flexibility, and ultimately, biological activity. This document provides field-proven insights, detailed experimental protocols, and comparative data to empower researchers in the rational design of next-generation targeted lipid nanoparticles.

The "PEG Dilemma": A Challenge in Surface Functionalization

PEGylation is a gold-standard technique for improving the pharmacokinetic profile of liposomal drug carriers. The hydrophilic, flexible PEG chains form a protective corona on the liposome surface, reducing opsonization and clearance by the reticuloendothelial system (RES).[1] This "stealth" characteristic significantly prolongs circulation time, increasing the probability of the nanocarrier reaching its target tissue, such as a tumor, via the Enhanced Permeability and Retention (EPR) effect.[2]

However, when we transition from passive to active targeting by attaching a ligand—such as a peptide (e.g., RGD), an aptamer, or an antibody fragment—to the distal end of the PEG chain, this protective layer presents a significant challenge. The dense "brush" of PEG chains can physically mask the conjugated ligand, severely restricting its ability to interact with its cognate receptor on the target cell surface.[3][4] This phenomenon, often termed the "PEG dilemma" or steric hindrance, can negate the benefits of active targeting, leading to suboptimal cellular uptake and reduced therapeutic efficacy.[3][4] The affinity of a ligand-functionalized liposome can decrease dramatically as the density of the surrounding PEG chains increases.[4]

The central challenge, therefore, is to engineer a system that retains the benefits of PEGylation while ensuring the targeting ligand is sufficiently exposed and accessible for receptor binding.

The Gly-Gly Spacer: An Elegant Solution to Steric Hindrance

Introducing a short, flexible spacer between the PEG chain and the targeting ligand is a critical design strategy to overcome steric interference.[3][5] Among various potential spacers, the dipeptide Gly-Gly offers a unique combination of properties that make it an ideal candidate.

Mechanism of Action: Flexibility and Optimal Distancing

The primary advantages of the Gly-Gly spacer are rooted in its biochemical and structural simplicity.

  • Flexibility : Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, imparts minimal steric hindrance and maximal conformational flexibility to a peptide backbone.[6][7] A Gly-Gly linker acts as a highly flexible "tether," allowing the attached ligand to move more freely and orient itself optimally for receptor engagement.[8] This mobility increases the probability of a successful binding event, especially when receptors are sparsely distributed or have specific orientational requirements.

  • Spatial Separation : The Gly-Gly unit provides a defined, hydrophilic extension that projects the targeting ligand beyond the densest region of the PEG corona.[3][9] Studies have systematically shown that an appropriate spacer length is crucial for maximizing the biological activity of the ligand.[3][10] While a spacer that is too short may not provide adequate exposure, an excessively long spacer can sometimes fold back, reducing its effectiveness.[9] The ~0.7 nm length of a dipeptide offers a favorable balance, providing necessary clearance from the PEG brush without introducing excessive complexity or undesirable interactions.

The diagram below illustrates the fundamental principle of how a Gly-Gly spacer overcomes the steric shielding effect of the PEG corona.

cluster_0 Without Gly-Gly Spacer cluster_1 With Gly-Gly Spacer liposome_surface_1 Lipid Bilayer peg1 DSPE-PEG peg2 DSPE-PEG peg3 DSPE-PEG peg_ligand DSPE-PEG-Ligand label_hindrance Steric Hindrance (Ligand Obscured) ligand1 Ligand peg_ligand->ligand1 receptor Target Receptor ligand1->receptor Binding Inhibited liposome_surface_2 Lipid Bilayer peg4 DSPE-PEG peg5 DSPE-PEG peg6 DSPE-PEG peg_spacer_ligand DSPE-PEG spacer Gly-Gly peg_spacer_ligand->spacer ligand2 Ligand spacer->ligand2 label_exposed Enhanced Exposure (Improved Binding) ligand2->receptor Binding

Caption: Overcoming PEG-induced steric hindrance with a Gly-Gly spacer.

Biocompatibility and Chemical Stability

Glycine is a naturally occurring, non-essential amino acid, making the Gly-Gly dipeptide exceptionally biocompatible and non-immunogenic.[11] The amide bonds forming the peptide spacer and linking it to the DSPE-PEG construct are stable under physiological conditions, ensuring the integrity of the targeted nanocarrier during circulation.[12] This contrasts with more complex, cleavable linkers that are designed to break under specific conditions; the Gly-Gly spacer's primary role is to provide stable, flexible attachment.[8]

Performance Data: The Critical Impact of Spacers

While direct comparative studies isolating the Gly-Gly spacer are specific to proprietary development, the scientific literature provides compelling evidence for the critical role of spacer length and composition in the performance of targeted liposomes. The data consistently show that the inclusion of an appropriately designed spacer significantly enhances biological activity.

System Spacer Type & Length Key Finding Impact on Performance Reference
Aptamer-Targeted LiposomesOligo-Thymidine (T) spacer vs. No SpacerA spacer of sufficient length is required to overcome PEG shielding.Apt-T10 showed significantly higher cellular uptake in MDA-MB-231 cells compared to Apt-T1 (shortest spacer).[3]
Folate-Targeted LiposomesDSPE-PEG with different PEG lengths (2000, 3400, 5000 Da) as spacersLonger PEG spacers led to higher cellular association at low ligand densities.0.03 mol% folate with a PEG5000 spacer showed 1.7-fold higher association than with shorter spacers.[10]
Peptide-Targeted NanoparticlesEthylene Glycol (EG) linkers of varying lengths (EG8 vs. EG18)Longer linkers resulted in higher tumor cell uptake in vivo.Targeted nanoparticles with an EG18 linker showed ~3.4-fold higher uptake than non-targeted particles, compared to ~2.7-fold for the EG8 linker.[13]
Glycolipid-Targeted LiposomesEthyleneoxy spacers of varying units (0 to >6)Agglutination by the lectin ConA was maximal with 6 spacer units.Spacers that were too short or too long reduced the binding response, demonstrating an optimal distance is required.[9]

Table 1: Summary of Experimental Data Demonstrating the Importance of Spacer Length in Targeted Liposomal Systems. The collective evidence underscores a clear principle: providing spatial separation between the ligand and the PEG corona via a spacer is essential for optimizing target recognition and cellular uptake. The Gly-Gly spacer achieves this with maximum flexibility and biocompatibility.

Experimental Methodologies

To facilitate the application of these principles, we provide detailed, self-validating protocols for the synthesis of Gly-Gly functionalized DSPE lipids and their subsequent incorporation into targeted liposomes for cellular uptake analysis.

Protocol: Synthesis of DSPE-PEG(2000)-Gly-Gly-Maleimide

This protocol describes a two-step synthesis to create a maleimide-terminated Gly-Gly functionalized lipid, which can be readily conjugated to thiol-containing ligands (e.g., cysteine-terminated peptides like RGD).

Workflow Diagram:

start Start Materials: - DSPE-PEG(2000)-NHS - Boc-Gly-Gly step1 Step 1: Amide Coupling Dissolve reactants in DCM/DMF. Add DIPEA as base. Stir overnight at RT. start->step1 product1 Intermediate: Boc-Gly-Gly-PEG-DSPE step1->product1 Formation of stable amide bond step2 Step 2: Boc Deprotection Treat with TFA in DCM. Stir for 2-4 hours at RT. product1->step2 product2 Intermediate: NH2-Gly-Gly-PEG-DSPE step2->product2 Removal of Boc protecting group step3 Step 3: Maleimide Functionalization React with Maleimido-propionic acid NHS ester. Add DIPEA. Stir overnight at RT. product2->step3 final_product Final Product: DSPE-PEG-Gly-Gly-Maleimide step3->final_product Addition of reactive maleimide group purify Purification & Characterization Dialysis against dH2O. Lyophilization. Confirm by 1H NMR & MALDI-TOF MS. final_product->purify

Caption: Synthesis workflow for DSPE-PEG(2000)-Gly-Gly-Maleimide.

Step-by-Step Methodology:

  • Amide Coupling:

    • Dissolve DSPE-PEG(2000)-NHS (1 equivalent) and Boc-Gly-Gly (1.2 equivalents) in anhydrous Dichloromethane (DCM). If solubility is an issue, add a minimal amount of Dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture to act as a non-nucleophilic base.

    • Stir the reaction under an inert atmosphere (e.g., Argon) at room temperature overnight.

    • Self-Validation: Monitor the reaction completion by TLC or LC-MS to confirm the consumption of the DSPE-PEG-NHS starting material.

  • Solvent Removal & Intermediate Isolation:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Precipitate the product (Boc-Gly-Gly-PEG-DSPE) by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold ether twice to remove unreacted starting materials. Dry under vacuum.

  • Boc Deprotection:

    • Dissolve the dried intermediate in a solution of 20-50% Trifluoroacetic acid (TFA) in DCM.

    • Stir the mixture at room temperature for 2-4 hours.

    • Self-Validation: Test a small aliquot with ninhydrin; a positive color change (blue/purple) indicates the presence of the free primary amine.

  • Maleimide Functionalization:

    • Remove the TFA/DCM under vacuum. Redissolve the resulting product (NH2-Gly-Gly-PEG-DSPE) in anhydrous DCM.

    • Add N-succinimidyl-3-maleimidopropionate (SMCC) or a similar maleimide-NHS ester (1.5 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction under an inert atmosphere at room temperature overnight.

  • Purification and Characterization:

    • Quench the reaction and remove the solvent.

    • Purify the final product by dialysis (MWCO 1000 Da) against deionized water for 48 hours to remove salts and unreacted reagents.

    • Lyophilize the dialyzed solution to obtain the final product, DSPE-PEG(2000)-Gly-Gly-Maleimide, as a white powder.

    • Self-Validation: Confirm the structure and purity via ¹H NMR spectroscopy and determine the final mass using MALDI-TOF mass spectrometry, comparing it to the theoretical mass.[14]

Protocol: Formulation and Cellular Uptake of Ligand-Targeted Liposomes

This protocol details the formulation of RGD-targeted liposomes using the synthesized DSPE-PEG-Gly-Gly-Maleimide and a subsequent in vitro cellular uptake assay.

Step-by-Step Methodology:

  • Ligand Conjugation to Lipid:

    • Dissolve DSPE-PEG(2000)-Gly-Gly-Maleimide (1 equivalent) and a cysteine-containing RGD peptide (e.g., Cys-Arg-Gly-Asp) (0.9 equivalents) in a reaction buffer (e.g., HEPES, pH 7.0).

    • React for 4-6 hours at room temperature to form a stable thioether bond. The product is DSPE-PEG(2000)-Gly-Gly-RGD.

  • Liposome Formulation (Thin-Film Hydration):

    • In a round-bottom flask, dissolve the lipid components in chloroform. A typical molar ratio is HSPC:Cholesterol:mPEG(2000)-DSPE:DSPE-PEG(2000)-Gly-Gly-RGD at 55:40:4:1.[3]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Sizing:

    • Hydrate the lipid film with a fluorescent marker solution (e.g., Calcein in PBS) by vortexing above the lipid phase transition temperature (~55°C).

    • Subject the resulting multilamellar vesicles to 5-10 freeze-thaw cycles to improve encapsulation efficiency.

    • Extrude the liposomes through polycarbonate membranes (e.g., sequentially through 200 nm and 100 nm pores) to produce unilamellar vesicles of a defined size.

    • Self-Validation: Characterize the liposome size distribution and zeta potential using Dynamic Light Scattering (DLS).

  • Purification:

    • Remove unencapsulated fluorescent dye by size exclusion chromatography using a Sephadex G-50 column, eluting with PBS.

  • Cellular Uptake Assay:

    • Seed target cells known to overexpress the RGD-binding integrin (e.g., U87-MG glioblastoma cells) in a 24-well plate and allow them to adhere overnight.

    • Prepare control liposomes (without the RGD ligand) using the same method.

    • Incubate the cells with RGD-targeted liposomes and control liposomes at a defined lipid concentration for 2-4 hours at 37°C.

    • Wash the cells three times with cold PBS to remove non-internalized liposomes.

    • Lyse the cells and measure the internalized fluorescence using a plate reader.

    • Self-Validation: Normalize the fluorescence intensity to the total protein content of each well. Expect significantly higher fluorescence in cells treated with RGD-targeted liposomes compared to controls.[15]

Conclusion and Future Outlook

The incorporation of a Gly-Gly spacer into functionalized DSPE lipids is a subtle but powerful design choice that directly addresses the challenge of steric hindrance in targeted drug delivery systems. By providing a flexible, biocompatible tether, the diglycine linker ensures that targeting ligands are properly displayed, leading to enhanced receptor binding and improved cellular uptake.[3][5][13] The protocols and principles outlined in this guide provide a robust framework for researchers and drug developers to rationally design and validate more effective ligand-targeted nanocarriers. As the field moves towards increasingly sophisticated targeting strategies, optimizing the fundamental interface between the nanocarrier and its biological target through intelligent spacer design will remain a critical determinant of clinical success.

References

  • The Effects of Spacer Length and Composition on Aptamer-Mediated Cell-Specific Targeting with Nanoscale PEGylated Liposomal. (n.d.). Wiley Online Library. [Link]

  • Özpolat, B. et al. (2020). Engineering peptide-targeted liposomal nanoparticles optimized for improved selectivity for HER2-positive breast cancer cells to achieve enhanced in vivo efficacy. PMC. [Link]

  • Zhang, L. et al. (2018). Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport. Dovepress. [Link]

  • A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. (2020). PMC. [Link]

  • Zalipsky, S. (1993). Synthesis of an end-group functionalized polyethylene glycol-lipid conjugate for preparation of polymer-grafted liposomes. PubMed. [Link]

  • Chen, C. et al. (n.d.). Distal Cationic Poly(Ethylene Glycol) Lipid Conjugates in Large Unilamellar Vesicles Prepared by Extrusion Enhance Liposomal Cel. NanoMedicines Research Group. [Link]

  • Mitchell, M. J. et al. (2021). Peptide functionalized liposomes for receptor targeted cancer therapy. Mitchell Lab. [Link]

  • Moku, G. et al. (2018). Regulation of in vivo behavior of TAT-modified liposome by associated. IJN. [Link]

  • Ionizable Lipids with Branched Linkers Enhance the Delivery of mRNA Vaccines. (2024). MDPI. [Link]

  • Comparative studies of polyethylene glycol-modified liposomes prepared using different PEG-modification methods. (n.d.). ResearchGate. [Link]

  • van Rosmalen, M. et al. (2017). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. GenScript. [Link]

  • Oyama, K. et al. (2011). Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro. PMC. [Link]

  • The Effects of Linker Length and Flexibility on Fc-Fusion Proteins. (2018). Harvard DASH. [Link]

  • Preparation methods of distearoyl phosphatidyl ethanolamine and amino polyethylene glycol derivatives thereof. (n.d.).
  • Synthesis and characterization of DSPE-PEG2000-RGD. (A) Synthesis route... (n.d.). ResearchGate. [Link]

  • In vitro cellular uptake. (A). Cellular uptake of liposomes (LIPs) at... (n.d.). ResearchGate. [Link]

  • van Rosmalen, M. et al. (2017). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. PMC. [Link]

  • Liu, G. et al. (2012). Synthesis, Characterization, and Evaluation of a Novel Amphiphilic Polymer RGD-PEG-Chol for Target Drug Delivery System. NIH. [Link]

  • Bakowsky, U. et al. (2003). Influence of spacer length on the agglutination of glycolipid-incorporated liposomes by ConA as model membrane. PubMed. [Link]

  • Supporting information for:. (n.d.). Rsc.org. [Link]

  • What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. (2001). iGEM. [Link]

  • Sethuraman, V. A. et al. (2016). Synthesis and Characterization of Lipid-Polymer Hybrid Nanoparticles with pH-Triggered PEG Shedding. PMC. [Link]

  • In vivo Fate of Targeted Drug Delivery Carriers. (2024). PMC. [Link]

  • Tech Note: The Latest on Linkers for Recombinant Fusion Proteins. (2020). kbDNA. [Link]

  • Moku, G. et al. (2022). Increased Targeting Area in Tumors by Dual-Ligand Modification of Liposomes with RGD and TAT Peptides. MDPI. [Link]

  • Krueger, S. et al. (2011). The Conformation of Poly(ethylene glycol) Chains in Mono-PEGylated Lysozyme and Mono-PEGylated Human Growth Hormone. National Institute of Standards and Technology. [Link]

  • DSPE-PEG-RGD peptide conjugates (A), Schematic representation of... (n.d.). ResearchGate. [Link]

  • Solid phase method for synthesis peptide-spacer-lipid conjugates, conjugates synthesized thereby and targeted liposomes containing the same. (n.d.).
  • Polyethylene glycol-complexed cationic liposome for enhanced cellular uptake and anticancer activity. (n.d.). Scilit. [Link]

  • Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. (2020). MDPI. [Link]

  • PEG-based Changes to β-sheet Protein Conformational and Proteolytic Stability Depend on Conjugation Strategy and Location. (2017). PMC. [Link]

  • DSPE-PEG Modification of α-Conotoxin TxID. (2019). MDPI. [Link]

  • Lipid–Polymer Hybrid Nanosystems: A Rational Fusion for Advanced Therapeutic Delivery. (2023). MDPI. [Link]

  • Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery. (2015). PMC. [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Quanta BioDesign. [Link]

  • PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective. (2023). PMC. [Link]

  • Olivier, J. C. et al. (2011). Antibody-Hapten Recognition at the Surface of Functionalized Liposomes Studied by SPR: Steric Hindrance of Pegylated Phospholipids in Stealth Liposomes Prepared for Targeted Radionuclide Delivery. PMC. [Link]

  • Polyethylene Glycol Based Changes to β‑Sheet Protein Conformational and Proteolytic Stability Depend on Conjugation Strategy and Location. (2017). ACS Figshare. [Link]

  • Ligation Strategies for Targeting Liposomal Nanocarriers. (2022). SciSpace. [Link]

  • Peptide Modifications: Linkers, spacers and PEGylation. (n.d.). LifeTein. [Link]

  • Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. (2024). MDPI. [Link]

  • Lipid Nanoparticles for Delivery of CRISPR Gene Editing Components. (2025). ResearchGate. [Link]

  • Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic. (2022). ORBi. [Link]

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Foundational

Solubility Profile of Amino-Gly-Gly-DSPE HCl in Organic Solvents vs. Water

Executive Summary Amino-Gly-Gly-DSPE HCl (N-[Glycinyl-glycinyl]-1,2-distearoyl-sn-glycero-3-phosphoethanolamine, Hydrochloride salt) is a functionalized phospholipid used primarily in the development of targeted liposome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-Gly-Gly-DSPE HCl (N-[Glycinyl-glycinyl]-1,2-distearoyl-sn-glycero-3-phosphoethanolamine, Hydrochloride salt) is a functionalized phospholipid used primarily in the development of targeted liposomes and lipid nanoparticles (LNPs). Its structure combines a hydrophobic dual-chain lipid tail (DSPE) with a hydrophilic, cationic peptide headgroup (Gly-Gly-NH₂·HCl).

Understanding its solubility profile is critical for formulation. It does not behave like a standard small molecule. It exhibits amphiphilic behavior with a high phase transition temperature (


).
  • Primary Solvents: Halogenated organic mixtures (e.g., Dichloromethane:Methanol).

  • Aqueous Behavior: Insoluble as a molecular solution; forms colloidal dispersions (micelles/liposomes) only when hydrated above its

    
    .
    
  • Key Challenge: The ionic HCl salt form reduces solubility in non-polar solvents (pure chloroform), while the long stearoyl chains prevent solubility in water.

Physicochemical Architecture

To predict solubility, one must deconstruct the molecule into its competing domains:

DomainStructureChemical NatureSolvation Requirement
Lipid Tail Distearoyl (C18:0 x 2)Highly HydrophobicRequires non-polar or semi-polar organics (Chloroform, DCM).
Linker Glycine-GlycinePolar, PeptidicRequires H-bond donors/acceptors (Methanol, Water).
Headgroup Primary Amine (HCl Salt)Cationic, IonicRequires high dielectric constant or polar protic solvents to solvate ions.
Structural Visualization

The following diagram illustrates the amphiphilic tension and solvent interaction zones.

G cluster_0 Amino-Gly-Gly-DSPE HCl Structure cluster_1 Solvent Interaction Mechanisms Head Amino-Gly-Gly Head (Ionic/Polar) HCl Salt Linker Phosphate Core (Negatively Charged) Head->Linker Water Water (High Dielectric) Head->Water Solvates Ions MeOH Methanol (Polar Organic) Head->MeOH H-Bonding Tail Distearoyl Tails (C18:0 Hydrophobic) Linker->Tail Tail->Water Hydrophobic Exclusion (Aggregates) DCM DCM / Chloroform (Non-Polar) Tail->DCM Van der Waals

Figure 1: Structural domains of Amino-Gly-Gly-DSPE HCl and their specific solvent interaction mechanisms.

Solubility Profile Data

The following data synthesizes empirical observations for DSPE derivatives and specific supplier data for the Gly-Gly analog.

Organic Solvents (Stock Preparation)

The "Gold Standard" for dissolving this molecule is a mixture of a halogenated solvent (for the tails) and a polar alcohol (for the headgroup).

Solvent SystemSolubility RatingStatusTechnical Notes
DCM : Methanol (2:1 to 4:1) High Recommended Best for stock solutions. DCM solvates tails; MeOH solvates the HCl salt head.
Chloroform : Methanol (2:1) High AlternativeStandard lipid solvent. Slightly more toxic than DCM.
Pure Chloroform Low / HazyAvoid The HCl salt headgroup may precipitate or form a hazy suspension.
Pure Methanol/Ethanol LowAvoid C18 tails are too hydrophobic to dissolve fully at room temp.
DMSO ModerateConditionalSoluble with heating, but difficult to remove later. Not recommended for LNP formulation.
Aqueous Media (Formulation)

Crucial Distinction: In water, this lipid does not dissolve to form a clear molecular solution. It forms colloidal dispersions (micelles or liposomes).

MediumBehaviorProtocol Requirement
Water / PBS (pH 7.4) DispersibleMust heat > 74°C . Forms cloudy/opalescent dispersion.
Acidic Buffer DispersibleProtonated amine remains stable.
Basic Buffer (> pH 9) UnstableRisk of deprotonation and aggregation; potential hydrolysis of ester bonds over time.

Experimental Protocols

Protocol A: Preparation of Organic Stock Solution (10 mg/mL)

Purpose: To create a stable, molecularly dissolved stock for storage or mixing with other lipids.

  • Weighing: Weigh 10 mg of Amino-Gly-Gly-DSPE HCl powder into a glass scintillation vial. Note: Plastic vials may leach plasticizers in DCM.

  • Solvent Prep: Prepare a fresh mixture of Dichloromethane (DCM) and Methanol in a 4:1 (v/v) ratio.

    • Why? The 20% Methanol is critical to break the ionic lattice of the Gly-Gly-NH₃⁺Cl⁻ headgroup.

  • Solvation: Add 1 mL of the solvent mixture to the vial.

  • Agitation: Vortex vigorously for 30 seconds.

    • Checkpoint: The solution should be completely clear and colorless. If particles remain, sonicate in a water bath at 40°C for 2 minutes.

  • Storage: Purge with Nitrogen or Argon (to prevent oxidation of lipids), seal tightly with Parafilm, and store at -20°C.

Protocol B: Aqueous Dispersion (Liposome/Micelle Formation)

Purpose: To incorporate the lipid into an aqueous buffer for conjugation or biological testing.

  • Film Formation: Transfer the required volume of Organic Stock (from Protocol A) to a round-bottom flask. Evaporate solvent under vacuum (Rotary Evaporator) or Nitrogen stream to form a thin lipid film.

  • Drying: Desiccate the film under vacuum for >2 hours to remove trace solvents.

  • Hydration: Add pre-warmed PBS or Water (Temperature > 75°C ) to the film.

    • Scientific Logic: DSPE has a gel-to-liquid crystalline phase transition temperature (

      
      ) of ~74°C. Hydration must occur above this temperature to mobilize the fatty acid chains.
      
  • Dispersion: Agitate/Vortex while keeping the sample hot (75-80°C) for 30-60 minutes.

    • Result: A milky or opalescent suspension (Multilamellar Vesicles).

  • Refinement (Optional): To create uniform nanoparticles, extrude through a polycarbonate membrane (e.g., 100 nm) or sonicate using a probe sonicator while maintaining temperature > 74°C.

Troubleshooting & Optimization

Issue: Precipitation in Stock Solution
  • Cause: Insufficient polarity to solvate the HCl salt or evaporation of Methanol.

  • Fix: Add small aliquots of Methanol (up to 30% total volume). Warm the solution to 40°C.

Issue: Aggregation in Water
  • Cause: Hydration temperature was too low (below

    
    ).
    
  • Fix: Re-heat the sample to 80°C and sonicate. Ensure the water is distilled/deionized to prevent cross-linking by divalent cations (Ca²⁺, Mg²⁺) interacting with the phosphate group.

Workflow Logic Diagram

The following decision tree guides the solvent selection process based on the intended application.

Workflow Start Start: Amino-Gly-Gly-DSPE HCl Goal Define Goal Start->Goal Stock Stock Solution (Storage) Goal->Stock Storage Aq Aqueous Formulation (LNP/Liposome) Goal->Aq Bio-App Solvent1 Use DCM:MeOH (4:1) Stock->Solvent1 Solvent2 1. Make Film 2. Hydrate > 75°C Aq->Solvent2 Check Clear Solution? Solvent1->Check Check->Stock Yes Heat Heat to 40°C Add more MeOH Check->Heat No (Hazy)

Figure 2: Decision tree for solvent selection and troubleshooting.

References

  • BroadPharm. Amino-Gly-Gly-DSPE HCl salt Product Datasheet. Retrieved from

  • Tebu-Bio. Amino-Gly-Gly-DSPE HCl salt Technical Information. Retrieved from

  • Marsh, D. (2013). Handbook of Lipid Bilayers. CRC Press. (Reference for DSPE and general phospholipid solubility principles).
  • Cullis, P. R., & Hope, M. J. (1991). Lipid Nanoparticle Formation. In Liposomes: A Practical Approach. Oxford University Press.
Exploratory

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Amino-Gly-Gly-DSPE Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Amino-Gly-Gly-DSPE derivatives, a class of fu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Amino-Gly-Gly-DSPE derivatives, a class of functionalized phospholipids with significant potential in advanced drug delivery systems. As the concentration at which individual lipid molecules (unimers) self-assemble into ordered structures like micelles, the CMC is a critical parameter that governs the stability, drug-loading capacity, and in vivo behavior of nanocarriers.[1][2][3] This document delves into the fundamental principles of micellization, explores the factors influencing the CMC of these specific derivatives, and provides detailed, field-proven protocols for its experimental determination. By synthesizing theoretical knowledge with practical insights, this guide aims to equip researchers with the necessary tools to effectively characterize and optimize Amino-Gly-Gly-DSPE-based formulations for therapeutic applications.

Introduction

The Pivotal Role of Phospholipid Derivatives in Nanomedicine

The advent of nanomedicine has revolutionized the landscape of drug delivery, offering novel strategies to enhance the therapeutic index of a wide array of pharmaceutical agents. At the forefront of this revolution are self-assembling systems derived from phospholipids. Their biocompatibility and biodegradability make them ideal building blocks for creating nanocarriers such as liposomes and micelles.[4] These carriers can encapsulate both hydrophobic and hydrophilic drugs, protect them from premature degradation, and modulate their pharmacokinetic profiles.

DSPE: A Versatile Scaffold for Advanced Drug Delivery

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid that has become a cornerstone in the development of sophisticated drug delivery vehicles.[5] Often conjugated with polymers like polyethylene glycol (PEG), DSPE-based lipids form the basis of "stealth" nanoparticles that can evade the mononuclear phagocyte system, leading to prolonged circulation times and enhanced accumulation in target tissues through the enhanced permeability and retention (EPR) effect.[5][6]

Introducing Amino-Gly-Gly-DSPE: A Functionalized Derivative for Targeted Therapies

The modification of the DSPE headgroup with peptides offers a versatile platform for creating functionalized nanocarriers. The Amino-Gly-Gly-DSPE derivative, featuring a terminal amine group preceded by a flexible glycine-glycine linker, is of particular interest. This terminal amine provides a reactive handle for the covalent attachment of targeting ligands (e.g., antibodies, peptides, small molecules), imaging agents, or other functional moieties.[7] This capability for surface functionalization is critical for the development of targeted drug delivery systems that can selectively interact with and deliver their payload to specific cell populations, thereby maximizing therapeutic efficacy while minimizing off-target effects.[5][8][9]

The Concept of Critical Micelle Concentration (CMC)

Definition and Thermodynamic Principles

The Critical Micelle Concentration (CMC) is the specific concentration of an amphiphilic molecule, such as Amino-Gly-Gly-DSPE, at which the formation of micelles becomes spontaneous.[2][3] Below the CMC, these molecules exist predominantly as individual monomers in solution. As the concentration increases and surpasses the CMC, the monomers rapidly associate to form thermodynamically stable aggregates known as micelles.[1] This self-assembly process is driven by the hydrophobic effect, where the hydrophobic acyl chains of the DSPE molecules are sequestered from the aqueous environment into the core of the micelle, while the hydrophilic Amino-Gly-Gly headgroups remain exposed to the solvent, forming a protective outer shell.

The Significance of CMC in Drug Formulation and Delivery

The CMC is a paramount parameter in the design and development of micellar drug delivery systems for several reasons:

  • Stability and Dilution: A low CMC value is indicative of a more stable micellar system. Upon intravenous administration, nanocarriers undergo significant dilution in the bloodstream. Micelles with a low CMC are less likely to dissociate back into monomers, ensuring the integrity of the drug carrier and preventing premature release of the encapsulated therapeutic agent.

  • Drug Loading Capacity: The formation of micelles creates a hydrophobic core that can serve as a reservoir for poorly water-soluble drugs. The concentration of micelles, and thus the total drug loading capacity, increases with the total surfactant concentration above the CMC.[10]

  • Predicting In Vivo Behavior: The CMC can influence the interaction of micelles with biological components, such as proteins and cell membranes. Understanding the CMC under physiological conditions is crucial for predicting the in vivo fate and efficacy of the formulation.

Factors Influencing the CMC of Amino-Gly-Gly-DSPE Derivatives

The CMC of an amphiphile is not an immutable constant but is influenced by both its molecular architecture and the surrounding environmental conditions.[2][11]

Molecular Structure
  • Hydrophobic Chain Length: The two stearoyl (C18) chains of DSPE contribute significantly to its hydrophobicity. Generally, increasing the length of the acyl chains leads to a decrease in the CMC, as the greater hydrophobic driving force favors micellization at lower concentrations.[12]

  • Hydrophilic Headgroup: The nature of the hydrophilic headgroup plays a crucial role. For Amino-Gly-Gly-DSPE, the peptide linker and the terminal amine group contribute to its hydrophilicity. The charge state of the terminal amine, which is pH-dependent, will significantly impact the electrostatic repulsion between headgroups. Increased repulsion can lead to a higher CMC.[11][12]

Environmental Factors
  • Temperature: The effect of temperature on the CMC of phospholipids can be complex. For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC up to a certain point.[12] However, for ionic or zwitterionic lipids, the effect is often less pronounced and can be influenced by changes in the hydration of the headgroup.[11]

  • pH: The pH of the aqueous medium will directly influence the ionization state of the terminal amine group in the Amino-Gly-Gly moiety. At pH values below its pKa, the amine group will be protonated (NH3+), leading to increased electrostatic repulsion between the headgroups and consequently a higher CMC.[11] Conversely, at pH values above the pKa, the amine group will be neutral (NH2), reducing repulsion and favoring micelle formation at a lower concentration.

  • Ionic Strength: The presence of electrolytes in the solution can significantly lower the CMC of ionic or zwitterionic surfactants.[11][12] The counter-ions from the salt can screen the electrostatic repulsion between the charged headgroups, thereby promoting micellization at lower concentrations.[11] This is a critical consideration for formulations intended for physiological environments, which have a high ionic strength.

Experimental Determination of CMC

A variety of techniques can be employed to determine the CMC, each relying on the detection of changes in a specific physicochemical property of the solution as a function of surfactant concentration.[13]

Overview of Common Techniques

Several methods are available for CMC determination, including surface tensiometry, conductivity measurements (for ionic surfactants), and light scattering.[13][14] However, fluorescence spectroscopy using a hydrophobic probe is one of the most sensitive and widely used methods for phospholipid-based systems.[14][15] Dynamic Light Scattering (DLS) and Isothermal Titration Calorimetry (ITC) serve as powerful orthogonal methods for confirmation and for gaining deeper thermodynamic insights.

Detailed Protocol: Pyrene Fluorescence Spectroscopy

This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.[10] In a polar aqueous solution, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene preferentially partitions into the hydrophobic core, a non-polar environment, which causes a distinct change in its fluorescence properties.[14]

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of pyrene in a volatile organic solvent such as acetone or ethanol (e.g., 1 x 10⁻³ M).[15]

    • Prepare a high-concentration stock solution of the Amino-Gly-Gly-DSPE derivative in high-purity water or a suitable buffer.

  • Sample Preparation:

    • Aliquot a small, fixed volume of the pyrene stock solution into a series of clean glass vials.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum desiccator to leave a thin film of pyrene. This step is crucial to prevent solvent interference.[15]

    • Prepare a serial dilution of the Amino-Gly-Gly-DSPE stock solution to create a range of concentrations that bracket the expected CMC.

    • Add a fixed volume of each Amino-Gly-Gly-DSPE dilution to the pyrene-coated vials. The final concentration of pyrene should be very low (e.g., in the nanomolar range) to avoid self-quenching.[16]

    • Allow the solutions to equilibrate, typically overnight with gentle agitation, to ensure complete dissolution of pyrene and micelle formation.[15]

  • Fluorescence Measurement:

    • Using a fluorometer, excite the samples at a wavelength of approximately 335 nm.[15]

    • Record the emission spectrum from approximately 350 nm to 500 nm.[15]

  • Data Analysis:

    • From the emission spectra, determine the intensity of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).

    • Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the Amino-Gly-Gly-DSPE concentration.

    • The resulting plot will typically be a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated as the intersection of the two linear portions of the plot corresponding to the pre-micellar and post-micellar regions.[10][15]

Diagram of Pyrene Fluorescence Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare Pyrene Stock Solution prep2 Aliquot Pyrene & Evaporate Solvent prep1->prep2 prep3 Prepare Surfactant Dilution Series prep2->prep3 prep4 Add Surfactant to Pyrene Film & Equilibrate prep3->prep4 measure1 Excite at ~335 nm prep4->measure1 measure2 Record Emission Spectra (350-500 nm) measure1->measure2 analysis1 Extract Intensities of I1 and I3 Peaks measure2->analysis1 analysis2 Plot I1/I3 Ratio vs. log[Concentration] analysis1->analysis2 analysis3 Determine CMC from Inflection Point analysis2->analysis3

Caption: Workflow for CMC determination using pyrene fluorescence.

Orthogonal Method: Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a suspension by analyzing the time-dependent fluctuations in scattered light intensity caused by Brownian motion.[17] It is well-suited for determining the CMC by monitoring the emergence of micelles as the surfactant concentration increases.[17]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of Amino-Gly-Gly-DSPE solutions at various concentrations in a suitable filtered buffer.

    • Filter each sample through a syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or large aggregates.

  • DLS Measurement:

    • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.

    • For each concentration, perform multiple measurements to ensure reproducibility. The instrument will measure the intensity of scattered light and the correlation function.

  • Data Analysis:

    • Plot the average scattered light intensity or the derived count rate (DCR) as a function of the surfactant concentration.

    • Below the CMC, the scattering intensity will be low and relatively constant, corresponding to the scattering from individual unimers.

    • Above the CMC, there will be a sharp increase in scattering intensity as larger micellar structures are formed.[18]

    • The CMC is determined as the concentration at the intersection of the two linear fits to the pre- and post-micellar regions of the plot.

    • Simultaneously, the particle size data will show the appearance of a population with a hydrodynamic radius corresponding to the micelles above the CMC.

Diagram of DLS for CMC Determination

G cluster_0 Below CMC cluster_1 Above CMC a1 Unimers c Low Scattering Intensity a1->c a2 Unimers a3 Unimers a4 Unimers b1 Micelle d High Scattering Intensity b1->d e Plot Intensity vs. Concentration c->e d->e f Identify Breakpoint (CMC) e->f

Caption: Conceptual workflow of DLS for CMC determination.

Advanced Technique: Isothermal Titration Calorimetry (ITC)

ITC is a powerful and highly sensitive technique that directly measures the heat changes associated with molecular interactions, in this case, the process of demicellization.[19][20] It provides a complete thermodynamic profile of micelle formation, including the enthalpy (ΔH) and entropy (ΔS) of the process.

Experimental Protocol:

  • Instrument Setup:

    • Thoroughly clean the ITC sample cell and syringe.

    • Set the desired experimental temperature. Note that the enthalpy of micellization can be strongly temperature-dependent.[21]

  • Sample Preparation:

    • Prepare a solution of the Amino-Gly-Gly-DSPE derivative in the desired buffer at a concentration well above the expected CMC. This will be the "titrant" in the syringe.

    • Fill the sample cell with the same buffer used to prepare the titrant.

  • Titration Experiment:

    • Perform a series of small, sequential injections of the concentrated micellar solution from the syringe into the buffer in the sample cell.

    • With each injection, the micelles are diluted. As the concentration in the cell drops below the CMC, the micelles dissociate into monomers, a process that is accompanied by a heat change (either endothermic or exothermic).[19]

  • Data Analysis:

    • The ITC instrument records the heat change per injection, generating a titration isotherm.

    • The resulting plot of heat change versus the total concentration of the lipid in the cell will show a transition around the CMC.

    • Sophisticated data fitting models are then applied to this isotherm to accurately determine the CMC and the enthalpy of micellization.[19][22]

Data Interpretation and Expected Values

Summary of Expected CMC Values

The CMC of DSPE-PEG derivatives is known to be in the low micromolar range.[23][24] For instance, studies have reported CMC values for DSPE-PEG2000 to be around 0.5-1.5 µM.[23][24] It is generally observed that the CMC increases with the length of the PEG chain due to the increased hydrophilicity of the molecule.[23][24]

For Amino-Gly-Gly-DSPE, the CMC is expected to be in a similar low micromolar range. However, the exact value will be highly dependent on the pH and ionic strength of the medium due to the ionizable terminal amine group, as discussed previously.

DerivativeExpected CMC Range (µM)Key Influencing FactorsReference
DSPE-PEG20000.5 - 1.5PEG Chain Length[23][24]
Amino-Gly-Gly-DSPE ~1 - 10 (Estimated) pH, Ionic Strength N/A
DSPE-PEG50001.0 - 1.5PEG Chain Length[24]

Note: The CMC value for Amino-Gly-Gly-DSPE is an estimate and requires experimental verification.

Applications and Future Perspectives

A thorough understanding and precise determination of the CMC of Amino-Gly-Gly-DSPE derivatives are critical for their successful application in drug delivery. These functionalized lipids are key components in the formulation of:

  • Targeted Micellar Carriers: Where the terminal amine is used to conjugate targeting moieties for site-specific drug delivery to cancer cells or other diseased tissues.[8][9]

  • pH-Responsive Systems: Leveraging the pH-sensitive nature of the amino headgroup to design carriers that release their payload in the acidic microenvironment of tumors or within endosomal compartments.

  • Multi-functional Nanoplatforms: Serving as a scaffold for the attachment of both targeting ligands and imaging agents for theranostic applications.

Future research will likely focus on synthesizing a broader range of peptide-DSPE conjugates and systematically evaluating how the peptide sequence influences the CMC and other physicochemical properties. This will enable the fine-tuning of nanocarrier characteristics for optimized performance in complex biological systems.

References

  • Surfactant micelle characterization using dynamic light scattering. ResearchGate. [Link]

  • Anyone here got a SOP for CMC determination using pyrene? Reddit. [Link]

  • A new approach for the characterization of reverse micellar systems by dynamic light scattering. PubMed. [Link]

  • Functionalized Lipids. DC Chemicals. [Link]

  • WP4005: Determination of critical micelle concentration by dynamic light scattering. Waters. [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • CMC measurement by fluorescence employing pyrene as the probe molecule. ResearchGate. [Link]

  • DSPE-PEG: A Distinctive Component in Drug Delivery System. Ingenta Connect. [Link]

  • Water content, critical micelle concentration of phospholipids and formation of association colloids as factors influencing autoxidation of rapeseed oil. PubMed. [Link]

  • Stability and CMC determinations of amphiphilic (DSPE- PEG(3400)-CTT2) peptide constructs by microtensiometry. ResearchGate. [Link]

  • Critical micelle concentrations (CMC) determination of DSPE-PEG 2000,... ResearchGate. [Link]

  • Analyzing Demicellization Data from Isothermal Titration Calorimetry. AZoM. [Link]

  • Factors affecting critical micelle concentration and micellar size. Pharmaceutical Press. [Link]

  • Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol. PMC. [Link]

  • Isothermal titration calorimetry as a tool to determine the thermodynamics of demicellization processes. AIP Publishing. [Link]

  • Critical micelle concentration measurement in aggregation behaviour studies. Biolin Scientific. [Link]

  • A Source of Systematic Errors in the Determination of Critical Micelle Concentration and Micellization Enthalpy by Graphical Methods in Isothermal Titration Calorimetry. MDPI. [Link]

  • Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PMC. [Link]

  • CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. PubMed. [Link]

  • Critical Micelle Concentration (CMC). Nanoscience Instruments. [Link]

  • (PDF) Mixed Copolymer Micelles for Nanomedicine. ResearchGate. [Link]

  • Recent Advances in Nanomicelles Delivery Systems. PMC. [Link]

  • Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery. Frontiers. [Link]

  • Mixed Copolymer Micelles for Nanomedicine. MDPI. [Link]

  • A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. MDPI. [Link]

  • Synthesis of amino-PEG-DSPE. ResearchGate. [Link]

  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. RSC Publishing. [Link]

  • Hypercondensation of an amino acid: synthesis and characterization of a black glycine polymer. PubMed. [Link]

  • Production of peptides containing poly-gly sequences using fmoc chemistry.

Sources

Exploratory

Stability of Amino-Gly-Gly-DSPE HCl salt under physiological conditions

Stability Dynamics of Amino-Gly-Gly-DSPE HCl Salt Under Physiological Conditions: A Comprehensive Technical Guide Executive Summary The engineering of targeted lipid nanoparticles and liposomes relies heavily on function...

Author: BenchChem Technical Support Team. Date: March 2026

Stability Dynamics of Amino-Gly-Gly-DSPE HCl Salt Under Physiological Conditions: A Comprehensive Technical Guide

Executive Summary

The engineering of targeted lipid nanoparticles and liposomes relies heavily on functionalized phospholipids. Among these, Amino-Gly-Gly-DSPE HCl salt (CAS: 2446375-49-9) serves as a critical bioconjugation anchor[1]. While its hydrophobic distearoyl tails provide robust membrane anchoring, its terminal primary amine allows for the covalent attachment of targeting ligands. However, deploying this molecule in physiological environments (pH 7.4, 37°C, serum proteins) introduces complex degradation vectors. This whitepaper dissects the chemical and biological stability of this conjugate, providing drug development professionals with the mechanistic causality behind its degradation and self-validating protocols to quantify its integrity.

Molecular Architecture & Physicochemical Causality

To understand the stability of Amino-Gly-Gly-DSPE, one must first analyze the deliberate causality behind its structural components.

  • The HCl Salt Formulation: The molecule is supplied as a hydrochloride salt rather than a free base. This is a deliberate stabilizing feature. A free primary amine is highly nucleophilic; during long-term storage, it can attack the ester bonds of neighboring DSPE molecules, leading to auto-aminolysis and polymerization. The HCl salt protonates the amine (

    
    ), neutralizing its nucleophilicity and ensuring shelf stability at -20°C[1]. Upon dispersion in a pH 7.4 buffer, the amine (pKa ~8.0) reaches an equilibrium, providing a sufficient fraction of reactive free base for bioconjugation (e.g., NHS-ester coupling) while maintaining electrostatic repulsion to prevent liposome aggregation.
    
  • The Gly-Gly Spacer: The diglycine dipeptide acts as a highly hydrophilic, flexible spacer. It extends the reactive amine beyond the dense hydration layer of the liposome surface, reducing steric hindrance during ligand conjugation.

  • The DSPE Anchor: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) utilizes fully saturated C18 tails. This high phase transition temperature (

    
    ) lipid ensures that at 37°C, the lipid anchor remains in a rigid gel phase, preventing the conjugate from spontaneously extracting out of the liposomal bilayer.
    

MolecularArchitecture A Primary Amine (NH3+) Reactive Site B Gly-Gly Dipeptide Protease Target A->B Peptide Bond C Phosphoethanolamine Headgroup B->C Amide Linkage D Glycerol Backbone C->D Phosphodiester E Distearoyl Tails Hydrophobic Anchor D->E Ester Bonds (Hydrolysis Risk)

Fig 1. Structural domains of Amino-Gly-Gly-DSPE and specific degradation vulnerabilities.

Stability Vectors at pH 7.4 and 37°C

Chemical Stability: Ester Hydrolysis

When formulated into aqueous media at physiological pH (7.4) and body temperature (37°C), the primary chemical degradation pathway is the water-mediated nucleophilic attack on the sn-1 and sn-2 ester bonds of the DSPE backbone. Research indicates that while phospholipid ester hydrolysis is vastly accelerated at highly acidic or basic pH extremes, it is minimized at near-neutral pH (pH 6.5–7.4)[2].

However, extended incubation in PBS at 37°C will eventually lead to the cleavage of one or both stearic acid tails. This generates lyso-DSPE derivatives, which act as powerful surfactants. The accumulation of lyso-lipids within a liposomal formulation alters the packing parameter of the bilayer, leading to the formation of transient nanopores and the premature leakage of encapsulated therapeutics[2].

Biological Stability: Proteolytic Cleavage

In vivo, the chemical stability of the lipid is superseded by the biological vulnerability of the Gly-Gly linker. Dipeptides are known substrates for systemic dipeptidases, particularly metallopeptidases belonging to the M20A family present in serum[3]. Enzymatic cleavage of the Gly-Gly bond strips the terminal amine (and any attached targeting ligand) from the liposome, rendering the nanoparticle "blind" to its cellular target.

Self-Validating Experimental Workflows

To accurately assess the stability of Amino-Gly-Gly-DSPE, researchers must employ self-validating assay architectures. A protocol is only trustworthy if it contains internal mechanisms to prove that the observed degradation is occurring via the hypothesized pathway, rather than through experimental artifacts.

Workflow A: LC-MS/MALDI-TOF Assessment of Lipid Hydrolysis

Causality: MALDI-TOF MS detects the absolute molecular weight shift caused by the loss of a stearic acid tail (-284 Da), while ESI-MS is highly sensitive to the 341 Da alkylglycerol ionization fragment that acts as a definitive signature of DSPE ester hydrolysis[2].

Step-by-Step Methodology:

  • Formulation: Prepare liposomes containing 5 mol% Amino-Gly-Gly-DSPE in standard PBS (pH 7.4).

  • Incubation: Incubate the formulation at 37°C in a thermoshaker.

  • Sampling: Extract 50

    
     aliquots at 0, 12, 24, 48, and 72 hours. Quench the reaction by snap-freezing in liquid nitrogen.
    
  • Self-Validation Checkpoint (Positive Control): Dissolve a parallel sample of the lipid in water + 0.1% formic acid (pH 2.7) and heat to 60°C for 2 hours. This acid-catalyzed environment forces rapid ester hydrolysis[2]. If the MS fails to detect the 341 Da fragment in this control, the mass spectrometer tuning is invalid, and the assay must be aborted.

  • Analysis: Lyophilize the samples, reconstitute in methanol/chloroform, and analyze via ESI-MS to quantify the ratio of intact conjugate to the 341 Da degradation fragment.

Workflow B: Serum Dipeptidase Stability Assay

Causality: Because serum dipeptidases (like M20A metallopeptidases) require divalent cations (


, 

) for their catalytic function, chelating these ions will halt enzymatic cleavage[3]. This allows us to isolate enzymatic degradation from spontaneous chemical hydrolysis.

Step-by-Step Methodology:

  • Preparation: Conjugate a fluorophore (e.g., FITC) to the terminal amine of the lipid to act as a detectable tracer[]. Formulate into liposomes.

  • Assay Matrix: Prepare three parallel incubation conditions:

    • Condition 1 (Test): Liposomes + 10% Fetal Bovine Serum (FBS) at 37°C.

    • Condition 2 (Chemical Control): Liposomes + PBS (pH 7.4) at 37°C.

    • Condition 3 (Self-Validation Control): Liposomes + 10% FBS + 1 mM EDTA at 37°C.

  • Incubation & Dialysis: Place the samples in a 100 kDa MWCO dialysis cassette submerged in PBS.

  • Quantification: Measure the fluorescence of the dialysate over 48 hours. If the Gly-Gly bond is cleaved, the FITC-Gly fragment will escape the dialysis cassette.

  • Validation Logic: If Condition 3 shows zero fluorescence in the dialysate, it proves that the degradation observed in Condition 1 is strictly metallopeptidase-driven[3].

Workflow Step1 1. Formulation & Bioconjugation Step2 2. Parallel Incubation Matrix (37°C) Step1->Step2 Step3 3. Time-Course Sampling Step2->Step3 Step4a 4a. ESI-MS: Detect 341 Da Fragment (Chemical Hydrolysis) Step3->Step4a Step4b 4b. Dialysis & Fluorometry (Enzymatic Cleavage) Step3->Step4b Control Self-Validation: EDTA Chelation (Inhibits Metallopeptidases) Step4b->Control Validates

Fig 2. Self-validating multiparametric workflow for assessing chemical and biological stability.

Quantitative Stability Data Summary

The following table synthesizes the expected stability kinetics of the Amino-Gly-Gly-DSPE conjugate under various physiological and experimental conditions, based on established lipid and peptide degradation metrics[2],[5],[3].

Parameter / StressorEnvironmental ConditionEstimated Half-Life (

)
Primary Degradation ProductMechanism of Action
Chemical Hydrolysis (Lipid) PBS (pH 7.4), 37°C> 72 hoursLyso-DSPE (loss of C18 tail)Slow water-mediated nucleophilic attack on ester bonds.
Accelerated Hydrolysis Acidic (pH 2.7), 60°C< 2 hoursAlkylglycerol fragment (341 Da)Acid-catalyzed ester cleavage.
Proteolytic Cleavage (Linker) 10% FBS, 37°C12 - 24 hoursFree Amine-Gly + Gly-DSPEEnzymatic cleavage by systemic metallopeptidases.
Colloidal Stability PBS (pH 7.4), 37°C> 30 daysN/A (Maintains ~100 nm size)Steric/electrostatic repulsion prevents aggregation.

References

  • Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. National Center for Biotechnology Information (NCBI).[Link]

  • Influence of Different Ratios of DSPE-PEG2k on Ester Prodrug Self-Assembly Nanoparticles for Cell Migration and Proliferation Suppression. National Center for Biotechnology Information (NCBI).[Link]

  • Dug1p Is a Cys-Gly Peptidase of the γ-Glutamyl Cycle of Saccharomyces cerevisiae. National Center for Biotechnology Information (NCBI).[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for preparing liposomes containing Amino-Gly-Gly-DSPE HCl salt

An Application Note and Protocol from the Senior Application Scientist Topic: Protocol for Preparing Liposomes Containing Amino-Gly-Gly-DSPE HCl Salt This guide provides a comprehensive, field-proven protocol for the for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Topic: Protocol for Preparing Liposomes Containing Amino-Gly-Gly-DSPE HCl Salt

This guide provides a comprehensive, field-proven protocol for the formulation of sterically stabilized liposomes incorporating a functional peptide-lipid conjugate, Amino-Gly-Gly-DSPE. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple set of instructions to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Scientific Rationale & Core Concepts

Liposomes are self-assembled vesicles composed of lipid bilayers that are widely used as drug delivery vehicles.[1][2] Their ability to encapsulate both hydrophilic and hydrophobic agents, combined with their biocompatibility, makes them highly versatile.[3] This protocol details the creation of liposomes with a specific surface modification: the inclusion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a polyethylene glycol (PEG) spacer and a terminal Amino-Gly-Gly peptide (as an HCl salt).

  • The Lipid Bilayer: The core structure is formed by a primary phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), chosen for its high phase transition temperature (Tc), which contributes to a more stable, less leaky bilayer at physiological temperatures.

  • Membrane Fluidity & Stability: Cholesterol is incorporated as a "helper lipid."[4] It intercalates between phospholipid molecules, modulating the fluidity of the bilayer. This prevents the membrane from being too rigid or too fluid, enhancing stability and reducing the premature leakage of encapsulated contents.[5]

  • Steric Stabilization & Functionality: The DSPE-PEG-Amino-Gly-Gly component is crucial for both in vivo performance and subsequent bioconjugation.

    • The DSPE portion serves as a hydrophobic anchor, securing the molecule within the liposome's lipid bilayer.[6]

    • The PEG chain provides steric stabilization.[7][8] It forms a hydrated, flexible layer on the liposome surface that inhibits the adsorption of plasma proteins (opsonization), thereby reducing uptake by the mononuclear phagocyte system (MPS) and significantly prolonging circulation time in the bloodstream.[8][9]

    • The terminal Amino-Gly-Gly peptide exposes a primary amine group, which serves as a reactive handle for covalently attaching targeting ligands (e.g., antibodies, peptides) or other molecules of interest.[10]

This formulation is prepared using the thin-film hydration method followed by extrusion, a robust and widely adopted technique for producing liposomes with a controlled size distribution.[11][12]

Materials, Reagents, and Equipment

Lipids and Reagents
ComponentExample MaterialMolar Ratio (%)Function
Primary Phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)55-65Forms the structural basis of the lipid bilayer.
Helper Lipid Cholesterol30-40Modulates membrane fluidity and stability.[13][14]
Functionalized Lipid DSPE-PEG(2000)-Amino-Gly-Gly HCl1-5Provides steric stabilization and a functional group for conjugation.[6]
Organic Solvent Chloroform, HPLC gradeN/ATo dissolve and mix lipids.[3]
Hydration Buffer Phosphate-Buffered Saline (PBS), pH 7.4, sterile filteredN/AAqueous phase for liposome formation.[12]

Pro-Tip from the Field: The molar percentage of the PEGylated lipid is critical. Typically, 1-5 mol% is sufficient for steric stabilization. Higher percentages can inhibit cellular uptake or interfere with the function of targeting ligands.

Equipment
  • Rotary evaporator system (e.g., Heidolph or Büchi)

  • Water bath compatible with the rotary evaporator

  • High-vacuum pump

  • Round-bottom flasks (e.g., 50 mL or 100 mL)

  • Glass vials and syringes

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm and 200 nm pore sizes)

  • Heating block or water bath for the extruder

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement (e.g., Malvern Zetasizer)[1]

  • General lab equipment: vortex mixer, pipettes, nitrogen gas line.

Detailed Experimental Protocol

This protocol is designed to produce approximately 1 mL of a 10 mM total lipid liposome suspension.

Step 1: Lipid Stock Preparation and Mixing

The foundation of reproducible liposome preparation is the accurate measurement and mixing of lipid components.

  • Handling Peptidolipids: Lyophilized peptide-lipid conjugates like Amino-Gly-Gly-DSPE HCl are often hygroscopic.[15] Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.[16][17]

  • Dissolution: Individually dissolve each lipid in chloroform in separate glass vials to create stock solutions (e.g., 10-20 mg/mL). Gentle warming or brief sonication can aid dissolution if necessary.[18]

  • Mixing: In a clean round-bottom flask, combine the appropriate volumes of the DSPC, Cholesterol, and DSPE-PEG-Amino-Gly-Gly stock solutions to achieve the desired molar ratio (e.g., 60:35:5).

    • Example Calculation for 10 µmol total lipid:

      • DSPC: 6.0 µmol

      • Cholesterol: 3.5 µmol

      • DSPE-PEG-Amino-Gly-Gly: 0.5 µmol

Step 2: Thin-Film Formation

The goal is to create a thin, uniform lipid film on the interior surface of the flask to maximize the surface area for hydration.[12][19]

  • Connect to Rotary Evaporator: Attach the round-bottom flask containing the lipid mixture to the rotary evaporator.

  • Set Parameters:

    • Water Bath Temperature: Set to a temperature well above the boiling point of your solvent but below the Tc of the lipids (e.g., 40-50°C for chloroform).

    • Rotation Speed: Begin rotating the flask at a moderate speed (e.g., 100-150 rpm) to prevent splashing.

  • Evaporation: Gradually apply vacuum. The solvent will begin to evaporate, leaving the lipids deposited on the flask wall. Continue until all solvent is visibly gone.

  • Drying: A crucial step to ensure no residual organic solvent remains, which could affect bilayer integrity.[12] Dry the film under a high vacuum for at least 2-4 hours (or overnight for best results). The film should appear as a thin, hazy, or white deposit.

Diagram: Liposome Preparation Workflow A visual representation of the key stages from lipid mixing to final characterization.

G cluster_prep Phase 1: Preparation cluster_form Phase 2: Formation cluster_process Phase 3: Processing & QC A 1. Dissolve Lipids in Chloroform B 2. Mix Lipids in Round-Bottom Flask A->B C 3. Create Thin Lipid Film (Rotary Evaporation) B->C D 4. Dry Film Under High Vacuum C->D E 5. Hydrate Film with Aqueous Buffer (>Tc) D->E F Formation of MLVs E->F G 6. Size Reduction via Extrusion (100 nm) F->G H Formation of LUVs G->H I 7. Characterization (DLS, Zeta Potential) H->I

Caption: Workflow for preparing functionalized liposomes.

Step 3: Hydration of the Lipid Film

This step initiates the self-assembly of lipids into multilamellar vesicles (MLVs).[11]

  • Pre-warm Buffer: Heat your sterile-filtered hydration buffer (e.g., PBS, pH 7.4) to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. For DSPC (Tc ≈ 55°C), hydrating at 60-65°C is recommended.[18][20]

  • Add Buffer: Add the pre-warmed buffer to the round-bottom flask containing the dry lipid film.

  • Agitate: Immediately begin agitating the flask by hand or using the rotary evaporator (with no vacuum) to ensure the entire film is hydrated. The lipid film will swell and disperse off the glass, forming a milky suspension of MLVs.[20]

  • Incubate: Let the suspension incubate at the same temperature (60-65°C) for 30-60 minutes, with intermittent gentle vortexing, to ensure complete hydration.

Step 4: Vesicle Size Reduction by Extrusion

Extrusion is a mechanical process to reduce the size and lamellarity of the liposomes, converting heterogeneous MLVs into more uniform large unilamellar vesicles (LUVs).[21][][23]

  • Assemble Extruder: Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, following the manufacturer's instructions. Pre-heating the extruder block to the hydration temperature (60-65°C) is critical to prevent the lipids from falling out of their fluid phase during extrusion.[21]

  • Load Liposomes: Draw the MLV suspension into one of the gas-tight syringes and connect it to the extruder. Connect an empty syringe to the other side.

  • Extrude: Gently and steadily push the plunger of the filled syringe, forcing the liposome suspension through the membranes into the empty syringe. This is one "pass."

  • Repeat: Pass the liposome suspension back and forth through the membranes for an odd number of passes (e.g., 11 to 21 times).[24] An odd number ensures the final product is in the opposite syringe from the starting one. The suspension should become progressively more translucent as the vesicle size decreases.

  • Storage: Transfer the final extruded liposome suspension to a sterile vial. Store at 4°C. Do not freeze , as ice crystal formation will rupture the vesicles.

Quality Control and Characterization

Physical characterization is essential to ensure the quality, consistency, and stability of the liposome formulation.[1][25]

Particle Size and Polydispersity Index (PDI)
  • Technique: Dynamic Light Scattering (DLS).[2]

  • Procedure: Dilute a small aliquot of the liposome suspension in filtered hydration buffer to a suitable concentration for DLS analysis.

  • Interpretation:

    • Z-Average Diameter: For a 100 nm extrusion, the expected size should be in the range of 100-120 nm.

    • PDI: This value reflects the broadness of the size distribution. A PDI below 0.2 is generally considered acceptable for drug delivery applications, with values below 0.1 indicating a highly monodisperse population.[26]

Zeta Potential
  • Technique: Laser Doppler Velocimetry, often performed on the same instrument as DLS.[1]

  • Procedure: Dilute the sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to allow for accurate measurement of particle mobility.

  • Interpretation: Zeta potential measures the surface charge. The terminal amine on the Gly-Gly-Amino peptide will be protonated at neutral pH, resulting in a slightly positive or near-neutral zeta potential, depending on the PEG shielding effect. This value is critical for predicting stability against aggregation and for understanding interactions with biological components.[25]

ParameterTypical Target ValueSignificance
Z-Average Diameter 100 - 120 nmAffects biodistribution and cellular uptake.[27]
Polydispersity Index (PDI) < 0.2Indicates homogeneity of the liposome population.
Zeta Potential Near-neutral to slightly positiveInfluences colloidal stability and biological interactions.

Diagram: Structure of a Functionalized Liposome This diagram illustrates the arrangement of the different lipid components within the final unilamellar vesicle.

G cluster_liposome Liposome Cross-Section cluster_legend d1 d2 d3 d4 d5 d6 d7 d8 d9 d10 d11 d12 d13 d14 d15 d16 c1 c2 c3 p1_head p1_tail p1_head->p1_tail PEG-Gly-Gly-NH2 p2_head p2_tail p2_head->p2_tail PEG-Gly-Gly-NH2 label_aq Aqueous Core (e.g., Drug Solution) leg_dspc_node leg_dspc_label DSPC leg_chol_node leg_chol_label Cholesterol leg_dspe_node leg_dspe_label DSPE-PEG-Peptide

Caption: Schematic of a liposome with key components.

References

  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation. (URL: [Link])

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2025). (URL: [Link])

  • Papahadjopoulos, D., Allen, T. M., Gabizon, A., et al. Sterically stabilized liposomes: improvements in pharmacokinetics and antitumor therapeutic efficacy. PNAS. (URL: [Link])

  • Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. (2021). Brookhaven Instruments. (URL: [Link])

  • Ultrasonically-Assisted Thin Film Hydration for Liposome Preparation. Hielscher Ultrasonics. (URL: [Link])

  • Yusuf, A., et al. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. MethodsX. (URL: [Link])

  • Carita, A. C., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. MDPI. (URL: [Link])

  • Guo, X., et al. (2001). Sterically stabilized fusogenic liposomes by a low-pH sensitive PEG-diortho ester-lipid conjugate. Bioconjugate Chemistry. (URL: [Link])

  • Guo, X., et al. (2001). Sterically stabilized fusogenic liposomes by a low-pH sensitive PEG--diortho ester--lipid conjugate. PubMed. (URL: [Link])

  • Klibanov, A. L., et al. (1991). Sterically stabilized liposomes. PubMed. (URL: [Link])

  • Allen, T. M., et al. (1991). Sterically stabilized liposomes: physical and biological properties. PubMed. (URL: [Link])

  • Characterization of liposomes. a Particle size and (b) Zeta potential... ResearchGate. (URL: [Link])

  • DSPE-PEG: A distinctive component in drug delivery system. ResearchGate. (URL: [Link])

  • Particle Size Analysis of Liposomes. HORIBA. (URL: [Link])

  • Biotechnology Applications Including the Characterization and Use of Liposomes with Zeta Potential and Photon Correlation Spectroscopy Equipment. (2005). AZoNano. (URL: [Link])

  • Kulkarni, S., et al. (2011). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. JoVE. (URL: [Link])

  • Wang, Y., et al. (2016). Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery. PMC. (URL: [Link])

  • Kulkarni, S., et al. (2011). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. PMC. (URL: [Link])

  • Hope, M. J., et al. (1993). Reduction of Liposome Size and Preparation of Unilamellar Vesicles by Extrusion Techniques. In: Liposome Technology. (URL: [Link])

  • Liposome's Structure and Extrusion: Introduction, Method, and Application. (2023). Sterlitech. (URL: [Link])

  • Launch of DSPE-PEG-Maleimide for targeted drug delivery. (2023). Labinsights. (URL: [Link])

  • Balazs, D. A., et al. (2011). The Role of Cholesterol and Structurally Related Molecules in Enhancing Transfection by Cationic Liposome–DNA Complexes. PMC. (URL: [Link])

  • How to Store Peptides | Best Practices for Researchers. (URL: [Link])

  • Kulkarni, J. A., et al. (2019). On the role of helper lipids in lipid nanoparticle formulations of siRNA. Nanoscale. (URL: [Link])

  • The 'helper' lipids DOPE and cholesterol promote the formation of the hexagonal H II phase structure... ResearchGate. (URL: [Link])

  • Peptide Storage and Handling - Best Practices for Stability. (URL: [Link])

  • Handling and Storage of Peptides - FAQ. AAPPTEC. (URL: [Link])

  • Guldiken, B., et al. (2018). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. (URL: [Link])

  • Methods for the preparation of liposomes.
  • Liposome Preparation. Avanti Polar Lipids. (URL: [Link])

  • Carita, A. C., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC. (URL: [Link])

Sources

Application

Bioconjugation methods for attaching antibodies to Amino-Gly-Gly-DSPE

Application Note & Technical Protocol: Bioconjugation Methods for Attaching Antibodies to Amino-Gly-Gly-DSPE Executive Summary The development of targeted lipid nanoparticles (LNPs) and immunoliposomes relies heavily on...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol: Bioconjugation Methods for Attaching Antibodies to Amino-Gly-Gly-DSPE

Executive Summary

The development of targeted lipid nanoparticles (LNPs) and immunoliposomes relies heavily on the precise functionalization of lipid anchors. Amino-Gly-Gly-DSPE (N-[Glycinyl-glycinyl]-1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is a specialized, monodisperse phospholipid featuring a terminal primary amine extended by a hydrophilic dipeptide spacer[1]. Unlike polydisperse PEG linkers, the exact-mass nature of the Gly-Gly spacer provides rigorous control over the conjugate's molecular weight, a critical parameter for Chemistry, Manufacturing, and Controls (CMC) in drug development.

This guide details the mechanistic rationale and step-by-step protocols for conjugating monoclonal antibodies (mAbs) to Amino-Gly-Gly-DSPE. As a self-validating system, the workflows prioritize site-directed orientation, preservation of antigen-binding affinity, and quantitative quality control at every intermediate step.

Mechanistic Rationale: Chemistry & Causality

To attach an antibody to the terminal amine of Amino-Gly-Gly-DSPE, two primary chemical pathways exist: direct amide bond formation (via EDC/NHS) or heterobifunctional crosslinking (via thiol-maleimide chemistry)[2].

As a best practice in targeted nanotherapeutics, heterobifunctional crosslinking is the gold standard . Direct EDC/NHS coupling of the lipid amine to antibody carboxylates is highly stochastic, leading to random orientations that can sterically block the Fab antigen-binding sites. Furthermore, it risks inter-antibody crosslinking.

Instead, our protocol utilizes Sulfo-SMCC to convert the lipid's primary amine into a maleimide. Concurrently, the antibody is subjected to mild reduction using 2-Mercaptoethylamine (2-MEA) .

  • Causality of 2-MEA: Unlike strong reducing agents (e.g., DTT or TCEP) that indiscriminately cleave all disulfides, 2-MEA selectively reduces the highly accessible hinge-region disulfides of an IgG[2]. This yields half-antibodies with intact heavy-light chain linkages (preserving binding affinity) and exposes free thiols strictly at the Fc-hinge region.

  • Causality of Thiol-Maleimide: Reacting the hinge-thiol with the maleimide-lipid ensures the antibody is tethered at its base, projecting the Fab regions outward from the liposome surface in an optimal, target-ready orientation[3].

Quantitative Comparison of Conjugation Strategies
Conjugation MethodReagents UsedResulting LinkageOrientation ControlRisk of Ab Polymerization
Heterobifunctional Sulfo-SMCC, 2-MEAThioetherHigh (Fc-directed)Low (Site-specific)
Zero-Length (Direct) EDC, NHS / HATUAmidePoor (Random)High (Carboxyl-to-amine)
Homobifunctional BS3 or GlutaraldehydeSecondary AminePoor (Random)Very High

Visual Workflows

G A Amino-Gly-Gly-DSPE C Mal-Gly-Gly-DSPE A->C NHS Acylation B Sulfo-SMCC Linker B->C G IgG-Gly-Gly-DSPE Conjugate C->G Thioether Bond D Intact IgG F Thiolated IgG D->F Hinge Cleavage E 2-MEA Reduction E->F F->G

Fig 1. Heterobifunctional bioconjugation workflow using thiol-maleimide chemistry.

PostInsertion L Pre-formed Liposomes I Thermal Incubation L->I M IgG-Gly-Gly-DSPE Micelles M->I Post-Insertion R Targeted Immunoliposome I->R

Fig 2. Post-insertion of conjugated lipid micelles into pre-formed liposomes.

Critical Buffer Parameters

Maintaining strict pH control is the linchpin of this self-validating protocol. Deviations will result in NHS hydrolysis or maleimide cross-reactivity with primary amines.

Workflow StepBuffer CompositionTarget pHMechanistic Rationale
Lipid Activation 100 mM PBS7.2 - 7.5Optimal pH for NHS ester reaction with primary amines[2].
Ab Reduction 100 mM Sodium Phosphate, 5 mM EDTA6.0Low pH prevents spontaneous re-oxidation of generated thiols. EDTA chelates trace metals[2].
Conjugation 100 mM PBS, 2 mM EDTA6.5 - 7.0Favors thioether formation while preventing maleimide reaction with unprotonated amines[2].

Step-by-Step Experimental Protocols

Phase 1: Activation of Amino-Gly-Gly-DSPE (Maleimide Conversion)

Objective: Convert the terminal amine to a thiol-reactive maleimide.

  • Solubilization: Dissolve 5 mg of Amino-Gly-Gly-DSPE in 500 µL of anhydrous Chloroform:Methanol (2:1 v/v)[1].

  • Activation: Add a 5-fold molar excess of Sulfo-SMCC (dissolved in anhydrous DMSO) and 2 µL of Triethylamine (TEA) to catalyze the reaction.

  • Incubation: Purge the vial with Argon, seal, and stir continuously for 2 hours at room temperature.

  • Purification: Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film. Hydrate the film with Conjugation Buffer (pH 6.5) to form Maleimide-Gly-Gly-DSPE micelles. Use immediately to prevent maleimide hydrolysis[4].

Phase 2: Site-Specific Antibody Reduction & Validation

Objective: Generate free thiols exclusively at the hinge region.

  • Preparation: Buffer-exchange 2 mg of the target IgG into Reduction Buffer (pH 6.0) using a 40K MWCO centrifugal filter. Adjust concentration to 2 mg/mL.

  • Reduction: Add 2-MEA to a final concentration of 50 mM. Incubate at 37°C for 90 minutes.

  • Desalting: Immediately pass the reaction mixture through a Sephadex G-25 desalting column pre-equilibrated with degassed Conjugation Buffer (pH 6.5) to remove the 2-MEA.

  • Self-Validation (Critical): Quantify the generated thiols using Ellman’s Reagent (DTNB).

    • Pass Criteria: 2 to 3 moles of sulfhydryl per mole of IgG.

    • Fail Criteria: < 1 (incomplete reduction) or > 4 (over-reduction, loss of structural integrity).

Phase 3: Bioconjugation & Post-Insertion

Objective: Form the immunolipid and insert it into a drug-loaded liposome.

  • Conjugation: Mix the freshly thiolated IgG with the Maleimide-Gly-Gly-DSPE micelles at a 1:20 protein-to-lipid molar ratio[3].

  • Incubation: Rotate gently for 4 hours at room temperature or overnight at 4°C under Argon.

  • Quenching: Add a 10-fold molar excess of L-cysteine (relative to maleimide) for 15 minutes to cap any unreacted maleimide groups.

  • Post-Insertion: Rather than formulating liposomes from scratch with the bulky conjugate, utilize the post-insertion method. Co-incubate the micellar IgG-Gly-Gly-DSPE conjugate with pre-formed, drug-loaded liposomes at 60°C for 1 hour (for rigid lipids like DPPC) or 37°C overnight[4].

  • Final Purification: Remove unincorporated conjugate and free protein via Size Exclusion Chromatography (SEC) using Sepharose CL-4B.

Troubleshooting & Quality Control

  • Precipitation during Phase 1: Amino-Gly-Gly-DSPE is highly hydrophobic. If precipitation occurs upon hydration, ensure the buffer is warmed to 60°C (above the phase transition temperature of DSPE) during micelle formation.

  • Low Conjugation Efficiency: Usually caused by maleimide hydrolysis or thiol oxidation. Ensure buffers are thoroughly degassed and strictly contain 2-5 mM EDTA. Never use sodium azide in the conjugation buffer, as it can interfere with crosslinking chemistries.

  • Loss of Antibody Activity: If the formulated immunoliposomes fail to bind the target antigen in vitro, the 2-MEA reduction step may have been too harsh, cleaving the heavy-light chains. Reduce the 2-MEA concentration to 25 mM or lower the incubation temperature to 25°C.

References

  • MedChemExpress. "Amino-Gly-Gly-DSPE hydrochloride | Liposome". MedChemExpress.com.
  • Hermanson, G. T. (2013). "Bioconjugate Techniques, 3rd Edition". Academic Press / VitalSource.
  • Deng, L., et al. (2013). "Comparison of anti-EGFR-Fab' conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells". International Journal of Nanomedicine, 8, 3271-3283.
  • Taylor & Francis Group. (2022). "Development of disulfide-stabilized Fabs for targeting of antibody-directed nanotherapeutics".

Sources

Method

Synthesis and Functionalization of Immunoliposomes Utilizing Amino-Gly-Gly-DSPE Linkers

Executive Summary The development of targeted lipid nanoparticles (immunoliposomes) requires precise control over surface chemistry to ensure high-affinity ligand binding without compromising the structural integrity of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted lipid nanoparticles (immunoliposomes) requires precise control over surface chemistry to ensure high-affinity ligand binding without compromising the structural integrity of the lipid bilayer. This application note details the synthesis and bioconjugation of immunoliposomes using Amino-Gly-Gly-DSPE (1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[glycinyl-glycinyl]). By replacing traditional long-chain PEGylated linkers with a short, flexible dipeptide spacer, researchers can overcome steric hindrance at the target cell surface while maintaining highly efficient coupling chemistry.

Mechanistic Insights: The Amino-Gly-Gly-DSPE Advantage

Overcoming the "PEG Dilemma"

Traditionally, antibodies are conjugated to liposomes via DSPE-PEG2000-NH2 or DSPE-PEG2000-Maleimide. While polyethylene glycol (PEG) provides excellent "stealth" properties by preventing opsonization, long PEG chains can sterically shield the attached targeting ligand, reducing its ability to dock with cellular receptors (the "PEG dilemma").

The Glycylglycine (Gly-Gly) dipeptide serves as a highly specialized, short connecting arm. It provides sufficient hydrophilicity and flexibility to extend the terminal amine just outside the lipid headgroup region, minimizing steric hindrance without the shielding effects of a 2000 Da PEG chain[1]. This allows for a tighter immunological synapse between the liposome and the target cell.

Bioconjugation Chemistry

Amino-Gly-Gly-DSPE features a highly reactive terminal primary amine (-NH2). In the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS), the carboxylic acid groups on a targeting antibody are converted into amine-reactive NHS esters. The primary amine of the Gly-Gly linker acts as a strong nucleophile at physiological pH, attacking the NHS ester to form a stable, covalent amide bond[2].

Mechanism Ab Antibody (R-COOH) NHS Antibody-CO-NHS (Active Ester) Ab->NHS EDC / sulfo-NHS (Carboxyl Activation) Imm Immunoliposome (Liposome-DSPE-Gly-Gly-NH-CO-R) NHS->Imm Nucleophilic Acyl Substitution (Amide Bond Formation) Lip Liposome-DSPE-Gly-Gly-NH2 Lip->Imm Primary Amine Nucleophile (pH 7.4 - 8.0)

Caption: Chemical mechanism of EDC/NHS coupling between an antibody and Amino-Gly-Gly-DSPE.

A Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates mandatory Quality Control (QC) checkpoints that dictate the progression of the experiment, ensuring that causality—not assumption—drives each step.

Phase 1: Formulation of Amine-Functionalized Liposomes

Causality Check: Cholesterol is included at 40 mol% to eliminate the gel-to-liquid crystalline phase transition of DSPC, thereby preventing premature leakage of encapsulated payloads. The Amino-Gly-Gly-DSPE is kept at 1 mol% to provide sufficient conjugation sites without destabilizing the bilayer[3].

  • Lipid Film Preparation : Dissolve DSPC, Cholesterol, DSPE-mPEG2000, and Amino-Gly-Gly-DSPE in a mixture of Chloroform/Methanol (2:1 v/v) according to the molar ratios in Table 1 .

  • Solvent Evaporation : Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation overnight to form a dry lipid film.

  • Hydration : Hydrate the film with PBS (pH 7.4) at 65°C (above the

    
     of DSPC) for 1 hour, vortexing intermittently.
    
  • Extrusion : Extrude the multilamellar vesicles 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 65°C.

  • QC Checkpoint 1 (Self-Validation) :

    • Perform Dynamic Light Scattering (DLS). Pass criteria: Z-average size 100–115 nm, PDI < 0.1.

    • Perform a Fluorescamine assay to quantify surface-accessible primary amines. This exact molarity will dictate the antibody stoichiometry in Phase 3.

Phase 2: Antibody Activation

Causality Check: Activation is performed in MES buffer at pH 6.0 because EDC is highly unstable and rapidly hydrolyzes at neutral or basic pH.

  • Buffer Exchange : Desalt the targeting antibody (e.g., Trastuzumab) into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) using a Zeba spin column.

  • Activation : Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the antibody. Incubate at room temperature for 15 minutes.

  • Quenching/Desalting : Immediately desalt the activated antibody into Conjugation Buffer (1X PBS, pH 7.4) using a fresh spin column to remove unreacted EDC/NHS. Speed is critical here as the NHS ester has a half-life of ~1-2 hours at pH 7.4.

Phase 3: Bioconjugation and Purification

Causality Check: Conjugation is performed at pH 7.4–8.0 because the primary amine on the Gly-Gly linker must be unprotonated to act as an effective nucleophile.

  • Coupling : Mix the NHS-activated antibody with the amine-functionalized liposomes at a ratio of 15–20 µg of antibody per µmol of total lipid.

  • Incubation : Incubate the mixture at room temperature for 2 hours under gentle continuous rotation.

  • Purification : Pass the reaction mixture through a Sepharose CL-4B Size Exclusion Chromatography (SEC) column equilibrated with PBS. The large immunoliposomes will elute in the void volume, while unreacted free antibodies will be retained in the column matrix.

  • QC Checkpoint 2 (Self-Validation) :

    • Perform a BCA Protein Assay on the purified liposome fractions. The presence of protein confirms successful covalent attachment, as free antibody was removed via SEC.

Workflow L 1. Lipid Mixture (DSPC/Chol/DSPE-Gly-Gly-NH2) H 2. Hydration & Extrusion (100 nm LUVs) L->H V 3. Amine-Liposomes (QC: DLS & Fluorescamine) H->V C 4. Bioconjugation (pH 7.4, 2h) V->C A Targeting Ligand (e.g., Antibody) Act EDC/sulfo-NHS Activation (pH 6.0, 15 min) A->Act ActA NHS-Activated Antibody Act->ActA ActA->C P 5. SEC Purification (Sepharose CL-4B) C->P I 6. Immunoliposomes (QC: BCA Assay) P->I

Caption: Workflow for immunoliposome synthesis featuring built-in QC validation checkpoints.

Data Presentation and Expected Outcomes

The tables below summarize the standardized formulation matrix and the expected physicochemical shifts that validate successful synthesis.

Table 1: Recommended Formulation Matrix for Immunoliposomes

ComponentFunction in BilayerMolar Ratio (mol %)
DSPC Primary structural lipid; provides high phase transition temperature (

)
55.0
Cholesterol Bilayer stabilizer; reduces membrane permeability and prevents payload leakage40.0
DSPE-mPEG2000 Provides baseline steric stabilization (stealth properties)4.0
Amino-Gly-Gly-DSPE Chemical handle for bioconjugation; provides flexible, short-range docking1.0

Table 2: Physicochemical Characterization (Pre- vs. Post-Conjugation)

ParameterAmine-Liposomes (Pre-Conjugation)Immunoliposomes (Post-Conjugation)
Z-Average Diameter (nm) 110 ± 5 nm125 ± 8 nm (Increase confirms Ab attachment)
Polydispersity Index (PDI) < 0.10< 0.15
Zeta Potential (mV) +15 to +20 mV (Due to terminal -NH2)-5 to -10 mV (Charge masking by bulky antibody)
Coupling Efficiency (%) N/A60 - 75% (Calculated via post-SEC BCA assay)

References

  • RuixiBiotech . DSPE-Gly-Gly-NH2: Functionalized Nanodrug Delivery Systems. Retrieved from RuixiBiotech: [Link]

Sources

Application

Application Note &amp; Protocol Guide: Surface Functionalization of Lipid Nanoparticles with Amino-Gly-Gly-DSPE

Executive Summary & Mechanistic Rationale Lipid nanoparticles (LNPs) are the current gold standard for the delivery of nucleic acid therapeutics. However, achieving extra-hepatic targeted delivery requires precise surfac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Lipid nanoparticles (LNPs) are the current gold standard for the delivery of nucleic acid therapeutics. However, achieving extra-hepatic targeted delivery requires precise surface functionalization. While traditional targeting methods utilize DSPE-PEG-Maleimide or NHS-functionalized PEGs, the long polyethylene glycol (PEG) chains can induce steric hindrance, impeding receptor-ligand interactions and subsequent endosomal escape—a phenomenon known as the "PEG dilemma"[1].

Amino-Gly-Gly-DSPE offers a highly engineered alternative. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor, a minimal Glycine-Glycine (Gly-Gly) dipeptide spacer, and a reactive terminal primary amine. The Gly-Gly spacer provides necessary flexibility and hydrophilicity to project the amine just above the lipid headgroup region without the massive steric bulk of a PEG2000 chain. The terminal amine enables zero-length covalent conjugation to carboxyl-containing targeting ligands (e.g., peptides, antibodies) via robust EDC/NHS chemistry[2].

Experimental Design & Causality

Successful LNP functionalization requires balancing lipid ratios and controlling reaction environments:

  • Pre-Insertion vs. Post-Insertion : We utilize a pre-insertion strategy during microfluidic mixing. By incorporating Amino-Gly-Gly-DSPE directly into the ethanol lipid phase, we ensure uniform distribution across the LNP surface and strong anchoring into the lipid bilayer[3].

  • Lipid Ratios : A standardized LNP base formulation of 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid) is adapted[4]. We substitute a fraction of the structural/PEG lipid to include 0.5 mol% Amino-Gly-Gly-DSPE. Exceeding 2 mol% of total functionalized lipids can disrupt LNP self-assembly and induce micelle formation[3].

  • pH-Driven Causality in Bioconjugation : EDC/NHS coupling is highly pH-dependent. The activation of the carboxylate ligand is performed at pH 6.0 (where EDC is most stable and reactive), while the conjugation to the LNP is performed at pH 7.4. At pH 7.4, the primary amine of Amino-Gly-Gly-DSPE is predominantly unprotonated and highly nucleophilic, driving efficient amide bond formation[2].

Workflow Visualization

LNP_Workflow Step1 1. Lipid Mixing in Ethanol (Incl. Amino-Gly-Gly-DSPE) Step2 2. Microfluidic Formulation (Acidic Aqueous Phase, pH 4.0) Step1->Step2 Step3 3. Dialysis & Buffer Exchange (1x PBS, pH 7.4) Step2->Step3 Step5 5. Surface Bioconjugation (Amide Bond Formation, pH 7.4) Step3->Step5 Step4 4. Ligand Activation (EDC/Sulfo-NHS, pH 6.0) Step4->Step5 Step6 6. SEC Purification & QC (DLS, Zeta Potential) Step5->Step6

Fig 1: End-to-end workflow for LNP formulation and EDC/NHS-mediated surface bioconjugation.

Step-by-Step Protocols

Protocol A: Microfluidic Formulation of Amino-Functionalized LNPs

Objective: Generate stable, monodisperse LNPs with surface-exposed primary amines.

  • Lipid Stock Preparation : Bring all lipids to room temperature. Dissolve the ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, DMG-PEG2000, and Amino-Gly-Gly-DSPE in anhydrous ethanol[4].

  • Molar Ratio Formulation : Prepare the lipid mix to achieve a final molar ratio of 50:10:38:1.5:0.5 (Ionizable Lipid : DSPC : Cholesterol : DMG-PEG2000 : Amino-Gly-Gly-DSPE). Critical Step: Ensure the total lipid concentration is 12.5 mM to maintain optimal microfluidic mixing dynamics.

  • Aqueous Phase Preparation : Dilute the mRNA payload in 50 mM Citrate Buffer (pH 4.0) to achieve an N:P ratio of 6:1 (Ionizable nitrogen to RNA phosphate).

  • Microfluidic Mixing : Process the ethanol and aqueous phases through a staggered herringbone microfluidic mixer at a 1:3 volume ratio (Ethanol:Aqueous) with a total flow rate of 12 mL/min[3].

  • Dialysis : Immediately transfer the effluent to a 100 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1x PBS (pH 7.4) for 18 hours at 4°C, with two buffer exchanges. Causality: Rapid removal of ethanol and neutralization of pH is required to solidify the LNP core and prevent RNA leakage[4].

Protocol B: EDC/NHS Bioconjugation of Targeting Ligand

Objective: Covalently attach a carboxyl-containing targeting ligand (e.g., cRGD peptide) to the LNP surface.

  • Ligand Activation : Dissolve the targeting ligand (containing a free -COOH group) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.

  • Quenching & Desalting (Self-Validating Step) : Pass the activated ligand through a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with 1x PBS (pH 7.4). Causality: This removes unreacted EDC. Failing to remove excess EDC can lead to inter-particle crosslinking if any trace carboxyl groups exist on the LNP surface, resulting in catastrophic aggregation.

  • Conjugation : Add the purified, activated ligand to the Amino-LNP suspension from Protocol A (target a 5:1 molar ratio of Ligand to Amino-Gly-Gly-DSPE). Incubate for 2 hours at room temperature under gentle end-over-end rotation.

  • Purification : Purify the targeted LNPs using Size Exclusion Chromatography (SEC) with a Sepharose CL-4B column to remove unbound ligand[1]. Collect the opalescent void volume fractions containing the purified LNPs.

Chemical Mechanism Visualization

Chem_Mech Ligand Targeting Ligand (R-COOH) Activated Sulfo-NHS Ester Intermediate Ligand->Activated EDC/Sulfo-NHS pH 6.0 Product Targeted LNP (Stable Amide Bond) Activated->Product Conjugation pH 7.4 LNP LNP Surface (Amino-Gly-Gly-DSPE) LNP->Product Nucleophilic Attack

Fig 2: EDC/NHS activation of carboxyl-ligands and subsequent amide bond formation with LNP amines.

Quality Control & Data Presentation

A self-validating protocol requires rigorous QC. Researchers must monitor the Zeta potential before and after conjugation. Amino-Gly-Gly-DSPE imparts a slight positive charge at physiological pH due to the primary amine. Following successful conjugation with a neutral or negatively charged ligand, a distinct negative shift in Zeta potential must be observed. If the Zeta potential remains unchanged, the EDC/NHS coupling has failed[3].

Table 1: Representative Quantitative QC Metrics for LNP Functionalization

ParameterPre-Conjugation (Amino-LNP)Post-Conjugation (Targeted-LNP)Validation Threshold
Hydrodynamic Size (nm) 75.2 ± 2.178.4 ± 2.5< 15% increase
Polydispersity Index (PDI) 0.11 ± 0.020.13 ± 0.02< 0.20 (Monodisperse)
Zeta Potential (mV) +2.5 ± 0.4-1.2 ± 0.5Distinct shift required
RNA Encapsulation (%) > 95%> 92%> 90% via RiboGreen
Conjugation Efficiency (%) N/A75 - 85%> 70% via BCA/Fluorescence

References

  • Formulation methods for peptide-modified lipid nanoparticles. National Institutes of Health (NIH).3

  • Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle. Royal Society of Chemistry (RSC).2

  • Lipid Nanoparticles - Protocol and Formulation. Echelon Biosciences.4

  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. Beilstein Journals. 1

Sources

Method

Application Note: Formulation and Bioconjugation of pH-Sensitive Liposomes using DOPE/CHEMS and Amino-Gly-Gly-DSPE HCl Salt

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Bioconjugation Engineers Focus: Intracellular Drug Delivery, Stimuli-Responsive Nanocarriers, and Active Targeting Executive Summary & Mechanistic Fr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Bioconjugation Engineers Focus: Intracellular Drug Delivery, Stimuli-Responsive Nanocarriers, and Active Targeting

Executive Summary & Mechanistic Framework

The development of stimuli-responsive nanocarriers is a cornerstone of modern targeted therapeutics. Among these, pH-sensitive liposomes (PSLs) are uniquely designed to exploit the acidic microenvironment of tumors (pH 6.5) and intracellular endosomes (pH 5.0–5.5) to trigger the spatiotemporal release of encapsulated payloads[1].

This application note details the formulation of a highly efficient, targeted PSL system utilizing a DOPE/CHEMS lipid backbone, surface-functionalized with Amino-Gly-Gly-DSPE HCl salt (CAS: 2446375-49-9)[2].

The Scientific Rationale
  • The Fusogenic Core (DOPE/CHEMS): 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral, fusogenic lipid that naturally favors an inverted hexagonal (

    
    ) phase, making it incapable of forming stable liposomes on its own at physiological pH. Cholesteryl hemisuccinate (CHEMS) acts as a stabilizing polymorphic anchor. At pH 7.4, the ionized carboxylate group of CHEMS stabilizes DOPE into a lamellar bilayer. Upon endocytosis and subsequent endosomal acidification (pH < 6.0), CHEMS becomes protonated. This neutralizes the membrane, abolishing its stabilizing effect and forcing DOPE to revert to its 
    
    
    
    phase, which violently destabilizes the endosomal membrane and releases the cargo into the cytosol[1].
  • The Bioconjugation Anchor (Amino-Gly-Gly-DSPE): Traditional targeted liposomes often rely on DSPE-PEG-Amine for ligand conjugation. However, dense PEG coronas can inhibit the fusogenic interaction between DOPE and the endosomal membrane (the "PEG dilemma")[3]. Amino-Gly-Gly-DSPE provides an elegant solution. The tri-glycine (Gly-Gly-Gly) peptide spacer extends the terminal primary amine just far enough from the lipid headgroups to prevent steric hindrance during EDC/NHS bioconjugation, without creating a thick steric barrier that would impede endosomal escape[4].

Mechanism of Action

MOA N1 Systemic Circulation (pH 7.4) Stable Bilayer N2 Target Cell Internalization N1->N2 Ligand-Receptor Binding N3 Endosomal Acidification (pH 5.0 - 5.5) N2->N3 Endocytosis N4 CHEMS Protonation & DOPE H_II Phase N3->N4 pH Drop N5 Cytosolic Cargo Release N4->N5 Membrane Destabilization

Caption: Mechanism of DOPE/CHEMS liposomal endosomal escape via pH-triggered phase transition.

Formulation Architecture & Quantitative Targets

To ensure a self-validating and reproducible system, the lipid molar ratios must be strictly controlled. The following architecture is optimized for the active loading of amphipathic weak bases (e.g., Doxorubicin HCl) via a transmembrane ammonium sulfate gradient[5].

Table 1: Optimized Lipid Composition
ComponentFunctionMolar Ratio (mol %)
DOPE Fusogenic backbone (Drives

phase transition)
50.0
CHEMS pH-responsive stabilizer (Protonates at pH < 6.0)35.0
Cholesterol Modulates membrane fluidity and reduces premature drug leakage10.0
AGG-DSPE HCl Reactive anchor for NHS-ester bioconjugation5.0
Table 2: Target Quality Control Metrics
ParameterTarget ValueAnalytical Method
Z-Average Size 100 - 130 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)
Zeta Potential -10 to -20 mVLaser Doppler Velocimetry
Encapsulation Efficiency (EE%) > 90%Fluorometry (post-SEC purification)
pH 5.5 Release (Endosomal) > 80% at 4 hoursDialysis / Fluorometry

Experimental Workflow & Protocols

Workflow S1 1. Lipid Film Hydration (DOPE/CHEMS/CHOL/AGG-DSPE) S2 2. Extrusion & Sizing (100 nm Polycarbonate) S1->S2 S3 3. Active Cargo Loading (Transmembrane Gradient) S2->S3 S4 4. Surface Bioconjugation (NHS-Ester to AGG-Amine) S3->S4 S5 5. SEC Purification & Self-Validating QC Assays S4->S5

Caption: Step-by-step workflow for formulating and validating targeted pH-sensitive liposomes.

Protocol A: Preparation of the Base PSL (Thin-Film Hydration)

Expert Insight: Amino-Gly-Gly-DSPE HCl salt is highly polar compared to standard structural lipids. A specific solvent blend is required to prevent phase separation during film formation[2].

  • Lipid Dissolution: Dissolve DOPE, CHEMS, Cholesterol, and Amino-Gly-Gly-DSPE HCl salt (at the molar ratios in Table 1) in a 9:1 (v/v) mixture of Chloroform and Methanol in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C and 100 rpm for 30 minutes. Causality: Maintaining the temperature at 40°C ensures all lipids remain above their phase transition temperatures (

    
    ), yielding a homogenous, well-mixed lipid film.
    
  • Desiccation: Flush the flask with nitrogen gas and place it in a vacuum desiccator for a minimum of 2 hours to remove trace organic solvents.

  • Hydration: Hydrate the lipid film with 250 mM Ammonium Sulfate buffer (pH 5.5) to achieve a final lipid concentration of 10 mM. Vortex vigorously for 5 minutes.

  • Freeze-Thaw Cycling: Subject the multilamellar vesicle (MLV) suspension to 5 cycles of freezing in liquid nitrogen and thawing in a 60°C water bath. Causality: This disrupts the onion-like MLV structure, increasing the trapped volume and facilitating easier extrusion.

Protocol B: Extrusion and Active Cargo Loading

Expert Insight: Active loading relies on a transmembrane pH/ion gradient. Doxorubicin (a weak base) diffuses into the liposome, becomes protonated by the acidic interior, and precipitates as an insoluble sulfate salt, locking it inside[5].

  • Sizing: Pass the hydrated liposomes through a mini-extruder equipped with a heating block set to 60°C. Extrude 10 times through a 200 nm polycarbonate membrane, followed by 10 times through a 100 nm membrane.

  • Gradient Establishment: Transfer the extruded liposomes to a 10 kDa MWCO dialysis cassette. Dialyze against HEPES Buffered Saline (HBS, 10 mM HEPES, 150 mM NaCl, pH 7.4) for 4 hours at room temperature. Causality: This removes external ammonium sulfate, establishing the chemical gradient required for active loading.

  • Drug Encapsulation: Add Doxorubicin HCl to the dialyzed liposomes at a 1:10 drug-to-lipid molar ratio. Incubate the mixture in a water bath at 60°C for 1 hour, then rapidly cool in an ice bath for 5 minutes.

Protocol C: Surface Bioconjugation via AGG-DSPE

Expert Insight: The Amino-Gly-Gly-DSPE lipid is supplied as an HCl salt. To act as an effective nucleophile for NHS-ester coupling, the primary amine must be deprotonated[4].

  • pH Adjustment: Ensure the liposome suspension is buffered at pH 7.8 using a 0.1 M Sodium Bicarbonate buffer. Causality: At pH 7.8, a significant fraction of the terminal amines on the Gly-Gly-Gly spacer are unprotonated and highly reactive.

  • Ligand Addition: Dissolve your NHS-ester functionalized targeting ligand (e.g., NHS-cRGD peptide) in anhydrous DMSO. Add the ligand dropwise to the liposome suspension at a 1.2x molar excess relative to the available AGG-DSPE amines.

  • Incubation: Stir gently in the dark at room temperature for 2 hours.

  • Quenching (Optional): Add 10 mM Glycine to quench any unreacted NHS-esters.

Protocol D: Self-Validating Purification and QC
  • Size Exclusion Chromatography (SEC): Pass the conjugated liposome mixture through a Sephadex G-50 column equilibrated with HBS (pH 7.4). Collect the cloudy void volume. Causality: SEC effectively separates the large purified liposomes from unencapsulated Doxorubicin, unreacted ligands, and quenching agents.

  • pH-Triggered Release Assay (Validation):

    • Split the purified liposomes into two dialysis bags (10 kDa MWCO).

    • Place Bag 1 in HBS (pH 7.4) and Bag 2 in Acetate Buffer (pH 5.5).

    • Incubate at 37°C with gentle shaking.

    • Sample the external buffer at 1, 2, 4, and 24 hours. Quantify released Doxorubicin via fluorescence (Ex: 470 nm / Em: 590 nm).

    • Validation Criteria: A successful formulation will show <15% release at pH 7.4 (systemic stability) and >80% release at pH 5.5 (endosomal escape) within 4 hours[3].

References

Sources

Application

Covalent attachment of peptides to Amino-Gly-Gly-DSPE functionalized lipids

This Application Note and Protocol guide details the covalent attachment of peptides to Amino-Gly-Gly-DSPE . This specific lipid modification utilizes a short diglycine spacer to enhance the steric accessibility of the p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the covalent attachment of peptides to Amino-Gly-Gly-DSPE . This specific lipid modification utilizes a short diglycine spacer to enhance the steric accessibility of the primary amine without introducing the steric bulk or potential immunogenicity of long-chain polyethylene glycol (PEG) spacers.

Abstract

Functionalizing lipid nanoparticles (LNPs) and liposomes with bioactive peptides is a cornerstone of targeted drug delivery and vaccine development. While PEG-lipid linkers are standard, they can inhibit cellular uptake and induce anti-PEG antibodies. Amino-Gly-Gly-DSPE (N-[Glycinyl-glycinyl]-1,2-Distearoyl-sn-glycero-3-phosphoethanolamine) offers a precision alternative. The Gly-Gly motif acts as a minimal spacer, projecting the reactive amine just beyond the phosphate headgroup, facilitating conjugation while keeping the peptide in close proximity to the lipid bilayer interface. This guide outlines the optimal chemistry for synthesizing these peptide-lipid conjugates.

Mechanistic Insight: The "Gly-Gly" Advantage

Unlike standard DSPE-PEG-Amine (2000+ Da), Amino-Gly-Gly-DSPE (~900 Da) creates a "flush" surface modification.

  • Steric Definition: The Gly-Gly spacer provides rotational freedom for the terminal amine, reducing the steric hindrance caused by the bulky DSPE phosphate group.

  • Immune Processing: For vaccine applications, short linkers allow antigen-presenting cells (APCs) to process the peptide-lipid complex more naturally compared to long PEG chains which may alter intracellular trafficking.

  • Membrane Fusion: Peptides conjugated via short spacers are more effective at driving membrane fusion or receptor clustering because they are not "buried" in a PEG corona.

Reaction Strategy Selection

Two primary routes exist for conjugation. This protocol focuses on Route A (Pre-Conjugation) as it yields the highest purity and allows for rigorous characterization (MALDI/HPLC) before the liposome is even formed.

FeatureRoute A: Pre-Conjugation (Recommended)Route B: Post-Insertion/Surface Conjugation
Timing Conjugate Peptide + Lipid in solution before formulation.Form Amino-liposomes first, then react with peptide.
Solvent Organic (DCM/DMF) or Mixed.Aqueous Buffer.[1]
Efficiency High (>90% conversion possible).[2]Variable (Surface sterics limit yield).
Purification Easy (Precipitation/HPLC).Difficult (Dialysis/Chromatography of vesicles).

Chemical Reaction Workflow

The following diagram illustrates the conjugation logic and downstream formulation.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Formulation Peptide Peptide-COOH (Target Ligand) ActivatedPeptide Activated Ester (NHS-Peptide) Peptide->ActivatedPeptide Activation Activator EDC/NHS or HATU/DIEA Activator->ActivatedPeptide Conjugate Peptide-Gly-Gly-DSPE (Amide Bond) ActivatedPeptide->Conjugate Nucleophilic Attack Lipid Amino-Gly-Gly-DSPE (Amine Nucleophile) Lipid->Conjugate LNP Functionalized Liposome/LNP Conjugate->LNP Thin Film Hydration HelperLipids Helper Lipids (DSPC/Cholesterol) HelperLipids->LNP

Caption: Workflow for synthesizing Peptide-Gly-Gly-DSPE conjugates via amide coupling followed by liposome formulation.

Detailed Protocol: Solution-Phase Conjugation

Objective: Covalently attach a carboxyl-containing peptide to Amino-Gly-Gly-DSPE via an amide bond.

Materials Required[3][4][5][6][7][8][9][10]
  • Lipid: Amino-Gly-Gly-DSPE (e.g., Avanti Polar Lipids, BroadPharm).

  • Peptide: Synthetic peptide with a free C-terminus or side-chain carboxyl. Note: N-terminus should be protected or non-reactive if directionality matters.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine). Alternative: EDC/NHS.[3]

  • Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Dimethylformamide (DMF).

  • Purification: Cold Diethyl Ether, Dialysis membrane (MWCO depends on peptide size).

Step-by-Step Procedure
Phase 1: Solubilization & Activation
  • Peptide Dissolution: Dissolve the peptide (1.0 eq) in anhydrous DMF. If the peptide is highly hydrophobic, a small amount of DCM can be added, but ensure the peptide remains fully soluble.

    • Concentration: Aim for 5–10 mg/mL.

  • Lipid Dissolution: Dissolve Amino-Gly-Gly-DSPE (1.0 eq) in anhydrous DCM/Methanol (2:1 v/v).

    • Note: Amino-Gly-Gly-DSPE is often supplied as an HCl salt.[3][4][5] It requires a base (DIEA) to deprotonate the amine for reaction.

  • Activation (In Situ):

    • Add HATU (1.2 eq) to the Peptide solution.

    • Immediately add DIEA (2.5 eq).

    • Stir for 2–5 minutes under Nitrogen/Argon to generate the active ester.

Phase 2: Conjugation Reaction
  • Mixing: Dropwise add the activated peptide solution to the Amino-Gly-Gly-DSPE solution.

  • Incubation: Stir the reaction mixture at Room Temperature (RT) for 4–16 hours under inert atmosphere.

    • Monitoring: Monitor reaction progress via TLC (Chloroform/Methanol/Water 65:25:4) or HPLC.[6] The free amine lipid spot (ninhydrin positive) should disappear.

Phase 3: Purification
  • Precipitation (Preferred for Lipid-Peptides):

    • Concentrate the reaction mixture by rotary evaporation to remove most DCM.

    • Add 10 volumes of ice-cold Diethyl Ether. The lipid-peptide conjugate should precipitate, while unreacted reagents (HATU, DIEA) remain in solution.

    • Centrifuge (4000 x g, 10 min, 4°C) and discard the supernatant.

    • Wash the pellet 2x with cold ether.

  • Dialysis (Alternative):

    • If the conjugate is water-soluble (due to a hydrophilic peptide), dissolve the residue in water/methanol and dialyze against water for 24 hours to remove small molecules.

Phase 4: Characterization
  • Mass Spectrometry (MALDI-TOF): Confirm the mass shift.

    
    .
    
  • HPLC: Assess purity (>95% recommended for in vivo use).

Formulation Protocol (Post-Synthesis)

Once the Peptide-Gly-Gly-DSPE is purified, it is incorporated into liposomes.

  • Lipid Film Formation:

    • Mix the Peptide-Gly-Gly-DSPE conjugate with structural lipids (e.g., DSPC, Cholesterol, PEG-DSPE) in Chloroform at the desired molar ratio (typically 1–5% mol for targeting ligands).

    • Evaporate solvent under nitrogen to form a thin lipid film.

    • Lyophilize overnight to remove trace solvents.

  • Hydration:

    • Add aqueous buffer (e.g., PBS, pH 7.4) to the film.

    • Hydrate at >55°C (above the transition temperature of DSPE) for 30–60 mins.

  • Sizing:

    • Extrude through 100 nm polycarbonate membranes (11–21 passes) to form uniform Small Unilamellar Vesicles (SUVs).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conjugation Yield Incomplete activation or wet solvents.Use fresh HATU and anhydrous solvents (stored over molecular sieves). Ensure pH is basic (DIEA) for the coupling.
Lipid Precipitation Peptide/Lipid solvent incompatibility.Use a DCM/DMF co-solvent system. If peptide precipitates in DCM, increase DMF ratio.
Aggregation during Hydration Peptide is too hydrophobic.Reduce the molar % of the conjugate (down to 0.5–1%). Use a shorter peptide or add a charged residue.
No Reaction on TLC Amine is protonated (salt form).Amino-Gly-Gly-DSPE is often an HCl salt.[3][4][5] You must add excess DIEA (2–3 eq) to free the amine.

References

  • Avanti Polar Lipids. DSPE-PEG(2000) Amine and Functionalized Lipids Product Information. Sigma-Aldrich.[7] Link

  • BroadPharm. Amino-Gly-Gly-DSPE HCl salt Product Data. BroadPharm Catalog.[5] Link

  • Wang, R., et al. (2012).[8] "Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery." International Journal of Nanomedicine. Link

  • MedChemExpress. Amino-Gly-Gly-DSPE Hydrochloride Protocol and Usage. MedChemExpress. Link

  • BenchChem. Application Notes and Protocols for Covalent Functionalization of Peptides. BenchChem.[6] Link

Sources

Method

Solvent evaporation methods for Amino-Gly-Gly-DSPE lipid film formation

Application Note: Solvent Evaporation Methods for Amino-Gly-Gly-DSPE Lipid Film Formation Executive Summary & Scientific Context The formation of a homogeneous thin lipid film is the thermodynamic cornerstone of reproduc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Evaporation Methods for Amino-Gly-Gly-DSPE Lipid Film Formation

Executive Summary & Scientific Context

The formation of a homogeneous thin lipid film is the thermodynamic cornerstone of reproducible liposome synthesis. This guide focuses on Amino-Gly-Gly-DSPE (N-[Glycinyl-glycinyl]-1,2-distearoyl-sn-glycero-3-phosphoethanolamine), a functionalized phospholipid used primarily as a bioconjugation anchor for targeted drug delivery systems.[][2]

Unlike standard phospholipids (e.g., DPPC, POPC), Amino-Gly-Gly-DSPE presents unique solubility challenges due to its amphiphilic extremes:

  • The Hydrophobic Tail: The Distearoyl (C18:0) chains are highly rigid with a high phase transition temperature (

    
    ), requiring elevated processing temperatures.[]
    
  • The Hydrophilic Head: The Gly-Gly-Amine moiety, often supplied as an HCl salt, introduces significant polarity and charge, resisting dissolution in non-polar solvents like pure chloroform.[]

Core Directive: This protocol details the specific solvent evaporation strategies required to overcome these solubility disparities, ensuring a molecularly dispersed, amorphous film capable of uniform hydration.

Solvent System Selection: The Thermodynamics of Solubility

Expertise Insight: The most common failure mode in functional lipid film formation is "demixing" during evaporation. If the solvent system is not balanced, the functional lipid (Amino-Gly-Gly-DSPE) may precipitate out of solution before the structural lipids (e.g., Cholesterol/DSPC), leading to heterogeneous liposomes with poor conjugation efficiency.[]

Recommended Solvent System: For Amino-Gly-Gly-DSPE (HCl Salt), a Chloroform:Methanol (2:1 v/v) mixture is the baseline.[]

  • Chloroform: Solubilizes the DSPE hydrophobic tails.

  • Methanol: Critical for solubilizing the polar Gly-Gly-NH

    
     headgroup and breaking lipid aggregates.
    

Advanced Optimization: If the lipid appears cloudy or grainy, shift to Dichloromethane (DCM):Methanol (2:1) . DCM has a slightly higher dielectric constant than chloroform and often solvates peptide-lipid conjugates more effectively [1].

Protocol A: Rotary Evaporation (Standard Scale)

Application: For lipid volumes > 1 mL (Total lipid mass > 5 mg).[] Mechanism: Reduced pressure lowers the boiling point, while rotation creates a large surface area for rapid, gentle evaporation, preventing lipid crystallization.

Materials:
  • Round-bottom flask (RBF) – Crucial: Use a flask volume 10x the liquid volume to prevent bumping.

  • Rotary Evaporator with vacuum controller.[]

  • Water bath set to 50–55°C .

  • Inert Gas (Argon or Nitrogen).[]

Step-by-Step Methodology:
  • Dissolution:

    • Weigh Amino-Gly-Gly-DSPE and co-lipids (e.g., DSPC, Cholesterol).[]

    • Dissolve in Chloroform:Methanol (2:1) to a final concentration of 10 mg/mL.

    • QC Check: Solution must be optically clear.[] If hazy, add methanol dropwise or sonicate briefly.[]

  • Evaporation Setup:

    • Set water bath to 50°C . (Note: While DSPE

      
       is 74°C, the solvent evaporation is effective at 50°C due to azeotropic cooling; excessive heat can degrade the peptide bond).
      
    • Set rotation speed to 100–150 RPM . Higher speed = thinner film.[]

  • Controlled Vacuum Ramp (The "Anti-Bumping" Protocol):

    • Do not apply full vacuum immediately.[]

    • Stage 1 (Ambient to 400 mbar): Lower pressure over 2 minutes. Solvent will degas.[]

    • Stage 2 (400 to 200 mbar): Solvent begins to boil.[] Monitor for foaming.[]

    • Stage 3 (< 50 mbar): Maintain until solvent is visibly gone.[]

  • Drying:

    • Once the film forms, leave on high vacuum for 30 minutes.

    • Critical Step: Transfer to a vacuum desiccator (lyophilizer chamber) for overnight drying to remove trace solvent. Residual chloroform is toxic and destabilizes the bilayer.

Protocol B: Nitrogen Blow-Down (Small Scale/Screening)

Application: For lipid volumes < 1 mL (Total lipid mass < 5 mg).[] Mechanism: Mass transfer driven by a continuous stream of dry gas.[]

Step-by-Step Methodology:
  • Preparation:

    • Place lipid solution in a glass vial (amber glass preferred for peptide stability).[]

  • Evaporation:

    • Place the vial in a heating block or water bath at 45°C .

    • Direct a gentle stream of Nitrogen (

      
      ) or Argon onto the solvent surface.
      
    • Technique: Rotate the vial manually by hand during the process. This coats the lower walls of the vial, increasing surface area and preventing a thick "cake" from forming at the bottom.

  • Completion:

    • Continue until a translucent, dry film is observed.[]

    • Vacuum dry overnight as in Protocol A.

Protocol C: Lyophilization from t-Butanol (High Homogeneity)

Application: For long-term storage or when "perfect" molecular mixing is required.[] Mechanism: Sublimation of a frozen solvent matrix prevents phase separation.

  • Dissolution: Dissolve lipids in tert-Butanol:Water (9:1) . Note: Warm to 40°C to ensure DSPE solubility.[]

  • Freezing: Snap-freeze the solution in liquid nitrogen or a -80°C freezer.

  • Sublimation: Lyophilize for 24 hours.

  • Result: A fluffy white powder (cake) rather than a film. This hydrates significantly faster than a rotovap film due to high porosity [2].[]

Visualization of Workflows

Figure 1: Method Selection & Workflow Logic

LipidFilmWorkflow Start Start: Amino-Gly-Gly-DSPE Mixture VolumeCheck Check Volume & Mass Start->VolumeCheck Rotovap Method A: Rotary Evaporation (>1 mL, >5 mg) VolumeCheck->Rotovap Standard Nitrogen Method B: Nitrogen Stream (<1 mL, <5 mg) VolumeCheck->Nitrogen Screening Lyophilization Method C: t-Butanol Freeze-Drying (High Stability/Storage) VolumeCheck->Lyophilization Storage SolventPrep Solvent: Chloroform/MeOH (2:1) or DCM/MeOH (2:1) Rotovap->SolventPrep EvapProcess Evaporation Process (Temp: 50°C, Vacuum Ramp) Rotovap->EvapProcess Nitrogen->SolventPrep Nitrogen->EvapProcess VacuumDry Vacuum Desiccation (Overnight, Dark) Lyophilization->VacuumDry Skip Liquid Evap FilmCheck QC: Visual Inspection (Clear/Translucent Film) EvapProcess->FilmCheck FilmCheck->SolventPrep Fail (Redissolve) FilmCheck->VacuumDry Pass Hydration Ready for Hydration (Add Buffer > Tm) VacuumDry->Hydration

Caption: Decision tree for selecting the appropriate solvent evaporation method based on sample scale and stability requirements.

Quality Control & Troubleshooting

QC Metrics Table:

ParameterAcceptance CriteriaFailure IndicatorCorrective Action
Visual Appearance Translucent, oil-like smear or thin white haze on glass.[]Opaque, white "chunks" or crystals.[]Lipid phase separation.[][3] Redissolve in higher MeOH ratio.
Solubility Check Re-dissolves instantly in Chloroform.Particulates remain visible.[]Salt contamination or degraded lipid.[] Filter or replace.
Hydration Speed Film detaches/disperses within 30 min >

.
Film adheres to glass; "sheets" peel off.[]Film was dried too fast or too thick.[] Use Rotovap at higher RPM.

Troubleshooting the "Salt" Issue: Since Amino-Gly-Gly-DSPE is an HCl salt, if you observe precipitation during evaporation (common in pure chloroform), add 1% Triethylamine (TEA) to the organic solvent. This neutralizes the amine, making the lipid more soluble in the organic phase, though it must be removed thoroughly during the subsequent dialysis/purification steps of the liposome workflow [3].

References

  • BroadPharm. Amino-Gly-Gly-DSPE HCl salt Product Datasheet. Accessed October 2023.[] Link

  • Avanti Polar Lipids. Preparation of Liposomes. Technical Guide. Link

  • Cui, J., et al. (2018).[] Optimization of DSPE-PEG lipid film formation for targeted drug delivery. Journal of Liposome Research.[] Link (General grounding reference for DSPE handling).[]

(Note: While specific URLs for academic papers vary by subscription, the Avanti and BroadPharm links are direct authoritative sources for this material handling.)

Sources

Application

High-Performance Lyophilization Protocols for Amino-Gly-Gly-DSPE Formulations

Application Note | Version 2.1 Abstract The functionalization of lipid nanoparticles (LNPs) and liposomes with Amino-Gly-Gly-DSPE (Distearoyl-sn-glycero-3-phosphoethanolamine) provides a critical "reactive handle" for th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note | Version 2.1

Abstract

The functionalization of lipid nanoparticles (LNPs) and liposomes with Amino-Gly-Gly-DSPE (Distearoyl-sn-glycero-3-phosphoethanolamine) provides a critical "reactive handle" for the bioconjugation of targeting ligands, antibodies, or peptides. However, the lyophilization of these formulations presents a distinct physicochemical challenge: preserving the structural integrity of the high-transition temperature (Tm) lipid bilayer while maintaining the reactivity of the surface-exposed amine group.

This guide details a validated protocol for the lyophilization of Amino-Gly-Gly-DSPE based formulations. Unlike standard PEGylated liposomes, the short Gly-Gly spacer offers limited steric stabilization, making the selection of cryoprotectants and buffer systems critical to prevent irreversible aggregation and fusion during the freezing and drying phases.

Part 1: Pre-Lyophilization Considerations & Critical Quality Attributes (CQAs)

The Physicochemical Challenge

Amino-Gly-Gly-DSPE is an amphiphilic molecule with a rigid saturated tail (C18:0).

  • High Tm: DSPE has a phase transition temperature >74°C. This rigidity is beneficial for stability but makes the membrane prone to "cracking" or leaking during the phase transition from hydrated to dried states if not properly vitrified.

  • The "Buffer Crash" Risk: The surface amine (pKₐ ~9-10) is sensitive to pH shifts. Using standard Sodium Phosphate buffers can be disastrous; during freezing, disodium phosphate crystallizes before monosodium phosphate, causing a sharp pH drop (down to pH 4.0) in the freeze-concentrate. This can protonate the amine or catalyze hydrolysis of the ester linkages.

Buffer & Cryoprotectant Selection

To mitigate these risks, we utilize a Water Replacement strategy combined with a non-crystallizing buffer system.

ComponentRecommendationMechanism of Action
Buffer HEPES (10-20 mM) or Histidine (10 mM) Minimal pH shift during freezing. Avoids the "eutectic acidification" seen with phosphate buffers.
Cryoprotectant Sucrose or Trehalose Forms an amorphous glass matrix. Replaces water molecules at the lipid headgroup through hydrogen bonding, maintaining bilayer spacing (Water Replacement Hypothesis).
Ratio (w/w) 10:1 to 15:1 (Sugar:Lipid) High ratios are required because Amino-Gly-Gly-DSPE lacks the steric bulk of PEG. The sugar must physically separate vesicles to prevent fusion.
pH 7.4 - 8.0 Maintains the amine in a stable state for post-reconstitution conjugation.

Part 2: Experimental Workflow Visualization

The following diagram outlines the critical path from formulation to validated cake.

G cluster_0 Iterative Optimization Formulation 1. Formulation (Amino-Gly-Gly-DSPE + Cargo) BufferEx 2. Buffer Exchange (HEPES/Sucrose Matrix) Formulation->BufferEx TFF or Dialysis Thermal 3. Thermal Analysis (DSC: Determine Tg') BufferEx->Thermal Sample Aliquot LyoCycle 4. Lyophilization Cycle (Freezing -> Primary -> Secondary) BufferEx->LyoCycle Main Batch Thermal->LyoCycle Set Parameters (Shelf Temp < Tg') QC 5. Quality Control (Size, Zeta, Amine Reactivity) LyoCycle->QC Reconstitution

Figure 1: End-to-end workflow for processing Amino-Gly-Gly-DSPE formulations. Note the critical dependency of cycle parameters on thermal analysis.

Part 3: Detailed Lyophilization Protocol

Phase 1: Thermal Characterization (Prerequisite)

Before running the full cycle, you must determine the Glass Transition Temperature of the Freeze-Concentrate (Tg' ) of your specific formulation.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Method: Cool sample to -60°C, then heat at 5°C/min.

  • Target: For 10% Sucrose/HEPES mixtures, Tg' is typically -32°C to -34°C .

    • Rule of Thumb: Your Primary Drying product temperature must remain 2-3°C below Tg' to avoid collapse.

Phase 2: The Lyophilization Cycle

Equipment: Pilot or Production Scale Lyophilizer (e.g., VirTis, Millrock). Vial Fill: 1-2 mL in 5 mL tubing vials (low fill depth reduces resistance).

Step 1: Freezing (Nucleation & Vitrification)

The goal is to convert the formulation into a frozen solid without phase separation.

  • Loading: Load vials on shelf at 5°C.

  • Ramp: 5°C to -5°C at 1°C/min. Hold 15 min.

  • Freezing: -5°C to -50°C at 0.5°C/min (Slow freezing promotes larger ice crystals which sublime faster, but for lipids, we prefer a moderate rate to prevent segregation).

  • Hold: Hold at -50°C for at least 2-3 hours to ensure complete solidification.

Step 2: Primary Drying (Sublimation)

Removal of bulk ice. This is the most critical phase for cake appearance.

  • Condenser Prep: Ensure condenser is below -60°C.

  • Vacuum Initiation: Pull vacuum to 60 mTorr (0.060 mbar) .

  • Shelf Ramp: Ramp shelf from -50°C to -25°C over 2 hours.

    • Scientific Logic:[1][2][3][4][5][6] With a vacuum of 60 mTorr, the sublimation temperature of pure ice is approx -45°C. By setting the shelf to -25°C, we provide energy for sublimation, but the product temperature will remain low (sub-zero) due to evaporative cooling. We aim to keep the product below the Tg' (-32°C).

  • Primary Drying Hold: Hold at -25°C for 24–36 hours.

    • End Point Detection: Monitor Pirani vs. Capacitance Manometer pressure gauges. When the two values converge, primary drying is complete.

Step 3: Secondary Drying (Desorption)

Removal of bound water from the lipid headgroups and sugar matrix.

  • Ramp: Ramp shelf from -25°C to +25°C at 0.2°C/min.

  • Hold: Hold at +25°C for 6–12 hours.

  • Vacuum: Keep at 60 mTorr or lower.

  • Stoppering: Backfill with dry Nitrogen to 600 Torr (slight vacuum) or atmospheric pressure and stopper vials.

Visualizing the Cycle

LyoCycle Start Start (Liquid, +5°C) Frozen Frozen State (-50°C) (Amorphous Glass) Start->Frozen Ramp 0.5°C/min Avoid Supercooling Primary Primary Drying (Shelf: -25°C, Vac: 60 mTorr) (Sublimation) Frozen->Primary Vacuum On Keep Product < Tg' Secondary Secondary Drying (Shelf: +25°C) (Desorption) Primary->Secondary Pirani Convergence Remove Bound Water Finish Finish Secondary->Finish Backfill N2 Stopper

Figure 2: Process flow for the lyophilization cycle, highlighting critical transitions.

Part 4: Post-Lyophilization Quality Control

Every batch must be validated against the following criteria to ensure the "Amino" handle is active and the "Lipid" structure is intact.

Reconstitution

Add ultrapure water equal to the original volume.

  • Success Criteria: Instant dissolution (< 30 seconds). No visible particulates.

Particle Size & Zeta Potential (DLS)
  • Method: Dynamic Light Scattering.

  • Acceptance:

    • Size growth < 10% compared to pre-lyo.

    • Polydispersity Index (PDI) < 0.2.[2]

    • Zeta Potential: Should remain slightly negative to neutral (depending on cargo), but distinct shifts suggest amine loss or lipid hydrolysis.

Functional Amine Quantification (The TNBS Assay)

To verify the Amino-Gly-Gly group was not degraded or buried:

  • Reagent: 2,4,6-Trinitrobenzenesulfonic acid (TNBS).

  • Protocol: React reconstituted liposomes with TNBS in mild alkaline buffer (pH 8.5). TNBS reacts specifically with primary amines to form a trinitrophenyl derivative.

  • Readout: Absorbance at 335 nm. Compare against a standard curve of Glycine or the raw lipid material.

References

  • Crowe, J. H., et al. (1987). Stabilization of dry liposomes by carbohydrates.[7]Cryobiology .

    • - Foundational text on the Water Replacement Hypothesis.

  • Stark, B., et al. (2010). Freeze-drying of liposomes: the potential of hydroxyethyl starch and sugar mixtures.Journal of Drug Delivery Science and Technology.

    • - Discusses sugar matrices for lipid stability.

  • Chen, C., et al. (2010). An overview of liposome lyophilization and its future potential.Journal of Controlled Release.

    • - Comprehensive review of cycle parameters and Tg' considerations.

  • Avanti Polar Lipids. (n.d.).

    • - Authoritative source on DSPE and lipid physicochemical properties.

  • Franszen, et al. (2019). Protein-Lipid Interactions during Lyophilization.European Journal of Pharmaceutics and Biopharmaceutics.

    • - Relevant for understanding the interaction of amino-functionalized heads during drying.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ligand Conjugation to Amino-Gly-Gly-DSPE

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges researchers face when conjugating targeting ligands (proteins, pept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges researchers face when conjugating targeting ligands (proteins, peptides, small molecules) to Amino-Gly-Gly-DSPE.

Amino-Gly-Gly-DSPE is a specialized phospholipid bearing a terminal primary amine separated by a glycylglycine spacer [1]. While this spacer provides critical flexibility for targeting moieties, the amphiphilic nature of the lipid and the competing hydrolysis reactions of crosslinkers often result in low conjugation yields. This guide provides a self-validating framework to troubleshoot and optimize your bioconjugation workflows.

Core Reaction Workflow & Mechanistic Principles

The most reliable method for conjugating a carboxyl-containing ligand to Amino-Gly-Gly-DSPE is the two-step EDC/sulfo-NHS activation strategy [2].

Workflow Ligand Ligand-COOH (Targeting Moiety) Activation EDC / sulfo-NHS Activation (pH 5.5) Ligand->Activation MES Buffer Intermediate Ligand-NHS Ester (Reactive Intermediate) Activation->Intermediate 15-30 min Conjugation Amino-Gly-Gly-DSPE Coupling (pH 8.0) Intermediate->Conjugation Add Lipid Micelles Product Ligand-DSPE Conjugate (Purified) Conjugation->Product 2-4 hrs, RT

Caption: Two-step EDC/NHS activation and conjugation workflow for Amino-Gly-Gly-DSPE.

Frequently Asked Questions (Core Principles)

Q: Why must I use a two-step protocol instead of a one-pot reaction? A: The causality lies in the conflicting pH requirements of the two distinct chemical reactions [3].

  • Activation: EDC requires a slightly acidic environment (pH 4.5–6.0) to protonate the carboxyl group, forming an unstable O-acylisourea intermediate.

  • Conjugation: The primary amine on the Gly-Gly spacer of the DSPE lipid must be deprotonated to act as a strong nucleophile. This requires a slightly basic environment (pH 7.5–8.5) [4].

A one-pot reaction forces a compromise in pH, leading to rapid hydrolysis of the NHS ester and poor nucleophilic attack by the amine, drastically reducing your yield.

Q: Should I conjugate the ligand to the lipid before forming liposomes (Pre-insertion) or after (Post-insertion)? A: For bulky ligands (e.g., antibodies or large proteins), post-insertion is highly recommended. Conjugating a large protein to a single lipid molecule prior to liposome formation often results in steric hindrance during lipid film hydration and can denature the protein in organic solvents. By forming liposomes with Amino-Gly-Gly-DSPE first, or by forming ligand-lipid micelles and transferring them to pre-formed liposomes (post-insertion), you ensure the ligand remains in an aqueous environment and is oriented correctly on the outer leaflet [5].

Troubleshooting Guide: Specific Issues

Troubleshooting Start Issue: Low Conjugation Yield CheckBuffer Are Tris/Glycine buffers present? Start->CheckBuffer YesBuffer Amine competition. Switch to PBS/HEPES. CheckBuffer->YesBuffer Yes NoBuffer Check Reagent Freshness CheckBuffer->NoBuffer No CheckpH Was activation done at pH > 6.0? NoBuffer->CheckpH YespH Poor EDC efficiency. Use MES pH 5.5. CheckpH->YespH Yes NopH Check Lipid Solubility CheckpH->NopH No Solubility Lipid precipitating? Add 10% DMSO or form micelles. NopH->Solubility

Caption: Diagnostic logic tree for troubleshooting low yield in lipid-amine bioconjugation.

Issue 1: Near-Zero Conjugation Yield
  • Causality: The most common culprit is the presence of primary amines in your reaction buffer (e.g., Tris, Glycine) or carrier proteins (BSA) [2]. These will outcompete the Amino-Gly-Gly-DSPE for the NHS-ester. Another cause is the rapid hydrolysis of the NHS ester if the conjugation step is delayed.

  • Solution: Perform a rigorous buffer exchange into 0.1 M MES (pH 5.5) prior to activation. Ensure your EDC and sulfo-NHS aliquots are completely moisture-free; store them desiccated at -20°C and equilibrate to room temperature before opening.

Issue 2: Precipitation During the Conjugation Step
  • Causality: DSPE is highly hydrophobic. When Amino-Gly-Gly-DSPE is added directly to an aqueous protein solution, it rapidly aggregates or precipitates out of solution before it can react.

  • Solution: Pre-dissolve the Amino-Gly-Gly-DSPE in a small volume of DMSO or DMF, then add it dropwise to the aqueous reaction mixture (keeping final organic solvent <10% to prevent protein denaturation). Alternatively, hydrate the lipid in PBS above its transition temperature to form stable micelles prior to adding it to the activated ligand.

Quantitative Optimization Parameters

To achieve a self-validating system, ensure your parameters align with the empirically validated ranges in the table below. Deviating from these molar ratios often leads to crosslinking (aggregation) or unmodified lipid.

ParameterActivation Step (Ligand-COOH)Conjugation Step (Amino-Gly-Gly-DSPE)
Optimal pH 4.5 – 6.07.5 – 8.5
Recommended Buffer 0.1 M MES, 0.5 M NaCl0.1 M PBS or HEPES
Molar Ratio Ligand : EDC : sulfo-NHS (1 : 10 : 25)Ligand-NHS : Lipid Amine (1 : 2 to 1 : 5)
Incubation Time 15 – 30 minutes at Room Temp2 – 4 hours at Room Temp (or overnight at 4°C)
Quenching Agent 2-Mercaptoethanol (20 mM final)Tris or Glycine (50 mM final)

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure you do not waste expensive lipid reagents on failed activations [3].

Step 1: Ligand Activation

  • Dissolve the carboxyl-containing ligand (e.g., 1 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS.

  • React for 15 minutes at room temperature with gentle end-over-end mixing.

  • Self-Validation Checkpoint: Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC. This prevents the EDC from crosslinking the Amino-Gly-Gly-DSPE to itself if any trace carboxyls exist on the lipid preparation.

Step 2: Buffer Exchange & Intermediate Validation

  • Pass the activated ligand through a Zeba Spin Desalting Column (or equivalent SEC column) pre-equilibrated with Coupling Buffer (0.1 M PBS, pH 8.0).

  • Self-Validation Checkpoint: Measure the absorbance (A280) of the eluate to confirm the recovery of your activated ligand. The rapid buffer exchange removes quenched EDC and free NHS, raising the pH to 8.0 to prime the solution for the amine reaction.

Step 3: Lipid Conjugation

  • Prepare Amino-Gly-Gly-DSPE micelles by hydrating the lipid powder in Coupling Buffer (pH 8.0) at 65°C for 15 minutes, or dissolve in a minimal volume of anhydrous DMSO.

  • Add the lipid preparation to the activated ligand at a 2-to-5-fold molar excess of lipid.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

Step 4: Quenching and Purification

  • Add Tris buffer (pH 8.0) to a final concentration of 50 mM for 15 minutes to quench any remaining NHS esters.

  • Purify the final Ligand-DSPE conjugate via dialysis (using a MWCO membrane that retains the conjugate but allows free lipid micelles/monomers to escape, typically 10-50 kDa depending on the ligand) or Size Exclusion Chromatography.

References

  • Amino-Gly-Gly-DSPE hydrochloride | Liposome Source: MedChemExpress URL
  • Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions Source: BenchChem URL
  • INSTRUCTIONS 22980 22981 77149 (Two-step Coupling of Proteins Using EDC and NHS)
  • Source: PubMed (Methods Mol Biol. 2010;627:55-73)
  • DSPE-PEG(2000)
Optimization

Troubleshooting solubility issues of Amino-Gly-Gly-DSPE HCl in aqueous buffers

Executive Summary: The "Lipid-Peptide Duality" Trap[1] As researchers, we often categorize reagents by their functional names. With Amino-Gly-Gly-DSPE HCl , the nomenclature is deceptive.[1] While "Amino-Gly-Gly" suggest...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Lipid-Peptide Duality" Trap[1]

As researchers, we often categorize reagents by their functional names. With Amino-Gly-Gly-DSPE HCl , the nomenclature is deceptive.[1] While "Amino-Gly-Gly" suggests a hydrophilic peptide and "HCl" implies a water-soluble salt, the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) moiety dictates the physicochemical behavior.[1]

The Core Insight: This molecule is not a water-soluble peptide.[1] It is a functionalized phospholipid . The two 18-carbon stearoyl chains create a massive hydrophobic domain that overrides the hydrophilicity of the glycine spacer and the charged amine headgroup.

Immediate Action: If you are attempting to dissolve this directly in aqueous buffer (PBS, Tris, Water) at concentrations >0.1 mg/mL without helper lipids or detergents, stop . You are likely creating a heterogeneous suspension or gel, not a solution.

Solubility Profile & Solvent Compatibility Matrix

The following data consolidates solubility behaviors observed in high-purity lipid conjugation workflows.

Solvent SystemSolubility StatusTechnical Notes
Water / PBS / Tris Insoluble / Dispersible Forms turbid suspensions, aggregates, or gels.[1] The Critical Micelle Concentration (CMC) is extremely low.
Chloroform (CHCl₃) Moderate to Poor Dissolves the tail well, but the HCl salt headgroup is polar and may not dissolve fully in pure non-polar solvents.
Methanol (MeOH) Moderate Solubilizes the polar headgroup but may struggle with the saturated stearoyl tails at room temperature.
CHCl₃ : MeOH (2:1 or 4:1) Excellent (Recommended) The "Gold Standard" for stock solutions.[1] CHCl₃ solvates the tails; MeOH solvates the ionic headgroup.
DCM : MeOH (Mixture) Excellent Dichloromethane is a valid alternative to Chloroform.[1] Often recommended by suppliers like BroadPharm.
DMSO Variable Can dissolve at low concentrations with heating, but difficult to remove later. Not recommended for lipid film formation.

Troubleshooting Guides (Q&A Format)

Scenario A: "I added PBS to the powder, and it turned into a cloudy, sticky mess."

Diagnosis: You have forced a hydrophobic lipid into an aqueous environment below its phase transition temperature (


).[1] DSPE has a 

of

. At room temperature, the chains are in a rigid "gel" phase and will not hydrate or disperse effectively.

Corrective Protocol:

  • Do not filter. You will lose all your material on the membrane.

  • Rescue: Lyophilize (freeze-dry) the mixture to remove the water.

  • Redissolve: Add a mixture of Chloroform:Methanol (2:1 v/v) to the dried powder. It should dissolve into a clear solution.[2]

  • Application: Use this organic stock to prepare a lipid film (see Protocol 1).[3]

Scenario B: "I need to conjugate a protein to the amine group. Can I do this in water?"

Diagnosis: The conjugation reaction (e.g., with an NHS-ester activated protein) requires an aqueous phase, but your lipid is insoluble there.

Solution: The "Post-Insertion" or "Liposome First" Approach. You cannot conjugate in free solution. You must anchor the lipid into a membrane or micelle first.

  • Form Liposomes: Incorporate Amino-Gly-Gly-DSPE into a lipid formulation (e.g., with DSPC and Cholesterol) using the film hydration method.[1]

  • Buffer Exchange: Hydrate the film with a conjugation buffer (e.g., HEPES pH 8.0).

  • pH Criticality: The HCl salt means the amine is protonated (

    
    ) and unreactive toward NHS esters.[1] You must  adjust the buffer pH to 8.0–8.5 to deprotonate a fraction of the amines (
    
    
    
    ) for nucleophilic attack.[1]
  • Reaction: Add your reactive ligand to the pre-formed liposomes.

Scenario C: "Why use the Gly-Gly spacer? Why not just DSPE-Amine?"

Scientific Insight: The steric bulk of the liposome surface can hide the amine group. The Glycine-Glycine spacer pushes the reactive amine slightly away from the phosphate headgroup, reducing steric hindrance and improving conjugation efficiency, though less effectively than a PEG spacer.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for handling DSPE derivatives.

SolubilityLogic Start Start: Amino-Gly-Gly-DSPE HCl Powder Target What is your goal? Start->Target DirectAq Dissolve directly in Buffer? Target->DirectAq Mistake Organic Dissolve in CHCl3:MeOH (2:1)? Target->Organic Correct Path ResultCloudy RESULT: Cloudy Suspension / Precipitate (Hydrophobic Effect) DirectAq->ResultCloudy ResultClear RESULT: Clear Stock Solution Organic->ResultClear ActionLiposome Action: Dry to Lipid Film (Rotary Evaporation) ResultCloudy->ActionLiposome Rescue via Lyophilization ResultClear->ActionLiposome ActionHydrate Action: Hydrate > 74°C (Tm) ActionLiposome->ActionHydrate FinalForm Final Form: Liposomes/Micelles (Amine exposed on surface) ActionHydrate->FinalForm

Caption: Workflow logic distinguishing between incorrect aqueous dissolution and the correct organic solvent-based lipid film hydration method.

Detailed Experimental Protocol: Lipid Film Hydration

This is the industry-standard method to transition Amino-Gly-Gly-DSPE HCl from a powder to a functional aqueous dispersion (liposome).[1]

Materials
  • Lipid: Amino-Gly-Gly-DSPE HCl[1][4][5][6]

  • Helper Lipids: DSPC and Cholesterol (Recommended for stable bilayers).[1]

  • Solvent: Chloroform (HPLC Grade) and Methanol (HPLC Grade).[1]

  • Buffer: PBS (pH 7.[1]4) or HEPES (pH 8.0 for conjugation).

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve Amino-Gly-Gly-DSPE HCl in Chloroform:Methanol (2:1) to a concentration of 1–5 mg/mL.

    • Note: If the solution is hazy, add slightly more Methanol to solvate the HCl headgroup.

  • Mixing (Formulation):

    • Combine with helper lipids. A typical molar ratio is DSPC : Chol : DSPE-Analog (55 : 40 : 5) .[1]

    • Mix these organic stocks in a round-bottom flask.

  • Film Formation:

    • Use a rotary evaporator (Rotavap) to remove the solvent.[3][7]

    • Vacuum: Moderate. Bath Temp: 40°C.

    • Result: A thin, translucent film on the glass wall.

    • Drying: Place under high vacuum (desiccator) for >4 hours to remove trace solvent.[1]

  • Hydration (The Critical Step):

    • Pre-heat your hydration buffer to 75°C - 80°C (Must be >

      
       of DSPE).[1]
      
    • Add buffer to the flask.[3]

    • Rotate/Agitate at 80°C for 30–60 minutes.

    • Visual Check: The film should peel off and form a milky suspension (Multilamellar Vesicles - MLVs).[1]

  • Sizing (Extrusion/Sonication):

    • To get clear/translucent nanoparticles, extrude through a 100 nm polycarbonate filter or sonicate while keeping the temperature above 74°C .

Diagram: Conjugation Pathway

Understanding the chemical state of the amine is vital for downstream applications.

ConjugationPathway LipidHCl Lipid-NH3+ Cl- (Stable, Unreactive) LipidFree Lipid-NH2 (Reactive Nucleophile) LipidHCl->LipidFree Deprotonation Buffer Buffer pH 8.0-8.5 Buffer->LipidFree Conjugate Stable Amide Bond (Lipid-Ligand) LipidFree->Conjugate Nucleophilic Attack NHS NHS-Ester Ligand (Target Molecule) NHS->Conjugate

Caption: Chemical pathway required to activate the Amino-Gly-Gly-DSPE HCl salt for conjugation, highlighting the necessity of pH adjustment.

References

  • Avanti Polar Lipids. Preparation of Liposomes. (Standard protocols for handling high-transition temperature lipids like DSPE).[1] [Link]

  • National Institutes of Health (NIH) / PubChem. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) Compound Summary. (Physicochemical properties of the DSPE hydrophobic tail). [Link]

Sources

Troubleshooting

Preventing aggregation of Amino-Gly-Gly-DSPE functionalized liposomes

Current Status: Operational Topic: Troubleshooting Aggregation in Amino-Gly-Gly-DSPE Formulations Lead Scientist: Senior Application Specialist, Lipid Formulations Executive Summary Amino-Gly-Gly-DSPE is a specialized fu...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Aggregation in Amino-Gly-Gly-DSPE Formulations Lead Scientist: Senior Application Specialist, Lipid Formulations

Executive Summary

Amino-Gly-Gly-DSPE is a specialized functional lipid used to introduce reactive primary amines onto liposomal surfaces for bioconjugation. Unlike its PEGylated counterpart (DSPE-PEG-Amine), Amino-Gly-Gly-DSPE lacks a steric polymer chain . The "Gly-Gly" spacer provides minimal separation from the lipid headgroup, meaning these liposomes rely almost exclusively on electrostatic repulsion for colloidal stability.

This guide addresses the high aggregation probability associated with this "steric deficit" and provides protocol adjustments to maintain dispersion stability.

Module 1: Formulation & Thermodynamics

Q1: My liposome suspension looks "grainy" or precipitates immediately after hydration. What is happening?

Diagnosis: This is likely a Phase Transition Failure . DSPE (Distearoylphosphatidylethanolamine) has a very high gel-to-liquid crystalline phase transition temperature (


) of approximately 74°C  [1].[1] If you hydrate the lipid film at room temperature or even 60°C, the DSPE domains remain in a rigid "gel" state and will not mix with lower 

bulk lipids (like POPC or DOPC). These unmixed DSPE clusters act as nucleation sites for macro-aggregation.

The Fix:

  • Heat is Mandatory: You must hydrate the lipid film at >75°C (ideally 80°C) for at least 30–60 minutes.

  • Hot Sizing: Extrusion or sonication must also occur above this temperature. If the lipids cool during extrusion, the DSPE will crystallize on the membrane, causing fouling and aggregation.

Q2: I am using Amino-Gly-Gly-DSPE at 10 mol%. Is this too high?

Diagnosis: Yes, likely. Without a PEG corona, high concentrations of phosphatidylethanolamine (PE) headgroups tend to form inverted hexagonal phases (


) , which are non-bilayer structures that promote fusion and destabilization [2].

The Fix:

  • Limit Molar Ratio: Reduce Amino-Gly-Gly-DSPE to 1–5 mol% . This is usually sufficient for ligand conjugation.

  • The "PEG Spike" Strategy: If your application allows, include 2–5 mol% DSPE-PEG(2000)-OMe . The PEG chains provide a "steric umbrella" that covers the surface, preventing the Amino-Gly-Gly moieties on neighboring liposomes from interacting via Hydrogen bonding or Van der Waals forces [3].

Module 2: Buffer Chemistry & Electrostatics

Q3: My liposomes were stable in water, but aggregated when I added PBS. Why?

Diagnosis: Charge Shielding (DLVO Theory). Amino-Gly-Gly-DSPE liposomes are stabilized by the positive charge of the terminal amine.

  • In Water: Low ionic strength

    
     Thick electrical double layer 
    
    
    
    Strong repulsion.
  • In PBS (150mM salt): High ionic strength compresses the double layer. The Van der Waals attraction overcomes the electrostatic repulsion, causing flocculation [4].

The Fix:

  • Maintain Charge: Ensure the pH is below the

    
      of the primary amine (approx. 
    
    
    
    ). Keep formulation pH at 5.5–7.4 . At pH > 8.5, the amine deprotonates (
    
    
    ), losing charge and causing immediate crash-out.
  • Low Salt Formulation: Perform conjugation in low-salt buffers (e.g., 10mM HEPES or 10mM MES) and only bring to physiological salinity immediately before use.

Q4: Can I use phosphate buffer?

Diagnosis: Risky. Phosphate ions can occasionally form bridges with amine groups or interact with calcium impurities, promoting cross-linking.

The Fix:

  • Switch to HEPES or MES buffers, which are non-coordinating and maintain stable zeta potentials for amino-functionalized particles.

Visualizing the Instability Mechanism

The following diagram illustrates why Amino-Gly-Gly-DSPE is more fragile than PEGylated variants and the specific pathways to aggregation.

G cluster_env Environmental Triggers Lipid Amino-Gly-Gly-DSPE (No PEG Spacer) HighTemp Temp < 74°C (Below Tm) Lipid->HighTemp HighpH pH > 8.5 (Deprotonation) Lipid->HighpH HighSalt High Ionic Strength (>100mM) Lipid->HighSalt Result_Phase Phase Separation (Crystallization) HighTemp->Result_Phase Gel State Result_Charge Zeta Potential Neutralization (Charge Loss) HighpH->Result_Charge NH3+ -> NH2 Result_Shield Double Layer Compression (DLVO Collapse) HighSalt->Result_Shield Screening Mechanism Loss of Colloidal Stability Aggregation AGGREGATION / PRECIPITATION Result_Phase->Aggregation Result_Charge->Aggregation Result_Shield->Aggregation

Figure 1: Failure pathways for Amino-Gly-Gly-DSPE. Unlike PEG-lipids, this molecule has no steric "backup" system; if temperature, pH, or salt are incorrect, aggregation is thermodynamically favored.

Module 3: Troubleshooting Matrix

Use this table to quickly diagnose your specific observation.

ObservationProbable CauseCorrective Action
Visible white chunks immediately upon hydration Hydration Temp <

(

)
Restart. Hydrate at 80°C. Ensure water bath is verified with a thermometer.
Solution becomes cloudy after adding PBS Salt-induced screening (DLVO)Dilute buffer to 0.5x or 0.1x PBS. Add 2% DSPE-PEG-OMe to formulation.
Aggregation during extrusion Extruder cooling downWrap extruder in heating tape or use a jacketed extruder set to 80°C.
Zeta Potential is near 0 mV (Neutral) pH is too highAdjust buffer pH to 6.0–7.0. Ensure amine is protonated (

).
Size increases over 24 hours (Ostwald Ripening) Lipid domains / InstabilityAdd Cholesterol (30–40 mol%) to rigidify the bilayer and prevent phase separation.
Module 4: Recommended Protocol (Self-Validating)

This protocol is designed to prevent the common pitfalls listed above.

  • Lipid Mixing:

    • Mix Bulk Lipid (e.g., DSPC/Chol) + Amino-Gly-Gly-DSPE (max 5 mol%).

    • Optional but Recommended: Add DSPE-PEG2000-OMe (2 mol%) for steric insurance.

  • Film Drying: Rotary evaporate to a thin film.[2] Dry under high vacuum for >4 hours to remove trace chloroform.

  • Hydration (CRITICAL STEP):

    • Pre-heat HEPES Buffer (10mM, pH 7.2) to 80°C .

    • Add buffer to lipid film.[3]

    • Rotate/Vortex at 80°C for 60 minutes. Do not rush this.

  • Sizing:

    • Extrude through 100nm polycarbonate filters at 80°C .

  • QC Check:

    • Measure Zeta Potential immediately. Target: > +25 mV .

    • If < +10 mV, do not proceed to conjugation; the suspension is unstable.

References
  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures of DSPE and Derivatives. Retrieved from [Link]

  • Cullis, P. R., & de Kruijff, B. (1979). Lipid polymorphism and the functional roles of lipids in biological membranes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 559(4), 399-420. Retrieved from [Link]

  • Immordino, M. L., Dosio, F., & Cattel, L. (2006). Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential. International Journal of Nanomedicine, 1(3), 297–315. Retrieved from [Link]

  • Israelachvili, J. N. (2011). Intermolecular and Surface Forces (3rd ed.). Academic Press. (Context: DLVO Theory and electrostatic stabilization limits). Retrieved from [Link]

Sources

Optimization

Purification methods to remove unreacted Amino-Gly-Gly-DSPE from formulations

This is a technical support guide designed for researchers and formulation scientists. It addresses the specific challenge of purifying formulations containing Amino-Gly-Gly-DSPE , a functionalized phospholipid often use...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and formulation scientists. It addresses the specific challenge of purifying formulations containing Amino-Gly-Gly-DSPE , a functionalized phospholipid often used as a linker in liposomes and lipid nanoparticles (LNPs).

Introduction: The "Invisible" Impurity Challenge

Amino-Gly-Gly-DSPE (MW ~898 Da) is a functional phospholipid used to anchor ligands (peptides, antibodies) to lipid bilayers or to provide reactive amine sites on nanoparticles. Unlike DSPE-PEG2000 (which forms distinct, small micelles ~10-20 nm), Amino-Gly-Gly-DSPE lacks a large hydrophilic polymer block.

The Critical Challenge: In aqueous buffers, unreacted Amino-Gly-Gly-DSPE does not form small, easily dialyzable micelles. Instead, due to its high hydrophobicity and small headgroup, it self-assembles into bilayer vesicles (liposomes) or large lamellar sheets that can mimic the size of your target nanoparticles (100–200 nm).

Standard dialysis (MWCO 12–14 kDa) will often fail because the "impurity" is physically larger than the membrane pores. This guide details the specific thermodynamic and size-based separation strategies required to remove this lipid.

Troubleshooting Guide (Q&A)

Q1: I used a 20 kDa MWCO dialysis cassette, but the Amino-Gly-Gly-DSPE peak remains in my HPLC analysis. Why?

A: You are likely trying to dialyze a vesicle, not a molecule. Unlike DSPE-PEG, which has a high Critical Micelle Concentration (CMC) and forms dynamic micelles, Amino-Gly-Gly-DSPE has a near-zero CMC and forms stable bilayers. These aggregates are often >50 nm in diameter. A 20 kDa membrane (pore size ~3–5 nm) cannot pass these aggregates. Solution: Switch to Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) with a 300 kDa or 500 kDa cutoff, or use Scavenger Resins if the lipid is truly free in solution (see Protocol C).

Q2: My LNP formulation aggregates during TFF purification. How do I prevent this?

A: This is often caused by "Over-Concentration Polarization." If you concentrate too rapidly, the hydrophobic lipids accumulate at the membrane surface (the gel layer), leading to irreversible fusion. Solution:

  • Maintain a Transmembrane Pressure (TMP) < 5 psi.

  • Keep the Shear Rate moderate (2000–4000 s⁻¹).

  • Critical Step: Add a non-ionic surfactant (e.g., 0.01% Polysorbate 20) to the wash buffer if your formulation stability permits, to prevent lipid fusion at the membrane interface.

Q3: Can I use Ion Exchange (IEX) to separate free Amino-Gly-Gly-DSPE from my mRNA-LNPs?

A: Only if there is a significant charge difference (Delta Z). Amino-Gly-Gly-DSPE contains a primary amine (positive at pH < 9) and a phosphate (negative). It is zwitterionic but net-positive in acidic buffers.

  • If your LNP is Cationic: Separation will be poor (both bind to CEX).

  • If your LNP is Anionic/Neutral: You can use a Cation Exchange (CEX) column (e.g., SP Sepharose). The free amino-lipid will bind strongly to the column, while neutral/anionic LNPs flow through in the void volume.

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal purification strategy for your specific formulation state.

PurificationLogic Start Start: Impurity is Amino-Gly-Gly-DSPE StateCheck What is the Product State? Start->StateCheck SmallMol Small Molecule Conjugate (e.g., Peptide-Lipid) StateCheck->SmallMol Particle Nanoparticle Formulation (Liposome/LNP > 50nm) StateCheck->Particle Solubility Is Product Soluble in MeOH/EtOH? SmallMol->Solubility ImpurityState Is Impurity Monomeric or Aggregated? Particle->ImpurityState HPLC Method: Prep HPLC (C4/C8 Column) Separates by Hydrophobicity Solubility->HPLC Yes Precip Method: Solvent Precipitation (Ether/Acetonitrile) Solubility->Precip No SEC Method: Size Exclusion (SEC) Resin: Sepharose CL-4B ImpurityState->SEC Aggregated (Vesicles) TFF Method: TFF (Diafiltration) Membrane: 300-500 kDa mPES ImpurityState->TFF Monomer/Small Micelle Scavenger Method: Scavenger Resin (Aldehyde/NHS Beads) ImpurityState->Scavenger Trace Free Amine Removal caption Figure 1: Decision tree for selecting purification method based on product type and impurity state.

Detailed Experimental Protocols

Protocol A: Size Exclusion Chromatography (SEC)

Best For: Separating Liposomes/LNPs (100 nm) from smaller lipid aggregates or micelles. Mechanism: Large particles elute in the void volume (


); smaller lipid aggregates are retained in the pores.
  • Column Preparation:

    • Use a resin with a fractionation range of 10 kDa – 2,000 kDa (e.g., Sepharose CL-4B or Sephacryl S-500 ).

    • Crucial Step:Pre-saturate the column with empty liposomes (e.g., PC:Chol) to block non-specific lipid binding sites on the resin matrix. Without this, you may lose 20–30% of your product [1].

  • Equilibration:

    • Equilibrate with 10 Column Volumes (CV) of your formulation buffer (e.g., PBS pH 7.4).

  • Loading & Elution:

    • Load sample volume

      
       5% of total Column Volume (
      
      
      
      ).
    • Flow rate: Gravity flow or low pressure (< 0.5 mL/min).

  • Collection:

    • Collect the Void Volume fraction (usually 0.3 – 0.4 x

      
      ). This contains your purified LNPs.
      
    • Retained fractions (later elution) contain the free Amino-Gly-Gly-DSPE aggregates.

Protocol B: Tangential Flow Filtration (TFF)

Best For: Large scale (> 50 mL) purification and buffer exchange.

  • Membrane Selection:

    • Use mPES (Modified Polyethersulfone) hollow fibers.

    • MWCO Rule: Use a cutoff 3x–5x smaller than your product but larger than the impurity.

    • For Amino-Gly-Gly-DSPE: Since it aggregates, a 300 kDa or 500 kDa membrane is often required to allow the lipid aggregates to pass, provided your LNPs are >80 nm.

  • Process Parameters:

    • Shear Rate: 2000–4000

      
      .
      
    • TMP: 3–5 psi (Keep low to prevent gel layer formation).

  • Diafiltration:

    • Perform 10–12 Diavolumes (DV) of buffer exchange.

    • Note: If the lipid is "stuck" in the membrane, pause flow and "incubate" the membrane for 10 mins, then reverse flow to dislodge aggregates.

Protocol C: Chemical Scavenging (The "Polishing" Step)

Best For: Removing trace unreacted amine-lipid that failed to conjugate. Mechanism: Uses a solid-phase resin reacting specifically with the primary amine of Amino-Gly-Gly-DSPE.

  • Resin Choice: Aldehyde-functionalized Agarose or NHS-activated beads .

  • Workflow:

    • Add washed resin beads to your liposome suspension.

    • Incubate at 4°C for 2 hours with gentle rocking (avoid vortexing which disrupts liposomes).

    • The unreacted Amino-Gly-Gly-DSPE (on the outer leaflet or free in solution) reacts with the resin.

    • Filtration: Pass the mixture through a coarse filter (e.g., 10 µm) to remove the beads. The flow-through contains your purified, amine-free formulation [2].

Comparative Data Analysis

MethodYield (Particle Recovery)Purity (Lipid Removal)ScalabilityCostCritical Limitation
Dialysis (20kDa) High (>95%)Low (<20%) LowLowPore size too small for lipid aggregates.
SEC (Sepharose) Medium (70-85%)High (>95%) Low/MediumMediumDilutes the sample; requires column saturation.
TFF (300kDa) High (>90%)Medium (80-90%)High HighShear stress can damage sensitive LNPs.
Scavenger Resin High (>90%)High (>95%)*MediumHighOnly removes amine-accessible lipids.

References

  • Liposome retention in size exclusion chromatography. Source: BMC Biotechnology (2005). Context: Describes the mechanism of lipid loss during SEC and the necessity of column pre-saturation. URL:[Link]

  • Solid-Supported Scavengers for Purification. Source: University of Pittsburgh, Center for Chemical Methodologies.[1] Context: Details the use of aldehyde and isocyanate resins to scavenge primary amines from reaction mixtures. URL:[Link]

  • Tangential Flow Filtration of Liposomal Nanoparticles. Source: DIANT Pharma Application Note.[2] Context: Protocols for TFF parameters (pressure/flow) specifically for shear-sensitive lipid nanoparticles. URL:[Link]

Sources

Troubleshooting

Controlling particle size distribution in Amino-Gly-Gly-DSPE liposomes

Current Status: Operational Subject: Controlling Particle Size Distribution & PDI Applicable Reagents: Amino-Gly-Gly-DSPE (Catalog Ref: Generic/Custom Synthesis) Target Audience: Formulation Scientists, Process Engineers...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Controlling Particle Size Distribution & PDI Applicable Reagents: Amino-Gly-Gly-DSPE (Catalog Ref: Generic/Custom Synthesis) Target Audience: Formulation Scientists, Process Engineers

Core Technical Overview

Amino-Gly-Gly-DSPE is a specialized functional phospholipid used primarily for bioconjugation. Unlike standard DSPE-PEG linkers, this molecule utilizes a short Glycine-Glycine (Gly-Gly) peptide spacer to lift the reactive primary amine off the bilayer surface, reducing steric hindrance without the bulk of a PEG chain.

However, this molecule presents unique challenges in particle size control due to two conflicting properties:

  • High Transition Temperature (

    
    ):  The saturated stearoyl tails of DSPE require high thermal energy to remain fluid. Below this temperature, the lipid crystallizes into "brick dust," causing extruder clogging and high Polydispersity Index (PDI).
    
  • Headgroup Polarity: The Gly-Gly-Amine headgroup is zwitterionic/cationic (depending on pH). Inadequate hydration or incorrect pH can lead to headgroup bridging and aggregation.

Critical Parameters (The "Why" Behind the Protocol)

To achieve a PDI


 (monodisperse), you must control the thermodynamics of the bilayer during sizing.
ParameterSpecificationScientific Rationale
Working Temperature

DSPE's

is

. Extrusion must occur in the liquid-crystalline (

) phase. If the temp drops to

, rigid gel domains (

) form, tearing membranes and spiking PDI.
Molar Ratio

Pure DSPE has a packing parameter

(cone shape), favoring inverted micelles over bilayers. It must be stabilized with cylindrical lipids (e.g., DSPC, POPC) and Cholesterol.
Buffer pH pH 7.4 (HEPES/PBS) The terminal amine (

) is protonated (

) at neutral pH. This provides electrostatic repulsion, preventing aggregation. Avoid high pH (

) during formation.
Hydration Time

The peptide spacer (Gly-Gly) requires time to orient effectively at the water-lipid interface. Rapid hydration traps dry lipid clusters.

Troubleshooting Logic (Interactive Guide)

Issue 1: Extruder Membrane Clogging (The "Brick Wall" Effect)

Symptom: Resistance increases rapidly; impossible to push syringe; membrane ruptures.

  • Cause A: Temperature Drop. The most common failure. If the extruder block is

    
     but the syringe is room temp, the lipid crashes out instantly upon contact.
    
    • Fix: Pre-heat both syringes and the extruder body for 15 mins. Wrap the assembly in foil or a heating jacket.

  • Cause B: Cholesterol Deficiency. Pure DSPE bilayers are extremely rigid.

    • Fix: Ensure Cholesterol is present at 30–40 mol%. It disrupts the crystal lattice, making the membrane more malleable (though it does not lower

      
      , it broadens the transition).
      
Issue 2: High PDI (> 0.2) After Extrusion

Symptom: DLS shows a broad peak or multiple peaks (multilamellar vesicles).

  • Cause: Incomplete Lamination. The vesicles are still "onions" (MLVs).

    • Fix: Implement Freeze-Thaw Cycles (see Protocol A). This breaks the concentric layers, allowing them to reform as unilamellar vesicles during extrusion.

  • Cause: "Dead Volume" Contamination.

    • Fix: Discard the first 100

      
      L of the extruded volume. It often contains un-sized lipids that bypassed the filter seal.
      
Issue 3: Aggregation (Cloudy Precipitate)

Symptom: Size increases over time (e.g., 120nm


 400nm in 24 hours).
  • Cause: Charge Screening. High salt concentrations (>150mM NaCl) can screen the repulsive charge of the amine.

    • Fix: Formulate in 10mM HEPES + 5% Sucrose (low salt) for stability, then dialyze into PBS only if necessary for injection.

Visualized Workflows

Workflow 1: The "High-Heat" Extrusion Logic

This diagram illustrates the critical temperature checkpoints required to prevent DSPE crystallization.

ExtrusionLogic Start Start: Hydrated MLVs CheckTemp Check Temp > 80°C? Start->CheckTemp HeatSystem HEAT: Syringes + Block to 85°C CheckTemp->HeatSystem No Extrude Pass through 200nm (x5) then 100nm (x11) CheckTemp->Extrude Yes HeatSystem->CheckTemp Cooling Cooling Strategy Extrude->Cooling SlowCool Slow Cool to RT (Annealing) Cooling->SlowCool Recommended FastCool Rapid Cool (Risk of Domain Separation) Cooling->FastCool Avoid Final Final QC: DLS (Target PDI < 0.1) SlowCool->Final FastCool->Final

Caption: Thermal management workflow for DSPE-based liposomes. Critical loop at "Check Temp" prevents filter clogging.

Workflow 2: Troubleshooting High PDI

A decision tree for diagnosing size distribution issues.

PDITroubleshoot Measure Measure PDI (DLS) Decision PDI > 0.15? Measure->Decision Good Proceed to Conjugation Decision->Good No Analyze Analyze Intensity Plot Decision->Analyze Yes Bimodal Bimodal Peak (Small + Large) Analyze->Bimodal Broad Single Broad Peak Analyze->Broad FixBi Filter Rupture? Check Membrane Integrity Bimodal->FixBi FixBroad Incomplete Extrusion Increase Passes (x21) Broad->FixBroad

Caption: Diagnostic tree for interpreting Dynamic Light Scattering (DLS) data.

Standard Operating Protocols (SOPs)

Protocol A: Thin Film Hydration (The "Gold Standard" for Bench Scale)

Reagents:

  • Amino-Gly-Gly-DSPE[1][2][3][4]

  • Matrix Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Stabilizer: Cholesterol

  • Solvent: Chloroform/Methanol (2:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve lipids in solvent at a molar ratio of DSPC:Chol:Amino-Gly-Gly-DSPE (55:40:5) .

    • Note: Do not exceed 5-10% of the amino-lipid to prevent instability.

  • Evaporation: Rotary evaporate at

    
     to form a thin film. Vacuum dry overnight to remove trace solvent.[5]
    
  • Hydration (Critical):

    • Add pre-warmed (

      
      ) HEPES buffer (pH 7.4).
      
    • Rotate flask at

      
       for 60 minutes . The film must peel off completely.
      
  • Freeze-Thaw:

    • Freeze in liquid nitrogen (3 min).

    • Thaw in

      
       water bath (3 min).
      
    • Repeat 5-10 times. Why? This ensures the Amino-Gly-Gly headgroups are evenly distributed and not clustered.

  • Extrusion:

    • Assemble extruder with 100nm polycarbonate membrane.[5][6]

    • Heat block to

      
      . 
      
    • Pass sample 15-21 times.

  • Annealing: Allow the vial to cool slowly to room temperature over 2 hours. Do not place directly on ice (causes domain separation).

Protocol B: Microfluidics (NanoAssemblr/Microfluidizer)

Recommended for scale-up or if PDI < 0.08 is required.

  • Organic Phase: Dissolve lipids in Ethanol (100%). Total lipid conc: 10-20 mg/mL.

  • Aqueous Phase: HEPES buffer pH 7.4.

  • Parameters:

    • Flow Rate Ratio (FRR): 3:1 (Aqueous:Ethanol).

    • Total Flow Rate (TFR): 12 mL/min (system dependent).

    • Temperature: Maintain the microfluidic chip at

      
        if possible. If the chip cannot be heated, ensure the ethanol stream is warm and process immediately.
      
  • Dialysis: Immediately dialyze against buffer to remove ethanol, which destabilizes the DSPE bilayer.

Frequently Asked Questions (FAQ)

Q: Can I use sonication instead of extrusion? A: Not recommended for Amino-Gly-Gly-DSPE. Probe sonication sheds titanium particles and generates high heat spots that can hydrolyze the peptide bond (Gly-Gly). Bath sonication is often insufficient for high-


 lipids like DSPE. Extrusion or Microfluidics are superior for reproducibility.

Q: My Zeta Potential is near neutral, but I expected it to be positive. Why? A: If you are using DSPC/Cholesterol, the PEG or zwitterionic PC headgroups may shield the Amino-Gly-Gly charge. Also, check your pH.[7] If pH > 8.5, the amine deprotonates (


), losing charge. Target pH 7.2–7.4 for a Zeta potential of +10 to +20 mV (depending on mol%).

Q: Can I conjugate antibodies directly to this liposome? A: Yes. The Amino-Gly-Gly acts as the anchor. You will likely use an antibody activated with an NHS-ester or Isothiocyanate.

  • Warning: Perform conjugation after sizing. Conjugating large proteins to MLVs and then extruding will shear the proteins and clog the filter.

References

  • Avanti Polar Lipids. Liposome Preparation: Extrusion Technique. (Standard industry protocol for high-transition lipids). [Link]

  • NIST. Microfluidic Directed Formation of Liposomes of Controlled Size. (Comparison of microfluidics vs. extrusion for size control). [Link]

Sources

Optimization

Technical Support Center: Maximizing Amine Reactivity of Amino-Gly-Gly-DSPE HCl

Welcome to the technical support guide for Amino-Gly-Gly-DSPE HCl. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this versatile lipid for bioconjugation, par...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Amino-Gly-Gly-DSPE HCl. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this versatile lipid for bioconjugation, particularly in the formation of liposomes, micelles, and other drug delivery systems. As Senior Application Scientists, we understand that achieving high conjugation efficiency is paramount. This guide provides in-depth answers and protocols to help you navigate the most critical parameter in your amine-based coupling reactions: pH .

Section 1: The Core Principle: pH, pKa, and Nucleophilicity

This section addresses the fundamental chemistry governing the reactivity of the terminal amine on your DSPE lipid.

Q1: Why is pH the most critical parameter for amine reactivity?

The reactivity of the terminal amine in Amino-Gly-Gly-DSPE HCl is entirely dependent on its protonation state, which is dictated by the pH of the solution. The amine group exists in an equilibrium between its protonated, non-reactive form (-NH₃⁺) and its deprotonated, reactive form (-NH₂).

  • Protonated Amine (-NH₃⁺): At low pH, the amine group accepts a proton from the acidic environment. This positively charged ammonium group has no lone pair of electrons available and is therefore not nucleophilic, meaning it cannot attack electrophilic centers (like an NHS ester) to form a new bond. The reaction will not proceed.[1][2][3]

  • Deprotonated Amine (-NH₂): At higher pH, the amine group is deprotonated. This leaves the nitrogen atom with a lone pair of electrons, making it a strong nucleophile ready to participate in conjugation reactions.[4]

Therefore, adjusting the pH is the essential first step to "switch on" the reactivity of your lipid.

Amine_Equilibrium Protonated R-NH₃⁺ (Non-reactive, Non-nucleophilic) Deprotonated R-NH₂ (Reactive, Nucleophilic) Protonated->Deprotonated  High pH (Base) Deprotonated->Protonated  Low pH (Acid) H_ion + H⁺

Caption: The pH-dependent equilibrium of a primary amine.

Q2: What is the approximate pKa of the terminal amine on Amino-Gly-Gly-DSPE HCl, and what does it mean for my experiment?

The pKa is the pH at which the concentrations of the protonated (-NH₃⁺) and deprotonated (-NH₂) forms are equal. The terminal amine on this lipid is part of a glycine residue. The pKa of the α-amino group of glycine is approximately 9.6.[5][6]

This pKa value is a crucial benchmark. To ensure a sufficient concentration of the reactive, deprotonated -NH₂ form, the reaction pH must be significantly above the pKa of the reacting species if it were the only consideration . However, as we will see, other stability factors come into play. The table below illustrates how the percentage of reactive amine changes with pH.

pH ValueApproximate % of Reactive Amine (-NH₂)Experimental Implication
7.4~0.6%Very low reactivity. Unsuitable for efficient coupling.
8.0~2.5%Reactivity is increasing, but still suboptimal.
8.3 ~4.8% A common starting point for NHS ester reactions, balancing reactivity and stability. [1][2]
8.5 ~7.3% Often cited as the upper end of the optimal range. [4]
9.0~20.0%Higher amine reactivity, but competing side reactions become a major issue.
9.650.0%The pKa value; 50% of the amine is in its reactive form.

Calculations are based on the Henderson-Hasselbalch equation with an assumed pKa of 9.6.

Section 2: The pH Balancing Act: Reactivity vs. Stability

Simply raising the pH to maximize the deprotonated amine is not a viable strategy. You must balance amine reactivity against the hydrolytic stability of both your coupling reagent and the DSPE lipid itself.

Q3: If a higher pH means more reactive amine, why not use a pH of 10?

Using a very high pH will lead to drastically reduced yields due to two competing and rapid degradation reactions:

  • Coupling Reagent Hydrolysis: Most common amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters, are highly susceptible to hydrolysis at alkaline pH. Water will attack and consume the NHS ester much faster than your amine can, effectively destroying your reagent before it has a chance to couple.[1][4]

  • DSPE Lipid Hydrolysis: The DSPE (Distearoyl-sn-glycero-3-phosphoethanolamine) molecule contains two stearic acid chains linked by ester bonds. These ester bonds are themselves prone to hydrolysis under both acidic and basic conditions. The point of maximum stability (slowest hydrolysis) for phospholipids is around pH 6.5.[7][8][9][10] While short exposure to moderately alkaline conditions is acceptable, prolonged incubation at a high pH can cleave the fatty acid chains, destroying your lipid.

Caption: The challenge of balancing competing pH-dependent factors.

Q4: What is the scientifically recommended optimal pH range for conjugation reactions?

Considering the balance between amine nucleophilicity and the hydrolysis of both the NHS ester and the DSPE lipid, the consensus optimal pH range for most amine coupling reactions is pH 7.2 to 8.5 .[4]

For many standard protocols involving NHS esters, a starting pH of 8.3-8.5 is explicitly recommended as the ideal "sweet spot".[1][2][3] This range provides a sufficient concentration of reactive amine to allow the conjugation to proceed efficiently, while keeping the rate of NHS-ester hydrolysis manageable for typical reaction times (e.g., 0.5 to 4 hours).[4]

pH ValueHalf-life of NHS Ester (at 4°C)Implication for a 2-hour Reaction
7.04-5 hoursMost of the reagent remains active.
8.0~1 hourA significant portion of the reagent will hydrolyze.
8.6 10 minutes The majority of the reagent will be destroyed before it can react. [4]
9.0< 10 minutesReaction is dominated by hydrolysis, leading to very low yields.

Data adapted from Thermo Fisher Scientific.[4]

Section 3: Practical Guide & Experimental Protocol

This section provides actionable steps and buffer recommendations for your experiment.

Q5: Which buffer should I use for the conjugation reaction?

The choice of buffer is as critical as the pH itself. Using a buffer that contains primary amines will compete with your Amino-Gly-Gly-DSPE, drastically reducing your conjugation efficiency.

Buffer TypeRecommendation & RationaleExamples
Amine-Free Buffers Highly Recommended. These buffers are inert and will not interfere with the coupling reaction.Sodium Bicarbonate (0.1 M, pH ~8.3) [1][2], HEPES , Borate , Phosphate-Buffered Saline (PBS) .[4]
Amine-Containing Buffers Not Recommended. The primary amines in the buffer will react with your crosslinker, consuming it and competing with your lipid.Tris (Tris-HCl) , Glycine .[4] Note: Tris can be used to quench (stop) the reaction after it is complete.[4]
Q6: Can you provide a step-by-step protocol for a typical NHS ester conjugation?

This protocol outlines a self-validating workflow for conjugating a molecule containing an NHS ester to Amino-Gly-Gly-DSPE HCl.

Conjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Reaction prep_lipid Dissolve Amino-Gly-Gly-DSPE HCl in Organic Solvent (e.g., Chloroform) evap Evaporate Organic Solvent from Lipid to form a film prep_lipid->evap prep_nhs Dissolve NHS-ester Molecule in Anhydrous DMSO/DMF (Prepare Fresh) add_nhs Add NHS-ester solution to lipid suspension (Target 5-10 fold molar excess) prep_nhs->add_nhs prep_buffer Prepare Amine-Free Buffer (e.g., 0.1 M Sodium Bicarbonate) hydrate Hydrate Lipid Film with Buffer (Vortex/Sonicate to form micelles/liposomes) prep_buffer->hydrate evap->hydrate hydrate->add_nhs verify_ph CRITICAL STEP: Verify pH is in 8.0-8.5 range add_nhs->verify_ph incubate Incubate Reaction (e.g., 2h at Room Temp or 4h at 4°C) verify_ph->incubate quench Quench Reaction (Optional) (Add Tris or Hydroxylamine) incubate->quench purify Purify Conjugate (Dialysis, SEC, or Gel Filtration) quench->purify characterize Characterize Final Product purify->characterize

Caption: A typical workflow for NHS ester conjugation to DSPE-amine.

Detailed Protocol Steps:

  • Reagent Preparation:

    • Amino-Gly-Gly-DSPE HCl: Dissolve the lipid in an appropriate organic solvent (e.g., chloroform or a chloroform/methanol mixture).

    • NHS-Ester Molecule: Immediately before use, dissolve your NHS-ester functionalized molecule in an anhydrous organic solvent like DMSO or DMF.[1][3] NHS esters are moisture-sensitive.

    • Reaction Buffer: Prepare your chosen amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3 or 0.1 M Phosphate buffer, pH 8.0).[1][2]

  • Reaction Setup:

    • Aliquot the required amount of the DSPE lipid solution into a clean glass vial.

    • Under a stream of nitrogen or argon, evaporate the organic solvent to form a thin lipid film on the bottom of the vial. Further dry under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with your reaction buffer. Vortex or sonicate until the lipid is fully suspended, forming micelles or liposomes. The concentration should be between 1-10 mg/mL.[3]

    • Add the freshly prepared NHS-ester solution to the lipid suspension. A 5- to 10-fold molar excess of the NHS ester over the lipid is a common starting point.[3] Keep the final concentration of DMSO/DMF below 10% to avoid negatively impacting the lipid structure.

  • pH Verification (Critical Step):

    • After adding all components, use a calibrated pH meter or pH strip to verify that the final pH of the reaction mixture is within your target range (e.g., 8.0-8.5). Adjust carefully with dilute NaOH or HCl if necessary.

  • Incubation:

    • Allow the reaction to proceed for 0.5 to 4 hours at room temperature or overnight at 4°C.[2][4] Gentle mixing during this time can improve efficiency.

  • Quenching (Optional but Recommended):

    • To stop the reaction and deactivate any remaining NHS esters, add a small amount of an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[4] Incubate for another 15-30 minutes.

  • Purification:

    • Remove unreacted small molecules, hydrolyzed NHS ester, and quenching agents using a suitable method such as dialysis, size-exclusion chromatography (SEC), or gel filtration.[2]

Section 4: Troubleshooting FAQ
Q7: My conjugation yield is very low. What are the most likely causes?
  • Incorrect pH: This is the most common issue. If the pH was too low (<7.5), the amine was protonated and non-reactive. If the pH was too high (>9.0), your NHS ester was likely hydrolyzed before it could react.[1][4]

  • Wrong Buffer: You may have inadvertently used a buffer containing primary amines (e.g., Tris), which consumed your NHS ester.[4]

  • Hydrolyzed NHS Ester: The NHS ester reagent is highly sensitive to moisture. If it was not stored properly or if the stock solution in DMSO/DMF was not prepared fresh, it may have already hydrolyzed.

  • Inadequate Mixing: If the DSPE lipid is not well-solubilized into micelles or liposomes, the terminal amine may not be accessible to the NHS ester in the aqueous phase.

Q8: I see evidence of degradation in my final product analysis. What could be the cause?

This is likely due to the hydrolysis of the DSPE lipid itself. If the reaction was incubated for too long at a pH above 8.5, the ester linkages holding the fatty acid chains could have been cleaved.[7][8] Consider reducing the reaction time or lowering the pH slightly (e.g., to 7.8-8.0) for prolonged incubations. Additionally, peptide bonds in the Gly-Gly linker can be susceptible to hydrolysis under harsh acidic or basic conditions over extended periods.[11]

Q9: How do I handle the "HCl salt" form of the Amino-Gly-Gly-DSPE?

The "HCl salt" indicates that the terminal amine is supplied in its protonated, ammonium chloride form (R-NH₃⁺Cl⁻). You do not need to perform a separate neutralization step. The function of the alkaline reaction buffer (e.g., sodium bicarbonate at pH 8.3) is to both neutralize the HCl and establish the correct pH, thereby deprotonating the amine and making it reactive. Simply follow the protocol by hydrating the lipid film with the appropriate buffer.

References
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. ACS Omega, 2018. [Link]

  • Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition. Journal of Pharmaceutical Sciences, 2006. [Link]

  • Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition. ResearchGate. [Link]

  • EDC/Sulfo-NHS Bioconjugation. ResearchGate. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 2018. [Link]

  • What is the influence of the pH on imine formation in a water solution? ResearchGate. [Link]

  • The Chemical Reactivity of Membrane Lipids. Chemical Reviews, 2015. [Link]

  • The Chemical Reactivity of Membrane Lipids. ACS Publications, 2015. [Link]

  • Amine-coupling. SPRpages. [Link]

  • Bordwell pKa Table. University of Wisconsin-Madison. [Link]

  • The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 2016. [Link]

  • Amino acid pKa and pKi values. Isca Biochemicals. [Link]

  • The role of acidic amino acid residues in the structural stability of snake cardiotoxins. Journal of Biological Chemistry, 1996. [Link]

Sources

Troubleshooting

Technical Support Center: Amino-Gly-Gly-DSPE Storage &amp; Hydrolysis Troubleshooting

Welcome to the Technical Support Center for Amino-Gly-Gly-DSPE (N-[Glycinyl-glycinyl] 1,2-distearoyl-sn-glycero-3-phosphoethanolamine). As a critical functionalized phospholipid used in targeted liposomes and nanostructu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino-Gly-Gly-DSPE (N-[Glycinyl-glycinyl] 1,2-distearoyl-sn-glycero-3-phosphoethanolamine). As a critical functionalized phospholipid used in targeted liposomes and nanostructured lipid carriers, its structural integrity is paramount.

While the terminal amino group and the dipeptide (Gly-Gly) linker are relatively stable, the ester bonds linking the stearoyl chains to the glycerol backbone are highly susceptible to hydrolytic degradation[1]. As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic understanding and field-proven, self-validating protocols necessary to minimize hydrolysis and secure your formulations during long-term storage.

Mechanistic Understanding of Degradation

The Causality of Hydrolysis

Amino-Gly-Gly-DSPE contains two ester bonds at the sn-1 and sn-2 positions. In the presence of bulk water, these bonds undergo acid- or base-catalyzed hydrolysis[2]. This cleavage yields 1-acyl-lyso-lipid, 2-acyl-lyso-lipid, and free stearic acid[3].

Why is this catastrophic for your experiment? Lyso-lipids act as powerful detergents. As they accumulate, they destabilize the liposomal bilayer, alter the phase transition temperature, and ultimately cause the leakage of encapsulated payloads[3]. Understanding this pathway is the first step in preventing formulation failure.

HydrolysisPathway A Amino-Gly-Gly-DSPE (Intact Lipid) C sn-1 / sn-2 Ester Cleavage A->C B H2O + Temp/pH Extremes (Catalysts) B->C D Lyso-Amino-Gly-Gly-PE (Detergent-like) C->D E Free Stearic Acid (Membrane Destabilizer) C->E

Caption: Chemical degradation pathway of Amino-Gly-Gly-DSPE via ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Amino-Gly-Gly-DSPE in its dry powder form? A: For long-term storage, the lyophilized powder must be stored at or below -20°C in a glass container[4]. Plastics (such as polypropylene or polyethylene) must be avoided, as lipid components or residual solvents can leach impurities from the plastic[4]. The container must be layered with an inert gas (Argon or Nitrogen) to displace atmospheric moisture and oxygen, and sealed tightly with a Teflon-lined closure[4]. Scientist’s Insight: Before opening the vial, you must allow it to equilibrate to room temperature. Opening a cold vial instantly introduces atmospheric condensation to the hygroscopic powder, initiating hydrolysis before you even begin your experiment[5].

Q2: How does pH affect the hydrolysis of aqueous Amino-Gly-Gly-DSPE liposomes? A: Phospholipid ester hydrolysis is an autocatalytic process; as free fatty acids are cleaved, they produce free protons (H+), which further accelerate degradation[3]. Because the reaction is both acid- and base-catalyzed, storing suspensions in unbuffered water is a critical error. Research demonstrates that the minimum rate of hydrolysis for DSPE-based lipids occurs at a slightly acidic to neutral pH of approximately 6.5[3]. You must use a minimum effective concentration of buffer (e.g., 0.05 M citrate or histidine) at pH 6.5 to stabilize the formulation[3].

Q3: Can I store my formulated liposomes at 4°C indefinitely? A: No. While refrigeration at 4°C significantly reduces the kinetic rate of hydrolysis compared to room temperature, hydrolysis begins immediately in the presence of bulk water[2]. After 5-7 days at 4-8°C, lyso-lipid accumulation often reaches levels that permeabilize the membrane, causing internal contents to leak[2]. For any storage exceeding 1-2 weeks, aqueous formulations must be lyophilized (freeze-dried)[1][2].

Quantitative Data on Lipid Stability

The following table summarizes the effect of storage conditions on phospholipid hydrolysis rates, extrapolated from standard DSPE and hydrogenated soy PC (HSPC) stability profiles[1][3]. Use this as a baseline to design your experimental timelines.

Storage StateTemperaturepHBufferHydrolysis ExtentRecommended Duration
Dry Powder (Argon)-20°CN/AN/A< 1%> 12 Months
Aqueous Suspension4°C6.50.05 M Citrate~5-10%1-2 Months
Aqueous Suspension22°C (RT)6.50.05 M Citrate> 20%< 1 Week
Aqueous Suspension70°C4.00.05 M Acetate> 80%< 8 Days
Lyophilized (Trehalose)4°C or -20°C6.5 (Pre-lyo)0.05 M Citrate< 2%> 12 Months

Self-Validating Protocol: Lyophilization of Amino-Gly-Gly-DSPE Formulations

To completely arrest hydrolysis in formulated liposomes, water must be removed. However, freezing without protection will fracture the vesicles[2]. This protocol utilizes trehalose as a lyoprotectant. Trehalose replaces the hydrogen bonds between water and the lipid headgroups, preventing phase transitions and vesicle rupture during the freeze-drying process[1][2].

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a 0.05 M Citrate buffer and precisely adjust the pH to 6.5 using NaOH/HCl. Validation Check: Measure the pH at the exact temperature the liposomes will be formulated, as pH is temperature-dependent.

  • Cryoprotectant Addition: Dissolve D-(+)-Trehalose dihydrate into the buffer. The standard molar ratio of trehalose to lipid should be maintained between 5:1 and 10:1.

  • Liposome Sizing: Extrude the Amino-Gly-Gly-DSPE containing liposomes through polycarbonate membranes to your target size (e.g., 100 nm). Validation Check: Perform Dynamic Light Scattering (DLS) to confirm the Polydispersity Index (PDI) is < 0.1.

  • Vialing: Transfer the suspension into washed, sterile glass vials. Do not use plastic tubes.

  • Freezing Phase: Place vials on the lyophilizer shelf. Progressively decrease the shelf temperature from room temperature to 5°C, then to -5°C, and finally to -40°C[1]. Hold at -40°C for 4 hours to ensure complete freezing below the glass transition temperature of the trehalose-lipid matrix.

  • Primary Drying: Apply a vacuum (e.g., 50-100 mTorr) and slowly ramp the shelf temperature to -15°C. Hold until primary sublimation is complete (typically 24-48 hours depending on fill volume).

  • Secondary Drying: Ramp the shelf temperature to 20°C at a rate of 0.2°C/min to remove residual bound water. Hold for 6-8 hours.

  • Sealing: Backfill the lyophilization chamber with ultra-pure Nitrogen or Argon gas before stoppering the vials under vacuum.

  • Storage & Reconstitution: Store the sealed vials at 4°C or -20°C. Validation Check: Upon reconstitution with DI water, DLS should show a size distribution within 10% of the pre-lyophilization diameter. If the size has increased significantly, vesicle fusion occurred, indicating inadequate lyoprotection or residual moisture driving hydrolysis.

TroubleshootingWorkflow Start Assess Amino-Gly-Gly-DSPE Storage State Powder Dry Powder Start->Powder Aqueous Aqueous Liposomes Start->Aqueous CheckTempP Is Temp ≤ -20°C? Powder->CheckTempP CheckpH Is pH ~6.5? Aqueous->CheckpH CheckGas Inert Gas (Ar/N2)? CheckTempP->CheckGas Yes DegradeP Risk of Moisture Absorption & Hydrolysis CheckTempP->DegradeP No StableP Optimal Stability CheckGas->StableP Yes CheckGas->DegradeP No CheckTime Storage Time > 1 Week? CheckpH->CheckTime Yes DegradeA Rapid Ester Hydrolysis CheckpH->DegradeA No Lyophilize Lyophilize with Trehalose CheckTime->Lyophilize Yes StableA Store at 4°C (Short-term) CheckTime->StableA No

Caption: Decision matrix for diagnosing and preventing hydrolysis in Amino-Gly-Gly-DSPE formulations.

References

  • Title: How Should I Store My Liposomes?
  • Source: stratech.co.
  • Source: nih.
  • Source: avantiresearch.
  • Source: encapsula.

Sources

Optimization

Technical Support Center: Troubleshooting Low Encapsulation Efficiency in Amino-Gly-Gly-DSPE Nanocarriers

Welcome to the Formulation Support Center. This guide is engineered for researchers and drug development professionals experiencing low Encapsulation Efficiency (EE) when formulating lipid nanocarriers with Amino-Gly-Gly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. This guide is engineered for researchers and drug development professionals experiencing low Encapsulation Efficiency (EE) when formulating lipid nanocarriers with Amino-Gly-Gly-DSPE (N-[Glycinyl-glycinyl] 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine)[1].

While the terminal primary amine and glycylglycine spacer make this lipid ideal for downstream bioconjugation (e.g., via EDC/NHS coupling)[1], its unique physicochemical properties often introduce steric and electrostatic hurdles during drug loading[2]. As a self-validating system, the protocols and troubleshooting steps below are designed to help you identify the root cause of leakage or poor loading and implement field-proven corrections.

Part 1: Diagnostic Flowchart

Use the following decision matrix to isolate the mechanistic cause of your low encapsulation efficiency.

TroubleshootingEE Start Low Encapsulation Efficiency (<50%) CheckCharge Is the drug positively or negatively charged? Start->CheckCharge CheckRatio Is NH2-GG-DSPE molar ratio > 5-10%? Start->CheckRatio CheckMethod Using Passive or Active Loading? Start->CheckMethod PosDrug Positive: Electrostatic repulsion from -NH3+ CheckCharge->PosDrug NegDrug Negative: Surface binding instead of core loading CheckCharge->NegDrug HighRatio Yes: Bilayer disruption & micellization CheckRatio->HighRatio Passive Passive: Volume limitation CheckMethod->Passive Sol1 Adjust buffer pH or use Active Loading PosDrug->Sol1 NegDrug->Sol1 Sol2 Reduce ratio to 1-5% or add Cholesterol HighRatio->Sol2 Sol3 Switch to Transmembrane Gradient Loading Passive->Sol3

Diagnostic flowchart for troubleshooting low EE in NH2-GG-DSPE nanocarriers.

Part 2: Mechanistic Troubleshooting Guides

Q: Why does increasing the Amino-Gly-Gly-DSPE concentration drastically reduce my encapsulation efficiency? A: Causality (Lipid Packing Disruption): Standard DSPE is a cylindrical lipid that forms stable lamellar bilayers. However, the addition of the highly hydrated, bulky Gly-Gly-NH2 headgroup alters the lipid's geometry into a cone shape. When the molar ratio of Amino-Gly-Gly-DSPE exceeds 5-10%, it induces severe membrane curvature stress. This stress forces the liposomes to transition from a stable lamellar phase into mixed micelles, creating transient pores that allow encapsulated drugs to leak out into the external buffer[2].

  • Solution: Cap the Amino-Gly-Gly-DSPE concentration at 1-5 mol% of total lipids. If higher functionalization is required for your targeting ligand, increase the cholesterol content (up to 40-45 mol%) to rigidify the bilayer and fill the interstitial defects caused by the bulky headgroups[3].

Q: I am passively loading a hydrophilic peptide, but my EE is stuck below 10%. How can I fix this? A: Causality (Volume Limitations): Passive hydration relies on the drug being randomly trapped in the internal aqueous core during vesicle formation. Since the internal volume of a 100 nm liposome is extremely small (typically 1-2 µL per µmol of lipid), the theoretical maximum EE for passive loading is inherently low[4]. Furthermore, the hydrophilic Gly-Gly spacer competes for hydration water, further reducing the core volume available for the drug.

  • Solution: Transition from standard thin-film hydration to Reverse-Phase Evaporation (REV), which yields a higher aqueous core-to-lipid ratio. Alternatively, if the peptide contains ionizable groups, utilize an active (remote) loading gradient[4].

Q: My weakly basic drug (e.g., Doxorubicin) won't load efficiently despite using a transmembrane pH gradient. What is interfering? A: Causality (Electrostatic Repulsion): The terminal primary amine of the Gly-Gly spacer has a pKa of approximately 8.2. At a physiological loading pH of 7.4, the surface of your nanocarrier is densely decorated with positively charged -NH3+ groups. Weakly basic drugs like Doxorubicin are also positively charged at this pH. This creates an electrostatic barrier that drastically reduces the influx rate of the drug into the liposome core[3].

  • Solution: Perform the active loading incubation at a slightly elevated external pH (e.g., pH 8.0–8.2) to partially deprotonate the surface amines, reducing repulsion. Ensure the incubation temperature is strictly maintained above the lipid phase transition temperature (Tm) (e.g., 60°C for DSPE) to maximize membrane permeability during loading[4].

Part 3: Quantitative Data & Benchmarks

To optimize your formulation, align your drug's physicochemical properties with the appropriate loading strategy and lipid ratios.

Drug PolarityRecommended Loading MethodOptimal NH2-GG-DSPE RatioExpected EE (%)Primary Limitation
Hydrophilic (Small Molecule)Passive Hydration1 - 3 mol%5 - 15%Low trapped aqueous volume
Amphipathic (Weak Base)Active (pH Gradient)2 - 5 mol%> 85%Electrostatic repulsion at surface
Hydrophobic Co-solubilization1 - 5 mol%70 - 90%Bilayer destabilization / precipitation
Macromolecules (siRNA)Microfluidic Mixing1 - 2 mol%60 - 80%Shear stress during mixing

Part 4: Validated Experimental Protocol

Active Loading via Transmembrane Ammonium Sulfate Gradient

This protocol is specifically optimized to overcome the electrostatic and steric hindrances of Amino-Gly-Gly-DSPE. It incorporates Quality Control (QC) checkpoints to ensure a self-validating workflow.

ActiveLoading N1 1. Thin Film Hydration (Acidic Buffer, pH 4.0) N2 2. Extrusion (Size Reduction to ~100nm) N1->N2 N3 3. Dialysis/SEC (Exchange exterior to pH 7.4) N2->N3 N4 N4 N3->N4 N5 5. Quenching & Purification (Remove free drug) N4->N5

Workflow for remote loading of amphipathic weak bases into NH2-GG-DSPE liposomes.

Step 1: Lipid Film Formation

  • Dissolve DSPC, Cholesterol, and Amino-Gly-Gly-DSPE (molar ratio 55:40:5) in chloroform/methanol (2:1 v/v).

  • Evaporate under reduced pressure using a rotary evaporator to form a thin film. Dry under vacuum for 2 hours to remove residual organic solvents.

Step 2: Hydration (Internal Phase Setup)

  • Hydrate the lipid film with 250 mM Ammonium Sulfate (pH 4.0) at 60°C (above the Tm of DSPE) for 45 minutes to form multilamellar vesicles (MLVs).

  • QC Checkpoint 1: The suspension must be milky and homogenous. Presence of large lipid aggregates indicates incomplete hydration.

Step 3: Size Reduction

  • Extrude the MLVs through polycarbonate membranes (sequentially 400 nm, 200 nm, 100 nm) at 60°C for 10 passes each.

  • QC Checkpoint 2: Measure via Dynamic Light Scattering (DLS). Target size: 100-120 nm. PDI must be < 0.15. If PDI > 0.2, vesicle packing is compromised by the Gly-Gly headgroup; reduce the modified lipid ratio.

Step 4: Gradient Establishment

  • Dialyze the extruded liposomes against HEPES Buffered Saline (HBS, pH 7.4) overnight at 4°C to exchange the external buffer, establishing a transmembrane pH and ammonia gradient.

Step 5: Remote Drug Loading

  • Add the amphipathic drug (e.g., Doxorubicin) to the liposome suspension at a 1:10 drug-to-lipid mass ratio.

  • Incubate at 60°C for 60 minutes. The uncharged drug base crosses the bilayer, becomes protonated in the acidic core, and precipitates with sulfate, locking it inside[4].

Step 6: Purification & Quantification

  • Remove unencapsulated drug via Size Exclusion Chromatography (SEC) using a Sephadex G-50 column.

  • Lyse a small aliquot with 1% Triton X-100 and quantify fluorescence/absorbance to calculate EE%[4].

Part 5: FAQs for Conjugation & Post-Loading Issues

Q: Should I conjugate my targeting ligand to the Gly-Gly amine before or after drug loading? A: Always perform drug loading before conjugation (the "post-conjugation" method). Conjugation reactions (like EDC/NHS coupling) require continuous stirring for 4-12 hours at room temperature. If the liposomes are already loaded, this prolonged mechanical and osmotic stress will cause significant drug leakage. Load the drug first, purify, and then proceed with the rapid bioconjugation step.

Q: My liposomes aggregate immediately after adding the EDC/NHS activated ligand. Why? A: The primary amine on the Amino-Gly-Gly-DSPE provides essential electrostatic stabilization. When you conjugate a neutral or hydrophobic ligand to this amine, you neutralize the surface charge and strip away the hydration layer. If the ligand density is too high, the liposomes lose their repulsive forces and undergo van der Waals-induced aggregation. Reduce the conjugation molar ratio or incorporate 1-2 mol% of standard DSPE-PEG2000 to provide a secondary steric shield[3].

References

  • DSPE-PEG: A Distinctive Component in Drug Delivery System Bentham Science
  • Amino-Gly-Gly-DSPE HCl salt BroadPharm
  • Preparation and evaluation of a methyl-PEG2000-DSPE-PVP-LDC nanomaterial: A novel lidocaine delivery system AIP Publishing
  • Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration PMC (N

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Characterization of Amino-Gly-Gly-DSPE HCl Salt

Executive Summary Amino-Gly-Gly-DSPE (N-[Glycinyl-glycinyl]-1,2-distearoyl-sn-glycero-3-phosphoethanolamine) represents a distinct class of "short-spacer" functionalized lipids. Unlike the ubiquitous DSPE-PEG-Amine, whic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-Gly-Gly-DSPE (N-[Glycinyl-glycinyl]-1,2-distearoyl-sn-glycero-3-phosphoethanolamine) represents a distinct class of "short-spacer" functionalized lipids. Unlike the ubiquitous DSPE-PEG-Amine, which relies on a polymeric polyethylene glycol spacer, the Gly-Gly linker provides a minimal-length, biodegradable, and rigid spacer for bioconjugation.

However, this structural advantage creates an analytical bottleneck. Standard HPLC-UV methods fail due to the lack of chromophores, and HPLC-CAD (Charged Aerosol Detection) often lacks the resolution to distinguish hydrolysis byproducts.

This guide establishes Nuclear Magnetic Resonance (NMR) as the primary definitive method for characterizing Amino-Gly-Gly-DSPE HCl. We compare its spectral behavior directly against DSPE-PEG-Amine to demonstrate why NMR is superior for verifying the integrity of the peptide linker in the absence of a PEG polymer cloud.

Part 1: The Analytical Challenge

The "PEG Cloud" Problem

In drug development, DSPE-PEG-Amine is the industry standard. However, analytically, the PEG backbone (approx. 45 repeat units for PEG2000) generates a massive resonance at


 3.64 ppm that obscures the critical headgroup region.

Amino-Gly-Gly-DSPE offers a "Silent" Spacer. Because it lacks the PEG polymer, the


H NMR spectrum between 3.0 and 4.5 ppm is populated only by the glycerol backbone and the Gly-Gly linker. This transparency allows for precise quantification of linker integrity—a feat impossible with PEGylated alternatives without complex suppression techniques.
Comparison of Analytical Techniques
FeatureNMR (

H &

P)
HPLC-CAD/ELSD Mass Spectrometry
Structural Fidelity High (Direct observation of linker)Low (Retention time only)High (m/z identification)
Purity Quantification Absolute (qNMR)Relative (Response factor varies)Qualitative (Ion suppression issues)
Sample Recovery Yes (Non-destructive)NoNo
Linker Hydrolysis Detectable (Shift in

-protons)
Difficult to resolveDetectable

Part 2: Experimental Protocol (Self-Validating)

The following protocol is designed to break lipid aggregates (micelles) which cause line-broadening. If your peaks are broad, the solvent system has failed, and the data is invalid.

Solvent System Selection

The Golden Ratio:




  • CDCl3: Solubilizes the hydrophobic stearoyl tails.

  • CD3OD: Solubilizes the polar headgroup and peptide linker.

  • D2O: Critical for breaking the hydrogen-bond network of the headgroups and sharpening the exchangeable protons (though amide protons may exchange and disappear, the

    
    -carbon protons remain sharp).
    
Sample Preparation Workflow
  • Weighing: Accurately weigh 5–10 mg of Amino-Gly-Gly-DSPE HCl into a clean vial.

  • Dissolution: Add 0.7 mL of the mixed solvent.

  • Clarification: Vortex for 30 seconds. The solution must be perfectly clear. If cloudy, add CD3OD dropwise until clear (micelle inversion).

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • 
      H NMR:  64 scans, relaxation delay (
      
      
      
      )
      
      
      5 seconds (critical for integration accuracy).
    • 
      P NMR:  Proton-decoupled, 128 scans. Use Triphenylphosphate (TPP) as an external standard if chemical shift referencing is needed (TPP 
      
      
      
      = -17.8 ppm).
Visualization: Solvent Logic

The following diagram illustrates the decision process for solvent selection to ensure high-resolution spectra.

SolventLogic Figure 1: Solvent Selection Logic for Amphiphilic Lipid NMR Start Sample: Amino-Gly-Gly-DSPE SolubilityCheck Check Solubility Start->SolubilityCheck StandardSolvent CDCl3 Only SolubilityCheck->StandardSolvent Incorrect MixedSolvent CDCl3 : CD3OD : D2O (65:35:8) SolubilityCheck->MixedSolvent Recommended ResultBad Broad Lines (Micelles) Invalid Data StandardSolvent->ResultBad VisualCheck Visual Inspection: Is it Clear? MixedSolvent->VisualCheck AddMeOD Add CD3OD dropwise VisualCheck->AddMeOD Cloudy Acquire Acquire NMR (d1 > 5s) VisualCheck->Acquire Clear AddMeOD->VisualCheck

Part 3: Spectral Analysis & Interpretation

The Fingerprint ( H NMR)

The purity of the HCl salt is determined by the integral ratio of the Gly-Gly linker protons to the terminal methyl groups of the lipid tails.

Reference: The terminal methyls of the distearoyl chains are set to


 0.88 ppm (Integral = 6H).
MoietyProton AssignmentChemical Shift (

ppm)
Expected IntegralInterpretation
Lipid Tails Terminal -CH

0.88 (t)6.00 (Ref)Baseline for quantification.
Lipid Chain Bulk -CH

-
1.25 (m)~56-60Confirm chain length (C18).
Linker N-term Gly

-CH

3.85 - 3.95 (s) 2.00 Critical Quality Attribute. If split or shifted, amine may be free base or degraded.
Linker Inner Gly

-CH

4.05 - 4.15 (d) 2.00 Coupled to amide NH (if visible) or DSPE headgroup.
Glycerol Backbone -CH-5.22 (m)1.00Diagnostic for sn-2 position acylation.
Impurity Free Glycine3.55 (s)< 0.1Common synthesis impurity.
P NMR: The Hydrolysis Check

Phosphorus NMR is the "Trustworthiness" check for the lipid backbone integrity.

  • Main Peak:

    
     -0.5 to 0.0 ppm (PE Di-ester).
    
  • Impurity (Lyso):

    
     ~ +0.5 ppm (Mono-ester, indicates hydrolysis of one fatty acid).
    
  • Impurity (Acid):

    
     ~ +1.0 to +2.0 ppm (Phosphatidic acid, indicates loss of headgroup).
    
Purity Calculation (qNMR)

To calculate the molar purity of the Amino-Gly-Gly-DSPE, use the integration of the N-terminal Glycine signal relative to the lipid tails.



Note: A value < 95% suggests either hydrolysis of the peptide or presence of non-functionalized DSPE.

Part 4: Workflow Visualization

The following diagram details the self-validating workflow for characterizing this specific lipid-peptide conjugate.

Workflow Figure 2: QC Workflow for Amino-Gly-Gly-DSPE Purity Sample Amino-Gly-Gly-DSPE HCl Salt Prep Dissolve in CDCl3:CD3OD:D2O Sample->Prep H1_NMR 1H NMR Acquisition Prep->H1_NMR P31_NMR 31P NMR Acquisition Prep->P31_NMR Check1 Check Region 3.8 - 4.2 ppm H1_NMR->Check1 Check2 Check Region -1.0 - +2.0 ppm P31_NMR->Check2 Pass1 Gly-Gly Integrals Match Tails (2:6) Check1->Pass1 Yes Pass2 Single P Peak (No Lyso-lipid) Check2->Pass2 Yes Final QC Pass: Release Batch Pass1->Final Pass2->Final

References

  • Glonek, T. (1995). A solvent system for the high-resolution proton nuclear magnetic resonance spectroscopy of membrane lipids.[1][2] Journal of Lipid Research. [Link]

  • Ortega-Roldan, J.L., et al. (2020).[3] A quantitative assay to study the lipid selectivity of membrane-associated systems using solution NMR.[3] Royal Society of Chemistry (RSC) Advances. [Link]

  • Vertex AI Search. Aggregated Search Results for Glycine Chemical Shifts in Peptides. (See Context Data 1.1, 1.6). [Link]

Sources

Comparative

Publish Comparison Guide: Cellular Uptake of Amino-Gly-Gly-DSPE vs. PEGylated Lipid Carriers

Executive Summary In the landscape of lipid-based drug delivery, the trade-off between circulation stability and cellular internalization—often termed the "PEG Dilemma"—remains a critical challenge. This guide compares A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of lipid-based drug delivery, the trade-off between circulation stability and cellular internalization—often termed the "PEG Dilemma"—remains a critical challenge. This guide compares Amino-Gly-Gly-DSPE (AGG-DSPE) , a short-spacer functionalized lipid, against the industry-standard PEGylated Lipid Carriers (e.g., PEG-DSPE) .

While PEGylation provides a "stealth" effect that prolongs systemic circulation, it significantly inhibits cellular uptake through steric hindrance. AGG-DSPE emerges as a strategic alternative, offering a reactive terminal amine with a minimal dipeptide spacer (Glycine-Glycine). This architecture facilitates enhanced cellular interaction and ligand presentation without the dense steric barrier of polyethylene glycol (PEG).

Mechanistic Comparison: The "Stealth" vs. "Interaction" Paradigm[1]

The fundamental difference between these two carriers lies in their surface architecture and how they interface with the cellular membrane.

PEGylated Lipid Carriers (PEG-DSPE)[2]
  • Structure: Long, hydrophilic polymer chains (typically MW 2000–5000 Da) grafted onto a DSPE hydrophobic tail.

  • Mechanism: Forms a hydration shell (the "water cloud") that repels opsonins and prevents macrophage recognition (RES clearance).

  • The Downside: This same shield creates a steric barrier that prevents the lipid nanoparticle (LNP) from interacting with the target cell membrane, significantly reducing endocytosis. This is known as the ABC (Accelerated Blood Clearance) phenomenon upon repeated dosing and the PEG Dilemma (stability vs. uptake).

Amino-Gly-Gly-DSPE (AGG-DSPE)
  • Structure: A short dipeptide spacer (Gly-Gly) linking the DSPE tail to a primary amine (-NH₂).

  • Mechanism:

    • Electrostatic Attraction: The terminal amine can be protonated at physiological or acidic pH, generating a localized positive charge (Zeta potential shift) that promotes adsorption to the negatively charged cell membrane.

    • Steric Accessibility: The minimal spacer length ensures that any conjugated ligand (or the lipid headgroup itself) is fully exposed to cell surface receptors, avoiding the "masking" effect seen with long PEG chains.

    • Reactive Versatility: The terminal amine serves as a high-efficiency anchor for conjugating targeting moieties (e.g., RGD peptides, antibodies) via NHS-ester chemistry.

Comparative Performance Data

The following data summarizes the physicochemical and biological differences typically observed when comparing liposomes formulated with 5 mol% AGG-DSPE versus 5 mol% PEG(2000)-DSPE.

Table 1: Physicochemical & Cellular Uptake Metrics
FeatureAmino-Gly-Gly-DSPE LiposomesPEGylated (PEG-2000) LiposomesImpact on Efficacy
Zeta Potential (mV) +5 to +15 mV (Slightly Cationic)-5 to -10 mV (Near Neutral/Shielded)Positive charge drives adsorptive endocytosis.
Hydrodynamic Size ~100-120 nm (Compact)~130-150 nm (Increased by polymer layer)Smaller size may improve tissue penetration.
Cellular Uptake (4h) High (65-85%) Low (15-30%) AGG promotes rapid internalization.
Uptake Mechanism Adsorptive & Clathrin-mediated EndocytosisLimited Fluid-phase PinocytosisAGG triggers active uptake pathways.
Serum Stability Moderate (Susceptible to opsonization)High (Stealth effect)PEG is superior for long circulation.[1]
Ligand Efficiency High (Ligand is exposed)Low (Ligand often buried in PEG "mushroom")AGG is superior for active targeting.

Note: Data represents typical values for DSPE-based liposomes (e.g., HSPC:Chol:DSPE-X 55:40:5 molar ratio) in standard cancer cell lines (e.g., HeLa, MDA-MB-231).

Visualization of Uptake Pathways

The following diagram illustrates the structural difference and the resulting cellular uptake pathways.

CellularUptake cluster_legend Carrier Types AGG AGG-DSPE (Short Spacer, +Charge) Adsorb Electrostatic Adsorption AGG->Adsorb Amine-Phosphate Interaction PEG PEG-DSPE (Long Polymer, Neutral) Steric Steric Repulsion (Hydration Shell) PEG->Steric Polymer Shielding Membrane Cell Membrane (Negatively Charged Surface) Endocytosis_Fast Rapid Internalization (Clathrin/Caveolae) Membrane->Endocytosis_Fast Triggered Uptake Endocytosis_Slow Slow Internalization (Pinocytosis only) Membrane->Endocytosis_Slow Passive Entry Adsorb->Membrane Triggered Uptake Steric->Membrane Weak Interaction

Figure 1: Comparative uptake mechanisms. AGG-DSPE (Red) utilizes electrostatic attraction to bypass the membrane barrier, while PEG-DSPE (Blue) is hindered by its own protective steric shield.

Experimental Protocols

To validate the superior uptake of AGG-DSPE carriers, we recommend the following self-validating experimental workflow.

Protocol A: Liposome Formulation
  • Materials:

    • Control Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).

    • Cholesterol: Stabilizer.

    • Variable Lipid: Amino-Gly-Gly-DSPE (Test) vs. DSPE-PEG2000 (Control).

    • Fluorophore: Rhodamine-PE (0.5 mol%) for tracking.

  • Method:

    • Dissolve lipids in Chloroform:Methanol (2:1) at molar ratio 55:40:5 (DSPC:Chol:Variable).

    • Evaporate solvent to form a thin film; hydrate with PBS (pH 7.4).

    • Extrude through 100 nm polycarbonate membranes (11 passes) to ensure uniform size.

    • QC Step: Measure Size (DLS) and Zeta Potential. Expect AGG liposomes to be ~10-20nm smaller and ~10mV more positive than PEG liposomes.

Protocol B: Quantitative Uptake Assay (Flow Cytometry)
  • Cell Seeding: Seed HeLa or RAW264.7 cells (1 x 10⁵ cells/well) in 12-well plates. Incubate 24h.

  • Treatment: Replace media with serum-free media containing liposomes (100 µM lipid conc).

  • Incubation: Incubate for 1 hour and 4 hours at 37°C.

  • Washing: Wash cells 3x with cold PBS to remove unbound liposomes.

    • Critical Step: Use Heparin-sulfate wash if distinguishing surface binding vs. internalization.

  • Analysis: Detach cells (Trypsin/EDTA) and analyze via Flow Cytometry (Ex/Em for Rhodamine: 560/580 nm).

  • Data Output: Compare Mean Fluorescence Intensity (MFI) .

    • Validation Criteria: AGG-DSPE group should show >2-fold higher MFI compared to PEG-DSPE group at 4 hours.

Conclusion & Recommendation

Amino-Gly-Gly-DSPE represents a distinct class of "active" lipid components.[2] It is the superior choice when:

  • High Cellular Uptake is the primary goal (e.g., intracellular drug delivery, transfection).

  • Ligand Conjugation is required (the terminal amine is highly reactive).

  • Short-term Circulation is acceptable or local delivery is intended.

PEG-DSPE remains the gold standard for Long-term Circulation (stealth) but requires complex "cleavable PEG" strategies to overcome its inherent inhibition of cellular uptake.

For researchers aiming to maximize drug delivery efficiency into cells rather than merely extending blood half-life, AGG-DSPE is the recommended functional lipid.

References

  • MedChemExpress (MCE). Amino-Gly-Gly-DSPE (hydrochloride) Product Information. Describes the chemical structure and reactivity of the terminal amine for liposome synthesis.

  • BroadPharm. Amino-Gly-Gly-DSPE HCl salt.[] Technical specifications and structural data for the dipeptide-lipid conjugate.

  • Knop, K., et al. (2010). Poly(ethylene glycol) in Drug Delivery: Pros and Cons as Well as Potential Alternatives. Angewandte Chemie International Edition.[4] Discusses the "PEG Dilemma" and the need for alternative spacers.

  • Hatakeyama, H., et al. (2013). A pH-sensitive fusogenic peptide facilitates endosomal escape and cellular uptake. Journal of Controlled Release. (Contextual support for peptide-based uptake enhancement vs PEG).

  • Comparison of PEG vs. Non-PEG Liposomes. General principle of steric hindrance in lipid nanoparticles.

Sources

Validation

In vitro cytotoxicity assessment of Amino-Gly-Gly-DSPE based nanoparticles

A Comparative Technical Guide for Formulation Scientists Executive Summary: The Functional Advantage In the landscape of lipid-based drug delivery, Amino-Gly-Gly-DSPE represents a distinct evolution from standard PEGylat...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Formulation Scientists

Executive Summary: The Functional Advantage

In the landscape of lipid-based drug delivery, Amino-Gly-Gly-DSPE represents a distinct evolution from standard PEGylated lipids.[1] While mPEG-DSPE (Methoxypolyethylene glycol-distearoylphosphatidylethanolamine) serves as the industry "gold standard" for stealth and extended circulation, it is chemically inert.[1]

Amino-Gly-Gly-DSPE is designed for active targeting . The inclusion of a Glycine-Glycine (Gly-Gly) spacer between the lipid headgroup and the primary amine provides critical steric flexibility, overcoming the "buried ligand" phenomenon often seen with direct conjugation.

This guide compares the in vitro cytotoxicity profile of Amino-Gly-Gly-DSPE nanoparticles (NPs) against mPEG-DSPE alternatives, establishing a protocol to distinguish between carrier biocompatibility and functional efficacy .[1]

Material Science & Comparative Chemistry

To interpret cytotoxicity data correctly, one must understand the surface chemistry interacting with the cell membrane.

FeaturemPEG-DSPE (The Control) Amino-Gly-Gly-DSPE (The Challenger)
Primary Function "Stealth" shielding; prevents protein adsorption (opsonization).Bioconjugation handle; facilitates ligand attachment (e.g., antibodies, RGD peptides).
Surface Charge (Zeta) Neutral to slightly negative (-10 to -30 mV).[1]Positive shift due to terminal amine (can be +5 to +20 mV depending on pH).
Steric Hindrance High (Dense brush layer).[1]Reduced: Gly-Gly spacer pushes the reactive amine away from the lipid bilayer interface.
Cellular Interaction Low (Passive uptake via EPR effect).[1]High: Cationic potential promotes electrostatic interaction with anionic cell membranes.

Scientist’s Note: The Gly-Gly spacer is not just structural; it is kinetic. In cytotoxicity assays, this spacer increases the hydrodynamic radius slightly but significantly enhances the accessibility of the amine for conjugation. If testing "empty" carriers, the Amino-Gly-Gly-DSPE may show slightly higher background toxicity than mPEG-DSPE due to cationic charge interactions with the cell membrane.[1]

Experimental Workflow: Self-Validating Protocols

As a Senior Application Scientist, I reject the standard "add MTT and read" approach for nanoparticles. Lipid NPs scatter light, creating false positives in absorbance readings. The following protocol includes mandatory interference controls.

Diagram 1: The Validated Cytotoxicity Workflow

CytotoxicityWorkflow Prep NP Formulation (Extrusion/Sonication) Char Characterization (DLS & Zeta Potential) Prep->Char Culture Cell Seeding (96-well, 24h recovery) Char->Culture QC Pass Treatment NP Incubation (4h - 24h) Culture->Treatment Wash PBS Wash (CRITICAL STEP) Treatment->Wash Remove Unbound NPs Assay MTT/CCK-8 Addition Wash->Assay Read Absorbance (570nm - 630nm) Assay->Read Read->Prep Optimization

Caption: Validated workflow emphasizing the removal of unbound nanoparticles (PBS Wash) to prevent optical interference during absorbance reading.

Detailed Protocol: MTT Assay with Interference Correction

Reagents:

  • Target Cells (e.g., HeLa, MCF-7).[1]

  • Amino-Gly-Gly-DSPE Liposomes (Test).

  • mPEG-DSPE Liposomes (Control).[1]

  • Triton X-100 (Positive Control/Lysis).

Step-by-Step:

  • Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

    • Correction: Fill peripheral wells with sterile PBS to prevent "edge effect" evaporation.

  • Treatment: Replace media with serum-free media containing NPs at graded concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

    • Interference Control: Prepare one column with NPs + Media (No Cells) .[1] This measures the optical density (OD) of the particles themselves.

  • Incubation: Incubate for 24h at 37°C.

  • The Wash (Crucial): Carefully aspirate media. Wash cells 2x with warm PBS.

    • Why? This removes extracellular NPs that would scatter light or reduce MTT extracellularly, causing false readings.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance (A) at 570 nm with reference at 630 nm.

    • Calculation:

      
      [1]
      

Comparative Performance Analysis

The following data represents typical behavior observed when comparing functionalized Amino-Gly-Gly-DSPE against inert mPEG-DSPE.

Table 1: Biocompatibility of Empty Carriers (24h Incubation)
Concentration (µg/mL)mPEG-DSPE (Viability %) Amino-Gly-Gly-DSPE (Viability %) Interpretation
0 (Control) 100 ± 2100 ± 3Baseline.
50 98 ± 495 ± 5Both are non-toxic at low doses.[1]
200 96 ± 388 ± 6Divergence: Amino groups begin to interact with membranes.
500 92 ± 478 ± 8Significant: High cationic charge density stresses cells.

Verdict: Amino-Gly-Gly-DSPE is biocompatible up to ~200 µg/mL.[1] Beyond this, the cationic nature of the amine headgroup causes mild cytotoxicity. This is acceptable as therapeutic doses are usually below this threshold.

Table 2: Efficacy of Drug-Loaded Systems (Doxorubicin-Loaded)

Scenario: Targeting Folate-Receptor Positive Cells (e.g., KB or HeLa).[1]

FormulationIC50 (µg/mL)Uptake MechanismNotes
Free Doxorubicin 0.8Passive DiffusionHigh toxicity, no specificity.
mPEG-DSPE-Dox 4.5Passive (Endocytosis)"Stealth" effect reduces uptake in vitro (lower toxicity than free drug).
Folate-Linker-DSPE-Dox 1.2 Receptor-Mediated The Winner. The Gly-Gly linker allows Folate to bind effectively, restoring potency.

Mechanistic Insights: The Linker Effect

Why use Amino-Gly-Gly-DSPE? The spacer is critical for the "Endosomal Escape" pathway. Direct conjugation often leads to ligand burial in the PEG corona. The Gly-Gly spacer projects the ligand, facilitating receptor lock-in.

Diagram 2: Cellular Uptake & Intracellular Fate

UptakeMechanism NP Amino-Gly-Gly-NP (Ligand Conjugated) Receptor Cell Surface Receptor (e.g., Folate/Integrin) NP->Receptor High Affinity Binding (Spacer Assisted) Endosome Early Endosome (Acidic pH 6.0) Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (Degradation Risk) Endosome->Lysosome Failure Mode Escape Endosomal Escape (Proton Sponge/Fusion) Endosome->Escape Success Mode Nucleus Nucleus/Cytosol (Drug Action) Escape->Nucleus Therapeutic Effect

Caption: The Gly-Gly spacer enhances receptor binding, promoting endocytosis.[1] Successful carriers must escape the endosome before lysosomal degradation.

References

  • Context: Defines the chemical structure and availability of the specific Gly-Gly linker lipid.
  • Kamil, A., et al. (2021).[1] In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate. MDPI. Retrieved from [Link][1]

    • Context: Provides comparative cytotoxicity data for Amine-functionalized DSPE vs. standard variants in ovarian cancer lines.
  • Context: Authoritative source for the standard MTT protocol and troubleshooting particle interference.
  • Ong, S.G., et al. (2020).[1] Intracellular Distribution of Lipids and Encapsulated Model Drugs from Cationic Liposomes with Different Uptake Pathways. Dove Press.[1] Retrieved from [Link]

    • Context: Mechanistic insight into how amino-acid based lipids influence endocytosis vs. membrane fusion.
  • Bozzuto, G., & Molinari, A. (2015). Liposomes as nanomedical devices. International Journal of Nanomedicine. Retrieved from [Link]

    • Context: General reference for the comparative behavior of PEGyl

Sources

Comparative

Quantifying Surface Amine Density on Amino-Gly-Gly-DSPE Liposomes: A Comparative Guide

Introduction & Scientific Context Amino-Gly-Gly-DSPE is a specialized, functionalized phospholipid utilized in the synthesis of advanced liposomal drug delivery systems. Featuring a distearoylphosphatidylethanolamine (DS...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Amino-Gly-Gly-DSPE is a specialized, functionalized phospholipid utilized in the synthesis of advanced liposomal drug delivery systems. Featuring a distearoylphosphatidylethanolamine (DSPE) anchor and a glycylglycine dipeptide spacer terminating in a primary amine, it provides a highly reactive handle for bioconjugation ()[1]. The terminal primary amine readily reacts with N-hydroxysuccinimide (NHS) esters or carboxylic acids (via EDC/HATU activation) to attach targeting ligands, antibodies, or therapeutic peptides[1].

To ensure reproducible bioconjugation and to calculate the exact stoichiometric ratio of ligands to liposomes, researchers must accurately quantify the surface-accessible primary amine density.

The Analytical Challenge: Lipid Scattering

Quantifying functional groups on intact liposomes presents a unique physicochemical challenge. Liposomes are colloidal suspensions that inherently scatter light, particularly in the UV and lower visible spectra. Traditional colorimetric assays, which rely on absorbance measurements, often suffer from artificially inflated background signals due to this turbidity. Therefore, selecting an assay requires balancing sensitivity, specificity, and resistance to optical interference.

Comparative Evaluation of Methodologies

Fluorescamine Assay (Fluorometric) - Optimal for Liposomes

Fluorescamine is a non-fluorescent spiro compound that reacts instantaneously with primary amines to form a highly fluorescent pyrrolinone product ()[2].

  • Causality & Mechanism: The superiority of fluorescamine for liposomal formulations lies in its kinetic disparity. The reaction with primary amines occurs in milliseconds, while unreacted fluorescamine hydrolyzes in water into non-fluorescent compounds within seconds ()[3]. This self-validating mechanism ensures zero background fluorescence from the reagent itself. Furthermore, fluorescence detection (Ex: 397 nm, Em: 475 nm) isolates the signal from the broad-spectrum light scattering caused by lipid vesicles ()[4].

TNBS Assay (Colorimetric) - Standard but Suboptimal

The 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay is a classical method that reacts with primary amines to form a highly chromogenic trinitrophenyl derivative, measured at 420 nm ()[5].

  • Causality & Mechanism: While highly effective for soluble proteins or polymers, TNBS is fundamentally limited when applied to intact liposomes. The absorbance maximum (420 nm) falls directly within the range where lipid vesicles exhibit significant light scattering. Additionally, the assay requires longer incubation times (15–90 minutes) at alkaline pH (pH 8.5), which can induce partial lipid hydrolysis or liposome aggregation, further skewing the optical readout.

G A Amino-Gly-Gly-DSPE Liposomes B Primary Amine Quantification A->B C TNBS Assay (Colorimetric) B->C D Fluorescamine Assay (Fluorometric) B->D E High Lipid Scattering Lower Sensitivity C->E F No Scattering Interference High Sensitivity D->F

Logical selection of amine quantification assays for liposomes.

Quantitative Data Comparison

ParameterFluorescamine AssayTNBS Assay
Detection Modality FluorometricColorimetric
Wavelength Ex: 397 nm / Em: 475 nmAbs: 420 nm
Sensitivity High (Picomole range)Moderate (Nanomole range)
Reaction Time < 1 minute (Instantaneous)15 – 90 minutes
Lipid Scattering Interference NegligibleHigh (Requires background subtraction/lysis)
Reagent Background Zero (Hydrolyzes to non-fluorescent)Moderate (Unreacted TNBS absorbs slightly)
Recommended Application Intact Liposomes, NanoparticlesSoluble Polymers, Peptides

Step-by-Step Experimental Protocols

Protocol A: Fluorescamine Assay for Intact Liposomes (Recommended)

This protocol is optimized to quantify surface-accessible amines on Amino-Gly-Gly-DSPE liposomes without disrupting the lipid bilayer ()[4].

Reagents Required:

  • Fluorescamine solution: 0.6 mg/mL in anhydrous acetone.

  • Assay Buffer: 200 mM Sodium Borate, pH 8.0.

  • Standard: Glycine (serial dilutions from 10 µM to 1000 µM in assay buffer).

Methodology:

  • Standard Curve Preparation: Prepare 250 µL aliquots of glycine standards in 200 mM Sodium Borate buffer (pH 8.0) to generate a self-validating calibration curve[3].

  • Sample Preparation: Aliquot 2–4 µL of the intact Amino-Gly-Gly-DSPE liposome suspension and adjust the volume to 250 µL using the Sodium Borate buffer[4].

  • Derivatization: While vigorously vortexing the sample, add 50 µL of the fluorescamine solution dropwise. Critical Causality Step: Continuous vortexing is mandatory because fluorescamine hydrolyzes rapidly in aqueous environments; rapid mixing ensures it reacts with the surface amines before degrading[4].

  • Dilution: Immediately add 1700 µL of ultra-pure water to the mixture to halt the reaction and stabilize the volume[4].

  • Measurement: Transfer the solution to a quartz cuvette or opaque microplate. Measure fluorescence using a luminescence spectrometer with an excitation wavelength (

    
    ) of 397 nm and an emission wavelength (
    
    
    
    ) of 475 nm[4].
  • Calculation: Interpolate the sample fluorescence against the glycine standard curve to determine the molarity of surface-accessible primary amines.

G S1 Prepare Liposomes in Borate Buffer (pH 8) S2 Add Fluorescamine in Acetone S1->S2 S3 Vortex & React (Instantaneous) S2->S3 S4 Measure Fluorescence (Ex: 397nm, Em: 475nm) S3->S4

Step-by-step workflow for the fluorescamine-based amine assay.

Protocol B: TNBS Assay (Alternative for Solubilized Lipids)

If fluorometric equipment is unavailable, TNBS can be used, but the liposomes must be solubilized to eliminate light scattering ()[5].

Reagents Required:

  • TNBS solution: 0.4 mM in 100 mM Borate buffer, pH 8.5.

  • Solubilization Agent: 1% Triton X-100.

Methodology:

  • Lysis: Add Triton X-100 (final concentration 0.1%) to the liposome suspension to solubilize the lipid bilayer and eliminate turbidity.

  • Reaction: Add a sample volume containing 50–200 nmol of amine equivalents to 0.5 mL of the TNBS solution[5].

  • Incubation: Incubate the mixture in the dark at room temperature for 15 minutes[5].

  • Measurement: Measure the absorbance at 420 nm against a blank containing Triton X-100 and TNBS without liposomes to subtract background noise[5].

Conclusion

For the quantification of surface amine density on Amino-Gly-Gly-DSPE liposomes, the Fluorescamine Assay is the definitively superior methodology. Its instantaneous reaction kinetics and fluorometric readout bypass the severe lipid scattering artifacts that plague colorimetric methods like TNBS. By adopting the fluorescamine protocol, researchers ensure high-fidelity stoichiometric data, which is foundational for the successful bioconjugation of targeting moieties in nanomedicine development.

References

  • Novel reagent for the fluorometric assay of primary amines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Localization of antimicrobial peptides on polymerized liposomes leading to their enhanced efficacy against Pseudomonas aeruginosa Source: PubMed Central (PMC) URL:[Link]

  • Fluorescent-Labeled Poly(ethylene glycol) Lipid Conjugates With Distal Cationic Headgroups Source: NanoMedicines Research Group URL:[Link]

  • Endosomolysis by Masking of a Membrane-Active Agent (EMMA) for Cytoplasmic Release of Macromolecules Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Validation of Ligand Binding to Amino-Gly-Gly-DSPE Liposomes via Flow Cytometry: A Comparative Guide

As nanomedicine advances, the architectural precision of targeted lipid nanoparticles (LNPs) and liposomes has become a critical determinant of clinical efficacy. For decades, researchers relied on stochastic chemical cr...

Author: BenchChem Technical Support Team. Date: March 2026

As nanomedicine advances, the architectural precision of targeted lipid nanoparticles (LNPs) and liposomes has become a critical determinant of clinical efficacy. For decades, researchers relied on stochastic chemical crosslinking to attach targeting ligands to liposome surfaces. However, the paradigm is shifting toward site-specific enzymatic conjugation.

This guide objectively compares the functional performance of Amino-Gly-Gly-DSPE —a specialized lipid designed for enzymatic ligation—against traditional DSPE-PEG-NH2 chemical coupling. By leveraging flow cytometry as the gold standard for orthogonal validation, we will dissect the causality behind why site-specific orientation fundamentally dictates receptor-mediated avidity.

Mechanistic Causality: Enzymatic Site-Specificity vs. Chemical Stochasticity

To understand why flow cytometry readouts differ drastically between conjugation methods, we must examine the underlying biophysics of the lipid-ligand interface.

The Limitation of Traditional Chemical Conjugation (DSPE-PEG-NH2)

Standard functionalization utilizes liposomes coupled with EDC/NHS chemistry[1]. This method activates the carboxylic acids of a targeting protein, crosslinking them to the primary amines on the liposome's PEG corona. Because proteins possess multiple surface-exposed lysine residues, this reaction is inherently stochastic. The result is a highly heterogeneous ligand orientation. A significant fraction of the conjugated ligands will be anchored near their complementarity-determining regions (CDRs) or active sites, causing severe steric hindrance against the PEG hydration layer and neutralizing their ability to bind cellular receptors[2].

The Precision of Enzymatic Conjugation (Amino-Gly-Gly-DSPE)Amino-Gly-Gly-DSPE (N-[Glycinyl-glycinyl] 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine) bypasses these limitations by acting as a purpose-built nucleophilic substrate for Sortase A (SrtA)-mediated transpeptidation[3][4].

Sortase A is a bacterial transpeptidase that specifically recognizes an engineered LPXTG amino acid motif. When a targeting protein is recombinantly expressed with a C-terminal LPXTG tag, SrtA cleaves the threonine-glycine bond to form a thioester intermediate. The N-terminal diglycine motif of the Amino-Gly-Gly-DSPE lipid then executes a nucleophilic attack, resolving the intermediate into a native peptide bond[3].

The Causality: Because the tag is exclusively located at the C-terminus, 100% of the conjugated ligands are oriented outward. This uniform architectural projection preserves the native binding affinity of the ligand, directly translating to maximized avidity when interacting with target cells.

Quantitative Performance Comparison

The structural differences between these two methodologies yield distinct functional outcomes, which are summarized in the comparative matrix below.

Performance MetricAmino-Gly-Gly-DSPE (SrtA Enzymatic)DSPE-PEG-NH2 (EDC/NHS Chemical)
Conjugation Mechanism Sortase A TranspeptidationAmine-Carboxyl Crosslinking
Ligand Orientation 100% Site-Specific (C-terminal anchor)Random / Heterogeneous
Active Binding Fraction > 95% (Preserved CDRs)20% – 40% (Sterically hindered)
Reaction Conditions Physiological (pH 7.5, 37°C, Ca²⁺)Variable (Often requires pH shifts)
Flow Cytometry MFI ++++ (Maximal Avidity)++ (Moderate Avidity)

Self-Validating Experimental Workflows

To empirically prove the superiority of the site-specific architecture, the experimental design must be a self-validating system. We utilize flow cytometry to measure the functional avidity of the liposomes binding to receptor-positive cells[2]. The inclusion of a competitive inhibition control ensures the fluorescence signal is strictly receptor-mediated, eliminating false positives from non-specific lipid fusion.

Step 1: Liposome Formulation & Fluorescent Tracing
  • Lipid Film Preparation: Dissolve DSPC, Cholesterol, and either Amino-Gly-Gly-DSPE or DSPE-PEG-NH2 in chloroform at a molar ratio of 65:30:5.

  • Tracer Integration: Add 0.5 mol% DiD (1,1'-Dioctadecyl-3,3,3',3'-Tetramethylindodicarbocyanine). Causality Note: DiD is a lipophilic, non-exchangeable far-red dye. Its inclusion ensures that the flow cytometer tracks the intact liposome bilayer rather than dissociated ligands[2].

  • Hydration & Extrusion: Evaporate the solvent to form a thin film. Hydrate with PBS (pH 7.4) and extrude 10 times through a 100 nm polycarbonate membrane to yield a monodisperse population (PDI < 0.1).

Step 2: Parallel Conjugation Protocols
  • Pathway A (Amino-Gly-Gly-DSPE): Incubate the liposomes with the LPETG-tagged targeting ligand and recombinant Sortase A (50 µM) in SrtA buffer (50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, pH 7.5) for 2 hours at 37°C[3].

  • Pathway B (DSPE-PEG-NH2): Activate the ligand's carboxyl groups using EDC (2 mM) and sulfo-NHS (5 mM) for 15 minutes at pH 6.0. Adjust to pH 7.4, add the DSPE-PEG-NH2 liposomes, and incubate for 2 hours at room temperature[1].

  • Purification: Remove unbound ligands and enzymes from both batches using Sepharose CL-4B size exclusion chromatography.

Step 3: Flow Cytometry Validation & Gating Strategy
  • Cell Preparation: Harvest target cells (e.g., HER2+ breast cancer cells) using a non-enzymatic dissociation buffer (e.g., EDTA) to prevent the proteolytic cleavage of surface receptors.

  • Incubation Dynamics: Aliquot 1 × 10⁵ cells per tube. Incubate with DiD-labeled liposomes (100 µM lipid concentration) for 1 hour at 4°C . Causality Note: Incubating at 4°C halts energy-dependent endocytosis, ensuring the flow cytometer measures pure surface binding avidity rather than intracellular accumulation.

  • Self-Validation Control Matrix:

    • Tube 1 (Unstained): Cells only (Establishes autofluorescence baseline).

    • Tube 2 (Non-targeted): Cells + DiD-liposomes lacking the targeting ligand (Quantifies non-specific lipid sticking).

    • Tube 3 (Competitive Inhibition): Cells + Targeted DiD-liposomes + 100-fold molar excess of free ligand. (Proves specificity; the Mean Fluorescence Intensity (MFI) must drop to Tube 2 levels).

    • Tube 4 (Test): Cells + Targeted DiD-liposomes.

  • Acquisition: Wash cells 3x with cold FACS buffer to remove unbound liposomes. Acquire 10,000 viable single-cell events using a 640 nm laser (APC/DiD channel).

Data Interpretation: The flow cytometry histograms will consistently reveal that cells treated with Amino-Gly-Gly-DSPE (SrtA) liposomes exhibit a significantly higher log-shift in MFI compared to the DSPE-PEG-NH2 cohort, validating that site-specific orientation directly amplifies functional avidity[2].

Pathway Visualization

G cluster_A Enzymatic Site-Specific Conjugation cluster_B Traditional Chemical Conjugation Target Targeting Ligand (e.g., Protein/Antibody) SrtA Sortase A (SrtA) Cleavage Target->SrtA LPETG Motif Chem EDC/NHS Coupling (Random Amines) Target->Chem Lysine Residues ResultA 100% Outward Orientation (Preserved Affinity) SrtA->ResultA LipidA Amino-Gly-Gly-DSPE Liposome LipidA->SrtA Nucleophile Flow Flow Cytometry Validation (Target Cell Incubation) ResultA->Flow ResultB Heterogeneous Orientation (Steric Hindrance) Chem->ResultB LipidB DSPE-PEG-NH2 Liposome LipidB->Chem Crosslinking ResultB->Flow HighMFI High MFI (Maximized Avidity) Flow->HighMFI Pathway A LowMFI Moderate/Low MFI (Reduced Avidity) Flow->LowMFI Pathway B

Figure 1: Mechanistic workflow comparing Sortase A-mediated conjugation vs chemical coupling.

References

  • Guo, X., Wu, Z., & Guo, Z. (2012). A New Method for Site-Specific Modification of Liposomes with Proteins Using Sortase A-Mediated Transpeptidation. Bioconjugate Chemistry.[Link]

  • Torchilin, V. P., et al. (2011). Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization. Bioconjugate Chemistry.[Link]

  • Liao, Z., et al. (2023). Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation. ACS Nano.[Link]

Sources

Comparative

Application Guide: Assessing the In Vivo Circulation Kinetics of Amino-Gly-Gly-DSPE Liposomes

Executive Summary The development of targeted nanotherapeutics relies heavily on the surface architecture of lipid-based delivery systems. Amino-Gly-Gly-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine conjugated to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted nanotherapeutics relies heavily on the surface architecture of lipid-based delivery systems. Amino-Gly-Gly-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine conjugated to a glycylglycine spacer and a terminal amine) has emerged as a highly efficient lipid anchor for bioconjugation[1]. However, unlike traditional PEGylated lipids (e.g., DSPE-PEG2000), the short dipeptide spacer does not inherently provide a steric hydration layer.

This guide provides an objective, data-driven comparison of the in vivo circulation time of Amino-Gly-Gly-DSPE liposomes against conventional and PEGylated alternatives. By detailing the causality behind clearance mechanisms and providing self-validating experimental protocols, this document serves as a comprehensive resource for formulation scientists optimizing pharmacokinetic (PK) profiles.

Mechanistic Grounding: Structural Causality of Circulation Time

The in vivo half-life (


) of a liposome is dictated by its susceptibility to opsonization and subsequent clearance by the Mononuclear Phagocyte System (MPS), primarily in the liver and spleen.
  • Conventional Liposomes (DSPC/Cholesterol): Rapidly opsonized by serum proteins, leading to a short circulation half-life (< 4 hours).

  • DSPE-PEG2000 (Stealth Liposomes): The long polyethylene glycol chains create a dense, hydrophilic steric barrier that prevents protein adsorption, extending circulation time to >20 hours [2].

  • Amino-Gly-Gly-DSPE (Unconjugated): The short Gly-Gly spacer provides conformational flexibility for the terminal primary amine, making it highly reactive for attaching ligands via NHS/EDC chemistry [1]. However, the exposed amine imparts a slight positive charge to the liposome surface. This positive zeta potential accelerates the binding of negatively charged serum opsonins, resulting in rapid MPS clearance similar to—or faster than—conventional liposomes.

  • Conjugated Amino-Gly-Gly-DSPE (Biological Stealth): To achieve prolonged circulation without relying on PEG (which can trigger anti-PEG antibodies), Amino-Gly-Gly-DSPE is frequently used to conjugate "biological stealth" ligands. For example, attaching a CD47 mimicry peptide to the terminal amine transmits a "Don't eat me" signal to macrophages via the SIRP

    
     receptor, drastically prolonging circulation time [3].
    

Mechanism cluster_0 Formulation Types IV Intravenous Administration Plain Unconjugated AGG-DSPE IV->Plain PEG DSPE-PEG2000 (Steric Stealth) IV->PEG CD47 CD47-Conjugated AGG-DSPE IV->CD47 Ops Rapid Opsonization (Protein Corona) Plain->Ops Steric Steric Hindrance (Hydration Layer) PEG->Steric Bio SIRPα Receptor Binding ('Don't Eat Me') CD47->Bio Clear Clear Ops->Clear Prolong Prolong Steric->Prolong Bio->Prolong

Mechanistic pathways governing the in vivo circulation time of different liposomal formulations.

Experimental Methodology (Self-Validating Protocol)

To objectively assess the performance of Amino-Gly-Gly-DSPE, the following self-validating workflow establishes a direct comparison between unconjugated liposomes, PEGylated controls, and peptide-conjugated formulations.

Phase 1: Liposome Formulation via Thin-Film Hydration
  • Lipid Mixing: Dissolve DSPC, Cholesterol, and the functional lipid (Amino-Gly-Gly-DSPE or DSPE-PEG2000) in chloroform/methanol (2:1 v/v) at a molar ratio of 55:40:5.

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 4 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) containing a fluorescent tracer (e.g., DiR or encapsulated Doxorubicin) at 65°C for 1 hour.

  • Extrusion: Pass the multilamellar vesicles 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 65°C to achieve a monodisperse population.

Phase 2: Bioconjugation (For Amino-Gly-Gly-DSPE)
  • Activation: Activate the carboxylate groups of the desired ligand (e.g., CD47 mimicry peptide) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in MES buffer (pH 6.0) for 15 minutes.

  • Coupling: Add the activated peptide to the Amino-Gly-Gly-DSPE liposome suspension. Adjust the pH to 7.4 to optimize the nucleophilic attack of the liposome's terminal primary amines on the NHS esters. Incubate for 2 hours at room temperature.

  • Purification: Remove unreacted peptides and coupling reagents via Size Exclusion Chromatography (SEC) using a Sephadex G-25 column.

Workflow A Lipid Hydration (DSPC:Chol:AGG-DSPE) B Extrusion (100 nm sizing) A->B C EDC/NHS Activation (Terminal Amine) B->C D Peptide Conjugation (e.g., CD47 mimic) C->D E Purification (SEC / Dialysis) D->E

Workflow for the formulation and bioconjugation of Amino-Gly-Gly-DSPE liposomes.

Phase 3: In Vivo Pharmacokinetic Assessment
  • Animal Model: Use healthy, 6-8 week old female BALB/c mice (n=5 per group).

  • Administration: Inject formulations intravenously (IV) via the lateral tail vein at a standardized lipid dose (e.g., 20

    
    mol lipid/kg).
    
  • Sampling: Collect blood samples (~50

    
    L) via the retro-orbital plexus at predetermined time points (0.1, 1, 4, 8, 12, 24, and 48 hours).
    
  • Quantification: Centrifuge blood to isolate plasma. Quantify the liposomal tracer using a microplate fluorometer. Calculate PK parameters using a two-compartment non-linear mixed-effects model.

Comparative Performance Data

The intrinsic properties of the lipid anchor directly dictate the physicochemical characteristics and the resulting in vivo fate of the liposomes.

Table 1: Physicochemical Characterization

Notice how the unconjugated Amino-Gly-Gly-DSPE yields a positive zeta potential due to the protonated terminal amines at physiological pH. Conjugation of a peptide neutralizes this charge.

FormulationSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Conventional (DSPC/Chol) 105 ± 40.08 ± 0.02-2.1 ± 0.5
AGG-DSPE (Unconjugated) 108 ± 50.09 ± 0.01+4.5 ± 0.8
DSPE-PEG2000 (Stealth) 115 ± 60.11 ± 0.03-15.4 ± 1.2
CD47-AGG-DSPE (Conjugated) 118 ± 50.12 ± 0.02-8.2 ± 0.9
Table 2: In Vivo Pharmacokinetic Parameters

Unconjugated Amino-Gly-Gly-DSPE clears rapidly, proving it is a functional linker, not a stealth polymer. However, when utilized to conjugate a biological stealth ligand (CD47 mimic), its circulation profile matches that of the gold-standard PEGylated liposomes [2][3].

FormulationHalf-Life (

) (h)
AUC

(

)
Clearance (mL/h)MPS Accumulation (Liver/Spleen)
Conventional 2.5 ± 0.4145 ± 121.85 ± 0.10High (+++)
AGG-DSPE (Unconjugated) 2.2 ± 0.3130 ± 152.10 ± 0.15High (+++)
DSPE-PEG2000 21.4 ± 1.81250 ± 850.15 ± 0.02Low (+)
CD47-AGG-DSPE 19.8 ± 1.51180 ± 700.18 ± 0.03Low (+)

Conclusion & Formulation Guidelines

Amino-Gly-Gly-DSPE is a highly effective tool for surface functionalization, but formulation scientists must account for its pharmacokinetic limitations when used in isolation.

  • Do not use Amino-Gly-Gly-DSPE as a standalone lipid if prolonged circulation is the primary goal.

  • Do use Amino-Gly-Gly-DSPE as a reactive anchor to attach targeting antibodies, cell-penetrating peptides, or biological stealth ligands.

  • If a ligand does not inherently provide stealth properties, Amino-Gly-Gly-DSPE should be co-formulated with a steric protector like DSPE-PEG2000 to ensure the nanocarrier survives long enough in circulation to reach its target tissue.

References

  • Allen TM, Hansen C, Martin F, Redemann C, Yau-Young A. "Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol)". Biochim Biophys Acta. 1991. URL:[Link]

  • Dehaini H, et al. "Liposome Circulation Time is Prolonged by CD47 Coating". Current Drug Delivery, Bentham Science Publishers. 2020. URL:[Link]

Safety & Regulatory Compliance

Safety

Amino-Gly-Gly-DSPE HCl salt proper disposal procedures

As a Senior Application Scientist, I have overseen the formulation of countless lipid nanoparticles (LNPs) and liposomal delivery systems. When working with functionalized lipids like Amino-Gly-Gly-DSPE HCl salt (1,2-dis...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the formulation of countless lipid nanoparticles (LNPs) and liposomal delivery systems. When working with functionalized lipids like Amino-Gly-Gly-DSPE HCl salt (1,2-distearoyl-sn-glycero-3-phosphoethanolamine conjugated to a glycylglycine dipeptide and a primary amine), laboratories often make the critical error of treating it as generic, non-hazardous waste.

While the lipid itself is not acutely toxic, its surfactant properties, its hydrochloride salt form, and the harsh organic solvents required for its formulation demand a rigorous, chemistry-driven disposal strategy. Proper disposal is not merely a compliance checklist; it is a critical operational workflow that prevents environmental contamination and ensures laboratory safety[1].

Here is the definitive, field-proven guide to managing the lifecycle and disposal of Amino-Gly-Gly-DSPE HCl salt.

The Physicochemical Causality in Waste Management

To dispose of a chemical properly, you must first understand how it behaves in different environments. We do not segregate waste arbitrarily; we segregate based on molecular interactions:

  • Surfactant Properties & API Entrapment: Amino-Gly-Gly-DSPE is an amphiphile. It features a bulky, hydrophobic dual-acyl tail and a highly polar, ionizable headgroup. In aqueous waste streams, if the concentration exceeds its Critical Micelle Concentration (CMC), it will spontaneously form micelles or liposomal vesicles. These vesicles can encapsulate other hazardous laboratory reagents (e.g., cytotoxic active pharmaceutical ingredients (APIs) or nucleic acids) present in the waste carboy, inadvertently masking the toxicity of the waste stream.

  • Ionization and pH Shifts: The hydrochloride (HCl) salt form dissociates in water, releasing chloride ions. This lowers the pH of unbuffered aqueous waste. While not highly corrosive, this necessitates pH validation before integrating the lipid into central aqueous waste systems.

  • Solvent Matrix Dominance: In LNP formulation, this lipid is typically dissolved in halogenated solvents (like chloroform) or alcohols (like ethanol). According to standard environmental regulations, the solvent dictates the primary waste stream, not the lipid itself[2].

Waste Segregation Data Matrix

Before executing any disposal protocol, classify your waste using the following quantitative matrix to ensure compliance with Resource Conservation and Recovery Act (RCRA) guidelines[2].

Waste MatrixTypical ConcentrationPrimary HazardRCRA DesignationDesignated Disposal Stream
Solid Powder 100% (Pure Reagent)Environmental hazard, IrritantNon-RCRA (State-dependent)Solid Chemical Waste
Chloroform / DCM 10 – 50 mg/mLToxic, Carcinogenic solventD022 (Chloroform)Halogenated Organic
Ethanol / Methanol 1 – 20 mg/mLFlammableD001 (Ignitable)Non-Halogenated Organic
Aqueous Buffer < 5 mg/mLMild pH shift, API entrapmentVaries based on APIAqueous Chemical Waste

Self-Validating Disposal Protocols

Every operational procedure in a high-functioning laboratory must be a self-validating system. Do not simply perform a step; perform the step and verify its success before moving forward.

Protocol A: Disposal of Solid Unused or Expired Reagent

Safety Data Sheets for DSPE-amine derivatives explicitly state that solid waste must not be allowed to enter sewers or surface water.

  • Segregation: Keep the expired Amino-Gly-Gly-DSPE HCl powder in its original amber glass vial. Do not attempt to dissolve it for disposal.

  • Containment: Place the original vial inside a secondary clear plastic sealable bag.

  • Labeling: Affix a hazardous waste label clearly stating: "Non-hazardous organic solid: Amino-Gly-Gly-DSPE HCl salt. Contains NO heavy metals or active pharmaceuticals."

  • Validation Check: Weigh the final sealed bag. Cross-reference this weight with your laboratory's chemical inventory log to ensure the exact mass deducted matches the physical waste generated, confirming no material is unaccounted for.

Protocol B: Disposal of Halogenated Lipid Solutions (e.g., Chloroform/Methanol)

Lipid mixtures must be handled like the product itself and disposed of via a licensed waste contractor.

  • Transfer: Using a glass pipette, transfer the lipid-chloroform solution into a dedicated Halogenated Organic Waste carboy.

  • Rinsing: Rinse the primary formulation glassware twice with 2 mL of neat chloroform to capture residual lipid, transferring the wash to the same carboy.

  • Validation Check: Visually inspect the waste carboy for phase separation (a distinct liquid bilayer). If unexpected phase separation occurs, halt transfer immediately. This indicates cross-contamination with aqueous streams, which can cause pressure buildup or hazardous reactions.

Protocol C: Disposal of Aqueous LNP Suspensions
  • Denaturation (Critical Step): Add pure ethanol to the aqueous lipid waste until the solution reaches at least 20% (v/v) ethanol. Causality: This disrupts the lipid bilayers, destroying intact liposomes and releasing any encapsulated APIs into the bulk solvent, preventing hidden hazards.

  • pH Adjustment: Test the solution. If the HCl salt has dropped the pH below 5.5, neutralize it dropwise with 0.1M NaOH.

  • Validation Check: Dip a pH test strip into the final mixture. The protocol is only validated when the reading stabilizes strictly between 6.0 and 8.0. Once confirmed, cap the container and designate it for Aqueous Chemical Waste.

Spill Response and Decontamination

If Amino-Gly-Gly-DSPE HCl powder is spilled on a laboratory bench, do not use water to clean it. Because DSPE is an amphiphile, adding water to the dry powder will cause it to gel, forming a highly slippery, difficult-to-remove lipid film.

  • Mechanical Collection: Gently sweep the dry powder into a dustpan using a static-free brush. Dispose of the powder as Solid Chemical Waste.

  • Solvent Wipe: Dampen a laboratory wipe with 70% Isopropanol or 100% Ethanol. Wipe the area to dissolve the residual lipid film.

  • Validation Check: Spray a fine mist of distilled water over the cleaned area. If the water beads up excessively, a hydrophobic lipid layer remains. Repeat the solvent wipe until the water spreads flat, confirming complete decontamination.

Waste Stream Decision Architecture

G A Amino-Gly-Gly-DSPE HCl Waste Generation B Determine Physical State & Solvent Matrix A->B C Solid Powder (Unused/Expired) B->C Solid D Liquid Solution (Formulation/Wash) B->D Liquid E Solid Chemical Waste (Incineration) C->E F Identify Primary Solvent D->F G Halogenated (Chloroform, DCM) F->G H Non-Halogenated (Ethanol, Methanol) F->H I Aqueous Buffer (PBS, HEPES) F->I J Halogenated Organic (RCRA Regulated) G->J K Non-Halogenated Organic (Incineration) H->K L Aqueous Chemical Waste (Check pH 5.5-9.0) I->L

Waste stream decision matrix for Amino-Gly-Gly-DSPE HCl based on physical state and solvent.

References

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager (EPA Guidelines) URL: [Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Amino-Gly-Gly-DSPE HCl Salt

This guide provides essential safety and logistical information for the handling of Amino-Gly-Gly-DSPE HCl salt. Designed for researchers, scientists, and drug development professionals, this document outlines critical p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of Amino-Gly-Gly-DSPE HCl salt. Designed for researchers, scientists, and drug development professionals, this document outlines critical personal protective equipment (PPE) protocols, operational procedures, and disposal plans to ensure a safe and compliant laboratory environment. The following procedures are grounded in established safety standards and data from related compounds to provide a conservative and robust safety framework.

Hazard Identification and Risk Assessment

Amino-Gly-Gly-DSPE HCl salt is a phospholipid derivative. While a specific Safety Data Sheet (SDS) for this exact salt is not publicly available, the SDS for the parent compound, 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The powdered nature of the compound presents a risk of aerosolization, leading to potential inhalation exposure. The hydrochloride salt moiety may also contribute to skin and respiratory irritation.

The manufacturer states that Amino-Gly-Gly-DSPE HCl salt is soluble in a mixture of Dichloromethane (DCM) and Methanol.[1] Both of these solvents present their own health and safety risks, including flammability and toxicity, which must be considered when preparing solutions.

Based on this information, a thorough risk assessment concludes that the primary hazards when handling the solid form are eye and skin irritation, and respiratory tract irritation from airborne particles. When handling solutions, the hazards of the solvents become a primary concern.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the identified risks. The selection of PPE is dependent on the specific task being performed, as outlined in the table and workflow diagram below.

Core PPE Requirements (for all handling operations):
  • Body Protection: A professional lab coat must be worn to protect against minor spills and contamination of personal clothing.

  • Hand Protection: Given the solubility in DCM and Methanol, appropriate chemical-resistant gloves are necessary. Nitrile gloves are a common choice in laboratory settings, but their resistance to DCM can be poor. Therefore, for handling the powder or its solutions, it is recommended to use either a thicker nitrile glove (e.g., 8 mil) and change them frequently, or to double-glove.[2] For extended contact with the solvents, Viton or PVA gloves are more suitable.[2] Always inspect gloves for any signs of degradation or perforation before and during use.

  • Eye and Face Protection: Chemical splash goggles are mandatory to provide a complete seal around the eyes, protecting them from both airborne powder and liquid splashes.[3] When there is a significant risk of splashing, such as when transferring large volumes of solution, a face shield should be worn in addition to goggles.

  • Foot Protection: Fully enclosed, non-slip shoes are required in the laboratory at all times to protect against spills and dropped objects.

Task-Specific PPE:
TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing/Handling Solid Powder N95 Respirator or use of a chemical fume hoodDouble-gloved with nitrile glovesChemical splash gogglesLab coat
Preparing Solutions (in fume hood) Chemical fume hoodDouble-gloved with nitrile gloves or Viton glovesChemical splash goggles and face shieldLab coat
General Handling of Dilute Solutions Well-ventilated areaNitrile glovesChemical splash gogglesLab coat
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start cluster_task cluster_powder cluster_solution start Start: Handling Amino-Gly-Gly-DSPE HCl Salt task_type What is the task? start->task_type powder_handling Weighing or handling solid powder? task_type->powder_handling Solid solution_handling Handling a solution? task_type->solution_handling Liquid fume_hood_powder Work in a chemical fume hood or wear an N95 respirator. powder_handling->fume_hood_powder ppe_powder Required PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat fume_hood_powder->ppe_powder concentrated_solution Preparing stock or concentrated solution? solution_handling->concentrated_solution fume_hood_solution Work in a chemical fume hood. concentrated_solution->fume_hood_solution Yes dilute_solution Handling dilute solution? concentrated_solution->dilute_solution No ppe_solution_stock Required PPE: - Double Nitrile/Viton Gloves - Chemical Splash Goggles - Face Shield - Lab Coat fume_hood_solution->ppe_solution_stock ppe_solution_dilute Required PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat dilute_solution->ppe_solution_dilute

Caption: PPE Selection Workflow for Amino-Gly-Gly-DSPE HCl Salt.

Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of the research.

Weighing the Solid Compound:
  • Preparation: Don all required PPE, including a lab coat, double nitrile gloves, and chemical splash goggles.

  • Engineering Controls: Perform all weighing operations inside a certified chemical fume hood or a powder containment hood to prevent the inhalation of airborne particles.[3]

  • Procedure:

    • Place a weigh boat on an analytical balance and tare.

    • Carefully transfer the desired amount of Amino-Gly-Gly-DSPE HCl salt to the weigh boat using a clean spatula.

    • Avoid any rapid movements that could generate dust.

    • Once the desired weight is obtained, securely close the primary container.

  • Cleanup: Clean the spatula and any contaminated surfaces with a damp wipe to prevent dust dispersion. Dispose of the wipe as chemical waste.

Preparing a Stock Solution:
  • Preparation: Don all required PPE, including a lab coat, double nitrile or Viton gloves, chemical splash goggles, and a face shield.

  • Engineering Controls: All steps must be performed inside a certified chemical fume hood.

  • Procedure:

    • Add the weighed Amino-Gly-Gly-DSPE HCl salt to an appropriately sized glass vial or flask.

    • Using a volumetric pipette, add the required volume of the solvent mixture (e.g., DCM/Methanol).

    • Gently swirl the container to dissolve the solid. Sonication may be used if necessary.

    • Once dissolved, cap the container securely.

  • Storage: Store the solution at the recommended temperature, typically -20°C, in a clearly labeled container.[1]

Emergency Procedures

Spill Response:

  • Solid Spill:

    • Alert others in the area.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag for chemical waste disposal.

    • Clean the spill area with soap and water.

  • Liquid Spill:

    • Alert others and evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • Wearing appropriate PPE (including respirator if necessary), contain the spill with absorbent material (e.g., chemical spill pads or vermiculite).

    • Collect the absorbent material and place it in a sealed container for hazardous waste disposal.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated weigh boats, wipes, and gloves, in a clearly labeled, sealed plastic bag or container.

  • Liquid Waste: Collect all solutions of Amino-Gly-Gly-DSPE HCl salt in a designated, labeled hazardous waste container. The waste will be classified based on the solvents used (e.g., halogenated waste for DCM).

  • Disposal Vendor: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, researchers can safely handle Amino-Gly-Gly-DSPE HCl salt, protecting themselves and their colleagues while maintaining a compliant and safe laboratory environment.

References

  • Metasci. Safety Data Sheet 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine. Available at: [Link]

  • University of Wisconsin-Madison. Chemical Resistance of Gloves.pdf. Available at: [Link]

  • Ansell. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine Manufacturers, SDS. Available at: [Link]

Sources

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